molecular formula C23H34ClN B1663840 SR-31747 free base CAS No. 132173-06-9

SR-31747 free base

Katalognummer: B1663840
CAS-Nummer: 132173-06-9
Molekulargewicht: 360.0 g/mol
InChI-Schlüssel: MYKJVLTXPNIGOV-KTKRTIGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SR-31747 is a new sigma ligand with immunosuppressive properties.

Eigenschaften

IUPAC Name

N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34ClN/c1-2-25(21-13-7-4-8-14-21)17-9-10-19-15-16-22(23(24)18-19)20-11-5-3-6-12-20/h9-10,15-16,18,20-21H,2-8,11-14,17H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKJVLTXPNIGOV-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=CC1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C/C=C\C1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132173-06-9
Record name SR-31747 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132173069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SR-31747 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G622F7P8LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of SR-31747 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-31747 is a novel synthetic ligand with a multifaceted mechanism of action, demonstrating significant immunosuppressive, anti-inflammatory, and anti-proliferative properties. This technical guide delineates the core molecular mechanisms of SR-31747, focusing on its interaction with sigma receptors and its profound impact on cholesterol biosynthesis through the inhibition of sterol isomerase. The following sections provide a comprehensive overview of its binding profile, downstream signaling effects, and key experimental data, presented to aid in the ongoing research and development of this compound and its analogs.

Core Mechanism of Action: A Dual-Targeting Ligand

SR-31747 exerts its biological effects primarily through two interconnected mechanisms: allosteric modulation of sigma receptors and direct inhibition of the enzyme Δ8-Δ7 sterol isomerase, a critical component of the cholesterol biosynthesis pathway.

Interaction with Sigma Receptors

SR-31747 is a high-affinity sigma ligand, though it displays a pharmacological profile distinct from classical sigma-1 and sigma-2 receptor agonists and antagonists.[1] It is proposed to act as an allosteric modulator , binding to a site on the sigma receptor complex that is distinct from the orthosteric binding site for traditional sigma ligands.[1] This allosteric interaction influences the conformation of the receptor, thereby modulating its activity and signaling. While specific Ki values for SR-31747 at sigma-1 and sigma-2 receptors are not definitively established due to its non-competitive binding nature, its high affinity for sigma binding sites in various tissues is well-documented.

Inhibition of Δ8-Δ7 Sterol Isomerase

A pivotal aspect of SR-31747's mechanism of action is its potent inhibition of the enzyme Δ8-Δ7 sterol isomerase (also known as emopamil-binding protein, EBP).[2] This enzyme catalyzes a crucial step in the postsqualene segment of cholesterol biosynthesis, converting 8-dehydrocholesterol (B109809) to 7-dehydrocholesterol. By inhibiting this enzyme, SR-31747 disrupts the normal production of cholesterol, leading to an accumulation of the aberrant sterol intermediate, 8-dehydrocholesterol.[2] This disruption of sterol metabolism is a key contributor to the compound's anti-proliferative effects on both normal and cancerous cells.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that characterize the pharmacological profile of SR-31747.

Table 1: Receptor Binding Affinity and In Vivo Efficacy

ParameterValueSpecies/TissueRadioligandReference
Kd 0.66 nMRat Spleen Membranes[³H]SR-31747[1]
Bmax 5646 fmol/mg proteinRat Spleen Membranes[³H]SR-31747[1]
ED50 (i.p.) 0.18 mg/kgMouse Spleen--INVALID-LINK---3PPP[1]
ED50 (p.o.) 1.43 mg/kgMouse Spleen--INVALID-LINK---3PPP[1]

Table 2: Enzyme Inhibition and Anti-proliferative Activity

ParameterValueAssay SystemReference
IC50 (Sterol Isomerase) ~350 nMIn vitro enzyme assay[2]
Kd (Emopamil-Binding Protein) ~1.3 nMYeast lysates expressing murine EBP[2]

Signaling Pathways and Cellular Effects

The dual mechanism of SR-31747 translates into significant downstream cellular effects, primarily impacting cell proliferation and immune responses.

Disruption of Cholesterol Homeostasis and Cell Proliferation

The inhibition of sterol isomerase by SR-31747 leads to a depletion of cellular cholesterol and an accumulation of 8-dehydrocholesterol. Cholesterol is an essential component of cell membranes, influencing their fluidity, integrity, and the function of membrane-bound proteins. The altered sterol composition disrupts these functions, ultimately leading to an arrest of cell proliferation. This anti-proliferative effect has been observed in various cell types, including lymphocytes and cancer cell lines.

SR31747_Mechanism cluster_membrane Cell Membrane cluster_cholesterol_pathway Cholesterol Biosynthesis cluster_cellular_effects Cellular Effects SR31747 SR-31747 Sterol_Isomerase Δ8-Δ7 Sterol Isomerase (EBP) SR31747->Sterol_Isomerase Inhibition 8-Dehydrocholesterol 8-Dehydrocholesterol Lanosterol Lanosterol Lanosterol->8-Dehydrocholesterol 7-Dehydrocholesterol 7-Dehydrocholesterol 8-Dehydrocholesterol->7-Dehydrocholesterol 8-Dehydrocholesterol->7-Dehydrocholesterol Blocked Membrane_Integrity Altered Membrane Integrity & Function 8-Dehydrocholesterol->Membrane_Integrity Disrupts Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol Cholesterol->Membrane_Integrity Maintains Cell_Proliferation Cell Proliferation (e.g., Lymphocytes) Membrane_Integrity->Cell_Proliferation Inhibition

SR-31747 inhibits sterol isomerase, disrupting cholesterol synthesis and cell proliferation.
Immunosuppressive and Anti-inflammatory Effects

The anti-proliferative action of SR-31747 on lymphocytes is a major contributor to its immunosuppressive properties. By arresting the clonal expansion of T-cells, SR-31747 can dampen immune responses. Additionally, SR-31747 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to inflammatory stimuli like lipopolysaccharide (LPS). This suggests an additional anti-inflammatory mechanism that may be linked to its modulation of sigma receptors and their role in regulating inflammatory signaling pathways.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of SR-31747.

Radioligand Binding Assay for Sigma Receptors

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of SR-31747 for its binding sites.

  • Tissue Preparation: Rat spleen membranes are prepared by homogenization in ice-cold buffer followed by centrifugation to isolate the membrane fraction.

  • Assay Conditions: Membrane preparations are incubated with increasing concentrations of [³H]SR-31747 in the presence and absence of a high concentration of unlabeled SR-31747 to determine total and non-specific binding, respectively.

  • Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine Kd and Bmax values.

Radioligand_Binding_Workflow start Start tissue_prep Prepare Rat Spleen Membrane Homogenate start->tissue_prep incubation Incubate Membranes with [³H]SR-31747 ± Unlabeled SR-31747 tissue_prep->incubation separation Separate Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Scatchard or Non-linear Regression) quantification->analysis results Determine Kd and Bmax analysis->results

Workflow for a radioligand binding assay to characterize SR-31747's binding properties.
Sterol Isomerase Inhibition Assay

This assay measures the ability of SR-31747 to inhibit the enzymatic activity of Δ8-Δ7 sterol isomerase.

  • Enzyme Source: Microsomal fractions from yeast strains overexpressing the murine emopamil-binding protein are used as the source of the enzyme.

  • Substrate: A radiolabeled precursor, such as [³H]zymostenol, is used as the substrate.

  • Assay Conditions: The enzyme is incubated with the radiolabeled substrate in the presence of varying concentrations of SR-31747.

  • Product Separation and Quantification: The reaction products are extracted and separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the amount of radiolabeled product is quantified.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of SR-31747, and the data are fitted to a dose-response curve to determine the IC50 value.

Lymphocyte Proliferation Assay

This assay assesses the anti-proliferative effect of SR-31747 on immune cells.

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood and cultured in microtiter plates.

  • Stimulation: The cells are stimulated to proliferate using a mitogen such as phytohemagglutinin (PHA) or concanavalin (B7782731) A (Con A).

  • Treatment: The stimulated cells are treated with a range of concentrations of SR-31747.

  • Proliferation Measurement: After a defined incubation period, cell proliferation is measured by the incorporation of [³H]thymidine into newly synthesized DNA or by using a dye-dilution assay (e.g., CFSE) with flow cytometry.

  • Data Analysis: The level of proliferation is quantified, and the IC50 value for the inhibition of proliferation is determined.

In Vivo Inhibition of LPS-Induced Cytokine Production

This in vivo assay evaluates the anti-inflammatory activity of SR-31747.

  • Animal Model: Mice are used as the animal model.

  • Treatment: Different doses of SR-31747 are administered to the mice via intraperitoneal (i.p.) or oral (p.o.) route.

  • Inflammatory Challenge: After a pre-treatment period, the mice are challenged with an i.p. injection of lipopolysaccharide (LPS) to induce an inflammatory response.

  • Sample Collection and Analysis: Blood samples are collected at a specific time point after LPS challenge, and the serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The dose-dependent inhibition of cytokine production is analyzed to determine the ED50 value of SR-31747.

Logical Relationship of SR-31747's Multifaceted Mechanism

The following diagram illustrates the interconnected nature of SR-31747's mechanism of action, leading to its diverse pharmacological effects.

SR31747_Logical_Relationship cluster_targets Molecular Targets cluster_mechanisms Primary Mechanisms cluster_effects Pharmacological Effects SR31747 SR-31747 Sigma_Receptors Sigma Receptors SR31747->Sigma_Receptors Sterol_Isomerase Δ8-Δ7 Sterol Isomerase (EBP) SR31747->Sterol_Isomerase Allosteric_Modulation Allosteric Modulation Sigma_Receptors->Allosteric_Modulation Enzyme_Inhibition Enzyme Inhibition Sterol_Isomerase->Enzyme_Inhibition Anti_Inflammatory Anti-inflammatory Allosteric_Modulation->Anti_Inflammatory Anti_Proliferative Anti-proliferative Enzyme_Inhibition->Anti_Proliferative Immunosuppression Immunosuppression Anti_Inflammatory->Immunosuppression Anti_Proliferative->Immunosuppression

Logical flow of SR-31747's mechanism from molecular targets to pharmacological effects.

Conclusion

SR-31747 exhibits a unique and compelling mechanism of action characterized by its dual interaction with sigma receptors as an allosteric modulator and its potent inhibition of Δ8-Δ7 sterol isomerase. This dual activity culminates in significant anti-proliferative, immunosuppressive, and anti-inflammatory effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of SR-31747 and the development of next-generation modulators targeting these pathways. A deeper understanding of the interplay between sigma receptor modulation and cholesterol biosynthesis will be crucial for optimizing the clinical application of this class of compounds.

References

An In-depth Technical Guide on the Sigma Receptor Binding Affinity of SR-31747

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-31747 is a synthetic ligand that has garnered significant interest for its unique interactions with sigma receptors and its potential therapeutic applications, including immunosuppressive and antiproliferative effects. This technical guide provides a comprehensive overview of the binding affinity of SR-31747 for sigma receptors, detailing the experimental protocols used for its characterization and the signaling pathways it modulates. A key aspect of SR-31747's mechanism is its role as an allosteric modulator and its potent inhibition of sterol biosynthesis.

Data Presentation: Quantitative Binding Affinity of SR-31747

The binding affinity of SR-31747 and its enantiomer, SR-31747A, has been characterized through various radioligand binding studies. The data consistently demonstrate high-affinity binding to specific sites, some of which are homologous to or associated with sigma-1 receptors, as well as to the sigma-2 receptor and other novel binding proteins.

CompoundLigandPreparationReceptor/Binding SiteAffinity Constant (nM)Reference
SR-31747[³H]SR-31747Rat Spleen MembranesSR-31747 Binding SiteKd = 0.66[1]
SR-31747A[³H]SR-31747APurified Human ProteinSR-31747A-Binding Protein (SR-BP)Kd = 0.15
SR-31747A[³H]SR-31747AYeast Lysates Expressing Murine EBPEmopamil-Binding Protein (EBP)Kd = 1.3[2]
SR-31747ASR-31747ANot SpecifiedSR-31747A-Binding Protein 2 (SRBP-2)Kd = 10[3]
SR-31747ASR-31747ANot SpecifiedSigma-2 ReceptorBinding Confirmed[4][5]

Experimental Protocols

The characterization of SR-31747's binding affinity and functional activity has primarily relied on radioligand binding assays and enzyme inhibition assays.

Radioligand Binding Assay (Saturation) for [³H]SR-31747

This protocol is based on the methodology described for the characterization of the SR-31747 binding site.

1. Membrane Preparation:

  • Tissue (e.g., rat spleen) is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • The homogenate is centrifuged at a low speed to remove large debris.
  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the membranes.
  • The membrane pellet is washed and resuspended in the assay buffer.
  • Protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay:

  • Aliquots of the membrane preparation are incubated with increasing concentrations of [³H]SR-31747 in the assay buffer.
  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled SR-31747.
  • The incubation is carried out at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
  • The filters are washed with ice-cold wash buffer to remove unbound radioactivity.
  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.
  • The saturation binding data are then analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Δ8-Δ7 Sterol Isomerase Inhibition Assay

This protocol is based on the methodology used to demonstrate the inhibitory effect of SR-31747A on cholesterol biosynthesis[2].

1. Enzyme Source:

  • Yeast lysates expressing the murine emopamil-binding protein (EBP), which exhibits sterol isomerase activity.

2. Assay Conditions:

  • The yeast lysate is incubated with a radiolabeled substrate for the sterol isomerase.
  • Varying concentrations of SR-31747A are added to the incubation mixture.
  • The reaction is allowed to proceed for a defined period.

3. Product Analysis:

  • The reaction is stopped, and the sterols are extracted.
  • The different sterol species (substrate and product) are separated using gas chromatography.
  • The amount of product formed is quantified, and the percentage of inhibition by SR-31747A is calculated.

4. Data Analysis:

  • The concentration of SR-31747A that produces 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For SR-31747A, the IC50 for sterol isomerase activity was found to be approximately 350 nM[2].

Signaling Pathways and Mechanism of Action

The biological effects of SR-31747 are primarily attributed to its interaction with a family of binding proteins, leading to the allosteric modulation of sigma receptor function and the direct inhibition of a key enzyme in cholesterol biosynthesis.

Allosteric Modulation of Sigma Receptors

SR-31747 acts as an allosteric modulator of sigma receptors[1]. This means it binds to a site on the receptor that is different from the primary (orthosteric) binding site for endogenous and classical synthetic ligands. This allosteric binding induces a conformational change in the receptor, which in turn modulates the binding and/or efficacy of the orthosteric ligands. This non-competitive mode of action is a distinguishing feature of SR-31747.

Allosteric_Modulation cluster_receptor Sigma-1 Receptor ortho Orthosteric Site modulation Conformational Change ortho->modulation allo Allosteric Site allo->modulation ligand Orthosteric Ligand (e.g., (+)-Pentazocine) ligand->ortho Binds sr31747 SR-31747 sr31747->allo Binds effect Altered Orthosteric Ligand Binding/ Efficacy modulation->effect

Allosteric modulation of the sigma-1 receptor by SR-31747.
Inhibition of Cholesterol Biosynthesis

A primary mechanism for the antiproliferative effects of SR-31747A is the inhibition of the enzyme Δ8-Δ7 sterol isomerase, which is catalyzed by the emopamil-binding protein (EBP)[2][6]. EBP is considered a non-opioid sigma receptor. Inhibition of this enzyme disrupts the normal cholesterol biosynthesis pathway, leading to the accumulation of Δ8-sterol intermediates and a depletion of cellular cholesterol. This disruption of cholesterol homeostasis can trigger cell cycle arrest and apoptosis, contributing to the antiproliferative properties of SR-31747A.

Cholesterol_Biosynthesis_Inhibition lanosterol Lanosterol zymosterol Zymosterol (Δ8-sterol) lanosterol->zymosterol ebp Δ8-Δ7 Sterol Isomerase (Emopamil-Binding Protein) zymosterol->ebp lathosterol Lathosterol (Δ7-sterol) cholesterol Cholesterol lathosterol->cholesterol sr31747a SR-31747A sr31747a->ebp Inhibits ebp->lathosterol Catalyzes accumulation Accumulation of Δ8-sterols ebp->accumulation depletion Cholesterol Depletion ebp->depletion proliferation Inhibition of Cell Proliferation accumulation->proliferation depletion->proliferation

Inhibition of the cholesterol biosynthesis pathway by SR-31747A.

Conclusion

SR-31747 is a high-affinity ligand that interacts with a family of sigma-related binding proteins. Its mechanism of action is multifaceted, involving allosteric modulation of sigma receptors and potent inhibition of Δ8-Δ7 sterol isomerase. The disruption of cholesterol biosynthesis is a key contributor to its observed antiproliferative effects. The unique pharmacological profile of SR-31747 makes it a valuable tool for studying sigma receptor function and a lead compound for the development of novel therapeutics targeting pathways involved in cell proliferation and immune regulation. Further research is warranted to fully elucidate the binding characteristics of SR-31747 at the sigma-2 receptor and to detail the downstream consequences of its allosteric modulation of sigma-1 receptor signaling.

References

SR-31747: A Selective Sigma Ligand with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: SR-31747 is a synthetic ligand that has garnered significant interest within the scientific community for its selective interaction with sigma receptors and its potent immunomodulatory and antiproliferative activities. Initially investigated for its immunosuppressive properties, subsequent research has unveiled a multifaceted pharmacological profile, positioning SR-31747 as a promising candidate for therapeutic intervention in a range of diseases, including cancer and autoimmune disorders. This technical guide provides a comprehensive overview of the core scientific data related to SR-31747, with a focus on its binding characteristics, mechanism of action, and the experimental methodologies used to elucidate its biological functions.

Binding Profile and Selectivity

SR-31747 exhibits a complex and high-affinity binding profile to several proteins, most notably the sigma-1 (σ1) receptor, also known as SR-31747A-binding protein 1 (SR-BP1), and the emopamil-binding protein (EBP), which functions as a human sterol isomerase (HSI). Additionally, preliminary studies have indicated that SR-31747 also binds to the sigma-2 (σ2) receptor and a novel protein identified as SR-31747A-binding protein 2 (SRBP-2).

The interaction of SR-31747 with its binding sites has been characterized through radioligand binding assays. These studies have revealed a high affinity for its targets, with dissociation constants (Kd) in the nanomolar range. The binding to the sigma-1 receptor is of particular interest, as this receptor is implicated in a variety of cellular processes, including the regulation of ion channels, cellular differentiation, and apoptosis.

Table 1: Binding Affinity of SR-31747 for its Target Proteins

Target ProteinLigandTissue/SystemBinding Affinity (Kd)Reference
Sigma Receptor[3H]SR-31747Rat Spleen Membranes0.66 nM
Emopamil-Binding Protein (EBP)[3H]SR-31747Murine EBP expressed in yeast1.3 nM
SR-31747A-Binding Protein 2 (SRBP-2)SR-31747ANot specified10 nMNot specified in snippets

Mechanism of Action

The primary mechanism underlying the antiproliferative effects of SR-31747 is the inhibition of the Δ8-Δ7 sterol isomerase activity of the emopamil-binding protein (EBP). This enzyme plays a crucial role in the cholesterol biosynthesis pathway. By inhibiting this step, SR-31747 disrupts the production of cholesterol, a vital component of cell membranes and a precursor for various signaling molecules. This depletion of cholesterol leads to cell cycle arrest and ultimately, apoptosis.

The immunomodulatory effects of SR-31747 are thought to be mediated, at least in part, through its interaction with the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its modulation can influence a variety of downstream signaling pathways, including those involved in cytokine production and immune cell activation. For instance, SR-31747 has been shown to modulate the release of pro- and anti-inflammatory cytokines.

Table 2: Functional Activity of SR-31747

ActivityAssay SystemEffectIC50 / ED50Reference
Inhibition of Sterol IsomeraseIn vitro enzyme assayInhibition of Δ8-Δ7 sterol isomerase350 nM
Inhibition of --INVALID-LINK---3PPP bindingMouse Spleen Membranes (in vivo)Inhibition of sigma ligand binding0.18 mg/kg (i.p.), 1.43 mg/kg (p.o.)

Experimental Protocols

Radioligand Binding Assays

Detailed methodologies for characterizing the binding of SR-31747 to its target receptors are crucial for understanding its pharmacological profile. A general protocol for a competitive radioligand binding assay is provided below.

Objective: To determine the binding affinity (Ki) of SR-31747 for sigma receptors using a radiolabeled ligand.

Materials:

  • Tissue homogenates (e.g., rat spleen membranes)

  • Radioligand (e.g., --INVALID-LINK---pentazocine or [3H]DTG)

  • Unlabeled SR-31747

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare tissue membranes by homogenization and centrifugation.

  • In a series of tubes, add a fixed concentration of the radioligand.

  • Add increasing concentrations of unlabeled SR-31747 to competitively displace the radioligand.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Cell Proliferation Assays (MTT Assay)

The antiproliferative effects of SR-31747 can be quantified using various cell viability assays, such as the MTT assay.

Objective: To determine the concentration-dependent effect of SR-31747 on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, DU-145)

  • Cell culture medium and supplements

  • SR-31747

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of SR-31747 for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC50 value.

Signaling Pathways and Visualizations

To visually represent the complex mechanisms of action of SR-31747, the following diagrams have been generated using the DOT language.

antiproliferative_pathway cluster_membrane Cell Membrane Cholesterol_Biosynthesis Cholesterol Biosynthesis Pathway SR31747 SR-31747 EBP Emopamil-Binding Protein (Δ8-Δ7 Sterol Isomerase) SR31747->EBP Inhibition Cholesterol Cholesterol Cholesterol_Precursors Cholesterol Precursors (e.g., Zymosterol) Cholesterol_Precursors->Cholesterol EBP-catalyzed isomerization Cell_Membrane_Integrity Disrupted Cell Membrane Integrity Cholesterol->Cell_Membrane_Integrity Depletion leads to Cell_Cycle_Arrest Cell Cycle Arrest Cell_Membrane_Integrity->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis immunomodulatory_pathway cluster_er Endoplasmic Reticulum Sigma1R Sigma-1 Receptor Downstream_Signaling Downstream Signaling Cascades Sigma1R->Downstream_Signaling Modulation SR31747 SR-31747 SR31747->Sigma1R Binding Cytokine_Production Modulation of Cytokine Production Downstream_Signaling->Cytokine_Production Immune_Cell_Function Altered Immune Cell Function Cytokine_Production->Immune_Cell_Function experimental_workflow cluster_binding Radioligand Binding Assay cluster_proliferation MTT Cell Proliferation Assay Prepare_Membranes Prepare Tissue Membranes Incubate Incubate with Radioligand & SR-31747 Prepare_Membranes->Incubate Filter Separate Bound/ Free Ligand Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze_Binding Determine Ki Count->Analyze_Binding Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with SR-31747 Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Analyze_Proliferation Determine IC50 Measure_Absorbance->Analyze_Proliferation

SR-31747: A Comprehensive Technical Guide to its Mechanism as a Sterol Isomerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-31747 is a novel synthetic ligand demonstrating significant immunosuppressive and antiproliferative properties.[1] Its primary mechanism of action is the potent and specific inhibition of Δ8-Δ7 sterol isomerase (also known as emopamil-binding protein or EBP), a key enzyme in the cholesterol biosynthesis pathway.[2] This inhibition leads to the depletion of cholesterol, a vital component of cell membranes, and the accumulation of aberrant sterol intermediates, ultimately resulting in cell cycle arrest. This technical guide provides an in-depth overview of the biochemistry, pharmacology, and experimental evaluation of SR-31747, with a focus on its interaction with sterol isomerase. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are presented to facilitate further research and development.

Introduction

SR-31747, also known as SR31747A, has emerged as a compound of interest due to its dual immunomodulatory and antitumoral activities.[3][4] Initially identified as a high-affinity sigma-1 receptor ligand, subsequent research has elucidated that its primary antiproliferative effects are mediated through the inhibition of cholesterol biosynthesis at the sterol isomerase step.[2][5] This discovery has opened new avenues for the development of therapeutics targeting cellular proliferation in cancer and inflammatory diseases.

Mechanism of Action: Inhibition of Sterol Isomerase

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions essential for cell membrane integrity and signaling. SR-31747 targets the enzyme Δ8-Δ7 sterol isomerase (EBP), which catalyzes the conversion of zymostenol (B45303) (5α-cholesta-8-en-3β-ol) to lathosterol (B1674540) (5α-cholesta-7-en-3β-ol).[6]

By inhibiting EBP, SR-31747 leads to:

  • Accumulation of Δ8-sterols: The substrate of the enzyme, zymostenol, and other Δ8-sterol intermediates accumulate within the cell.[5]

  • Depletion of Cholesterol: The downstream production of cholesterol is significantly reduced.[2]

This disruption of sterol homeostasis is the primary driver of SR-31747's antiproliferative effects. The cellular response to cholesterol depletion includes the arrest of the cell cycle, as cholesterol is indispensable for the formation of new membranes during cell division.[2] Notably, the antiproliferative activity of SR-31747 can be reversed by the addition of exogenous cholesterol to the cell culture medium.[2]

Signaling Pathway and Metabolic Impact

The inhibition of sterol isomerase by SR-31747 has a direct impact on the cholesterol biosynthesis pathway. The following diagram illustrates the position of sterol isomerase in this pathway and the effect of SR-31747.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isopentenyl_PP Isopentenyl Pyrophosphate Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymostenol Zymostenol (Δ8-sterol) Lanosterol->Zymostenol Sterol_Isomerase Sterol Isomerase (EBP) Zymostenol->Sterol_Isomerase Lathosterol Lathosterol (Δ7-sterol) Cholesterol Cholesterol Lathosterol->Cholesterol SR31747 SR-31747 SR31747->Sterol_Isomerase Inhibition Sterol_Isomerase->Lathosterol

Figure 1: Cholesterol Biosynthesis Pathway and SR-31747 Inhibition.

Quantitative Data

The following tables summarize the key quantitative data reported for SR-31747.

Table 1: Binding Affinities
LigandPreparationReceptor/EnzymeKd (nM)Bmax (fmol/mg protein)Citation
[3H]SR-31747Rat Spleen MembranesSigma Sites0.665646
[3H]SR-31747Yeast Lysates expressing murine EBPEmopamil-Binding Protein (EBP)1.3Not Reported[2]
Table 2: In Vitro Efficacy
AssayCell Line/SystemEndpointIC50 (nM)Citation
Sterol Isomerase ActivityIn vitro assayInhibition of EBP~350[2]
T-cell ProliferationHuman T-cellsInhibition of proliferation10[7]
Various Cancer Cell LinesM1, CHO, MCF7Inhibition of proliferationNanomolar range[2]
Table 3: In Vivo Efficacy
Animal ModelTreatmentEndpointED50 (mg/kg)Citation
Mice (LPS-induced endotoxin (B1171834) shock)i.p. or oral administrationInhibition of IL-1, IL-6, TNF-α production2[7]
Micei.p. or oral administrationInhibition of --INVALID-LINK---3PPP binding to spleen membranes0.18 (i.p.), 1.43 (oral)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize SR-31747.

Radioligand Binding Assay

This protocol is adapted from methodologies used to assess the binding of ligands to sigma receptors and EBP.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of SR-31747 for its binding sites.

Materials:

  • [3H]SR-31747 (radioligand)

  • Unlabeled SR-31747

  • Membrane preparation from target tissue (e.g., rat spleen, or cells expressing the target protein)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates and vacuum manifold

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Saturation Binding:

    • In a 96-well plate, add increasing concentrations of [3H]SR-31747 to a fixed amount of membrane protein (e.g., 50-100 µg).

    • For non-specific binding, add a high concentration of unlabeled SR-31747 (e.g., 10 µM) to a parallel set of wells.

    • Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Competition Binding:

    • Incubate a fixed concentration of [3H]SR-31747 (typically at its Kd value) with a fixed amount of membrane protein and increasing concentrations of unlabeled SR-31747.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • For saturation binding, subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of [3H]SR-31747 and fit the data to a one-site binding model to determine Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubate Membranes with Ligands (Saturation or Competition) Membrane_Prep->Incubation Radioligand_Prep Prepare [3H]SR-31747 and Unlabeled SR-31747 Solutions Radioligand_Prep->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression Data_Processing->Curve_Fitting Determine_Parameters Determine Kd, Bmax, Ki Curve_Fitting->Determine_Parameters

Figure 2: Workflow for Radioligand Binding Assay.
Sterol Isomerase Inhibition Assay

This protocol is a generalized procedure for measuring the activity of sterol isomerase.

Objective: To determine the inhibitory effect of SR-31747 on the activity of Δ8-Δ7 sterol isomerase.

Materials:

  • Enzyme source (e.g., microsomal fraction from liver or yeast expressing EBP)

  • Substrate (e.g., a fluorescent or radiolabeled Δ8-sterol analog)

  • SR-31747

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • System for product detection (e.g., HPLC with UV or fluorescence detector, or liquid scintillation counter)

Procedure:

  • Enzyme Preparation: Prepare a microsomal fraction from a suitable source known to have high sterol isomerase activity.

  • Assay Setup: In a reaction tube, combine the enzyme preparation, assay buffer, and varying concentrations of SR-31747. Pre-incubate for a short period.

  • Initiate Reaction: Add the sterol substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).

  • Extraction and Analysis: Extract the sterols and analyze the substrate and product levels using HPLC or another suitable separation and detection method.

  • Data Analysis: Calculate the percentage of inhibition of sterol isomerase activity at each concentration of SR-31747. Plot the percentage of inhibition against the log concentration of SR-31747 and fit the data to determine the IC50 value.

Cell Proliferation Assay

This protocol describes a common method to assess the antiproliferative effects of SR-31747.

Objective: To quantify the effect of SR-31747 on the proliferation of a given cell line.

Materials:

  • Cell line of interest (e.g., lymphocytes, cancer cell lines)

  • Complete cell culture medium

  • SR-31747 stock solution

  • 96-well cell culture plates

  • Reagent for measuring cell viability (e.g., MTT, XTT, or a reagent for a CyQUANT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of SR-31747. Include a vehicle control. For reversal experiments, co-incubate with cholesterol.

  • Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 48-72 hours).

  • Viability Measurement: Add the viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log concentration of SR-31747. Determine the IC50 value from the dose-response curve.

Cell_Proliferation_Assay A Seed Cells in 96-well Plate B Treat with SR-31747 (and Cholesterol for reversal) A->B C Incubate for 48-72 hours B->C D Add Viability Reagent (e.g., MTT) C->D E Incubate and Measure Absorbance/Fluorescence D->E F Data Analysis (Calculate IC50) E->F

Figure 3: General Workflow for a Cell Proliferation Assay.

Conclusion

SR-31747 is a potent inhibitor of Δ8-Δ7 sterol isomerase, and this mechanism is central to its antiproliferative effects. The depletion of cellular cholesterol and the accumulation of aberrant sterols trigger cell cycle arrest. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of cancer biology, immunology, and drug development. Further investigation into the intricate interplay between sterol metabolism and cell signaling pathways will likely unveil additional therapeutic opportunities for compounds like SR-31747. The detailed methodologies presented herein should serve as a valuable tool for the continued exploration of this promising therapeutic agent.

References

The Pharmacological Profile of SR-31747: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

SR-31747 , a notable synthetic ligand, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of SR-31747, with a focus on its binding characteristics, mechanism of action, and its effects on various biological systems. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Binding Profile and Affinity

SR-31747 is recognized as a high-affinity ligand for sigma (σ) receptors, demonstrating a complex interaction with multiple binding sites. It does not conform to the classic profiles of sigma-1 or sigma-2 receptor subtypes, suggesting a unique mode of interaction.[1] The compound has been shown to bind to several proteins, including the SR-31747A-binding protein 1 (SR-BP), the emopamil-binding protein (EBP), which is also known as the human sterol isomerase (HSI), and sigma-2 receptors.[2][3]

The binding of SR-31747 to its sites is reversible.[1] It acts as an allosteric modulator of sigma sites, meaning it binds to a site distinct from the primary ligand binding site and modifies the receptor's affinity for its natural ligands in a non-competitive manner.[1]

Table 1: Binding Affinity of SR-31747

TargetTissue/Cell LineLigand Used for DisplacementKd (nM)Bmax (fmol/mg protein)Reference
SR-31747 Binding SitesRat Spleen Membranes[3H]SR-317470.665646[1]

Mechanism of Action

The pharmacological effects of SR-31747 are multifaceted, stemming from its interaction with multiple cellular targets. The primary mechanisms of action identified are the modulation of sigma receptors and the inhibition of sterol isomerase.

Sigma Receptor Modulation

SR-31747's interaction with sigma receptors is central to its activity. While initially explored for its immunomodulatory properties through these receptors, its binding to multiple sigma-related proteins, including the yet-to-be-cloned sigma-2 receptor, suggests a broader range of action.[2][3] Competitive binding experiments indicate that the emopamil-binding protein (EBP/HSI) plays a significant role in mediating the antiproliferative effects of SR-31747.[3]

Inhibition of Sterol Isomerase

A key aspect of SR-31747's mechanism is its ability to inhibit δ8-δ7 sterol isomerase, an essential enzyme in the cholesterol biosynthesis pathway.[4][5] This inhibition leads to the accumulation of aberrant sterols and disrupts cellular processes that are dependent on correct sterol metabolism, ultimately leading to an arrest of cell proliferation.[4][5] This mechanism has been demonstrated in both yeast and animal cell lines.[4][5] The antiproliferative activity of SR-31747 can be reversed by the addition of cholesterol, further supporting the role of sterol isomerase inhibition.

Mechanism of Action of SR-31747 cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcomes Pharmacological Outcomes SR31747 SR-31747 SigmaR Sigma Receptors (σ1, σ2, SR-BP) SR31747->SigmaR Binds to SterolIsomerase δ8-δ7 Sterol Isomerase (EBP/HSI) SR31747->SterolIsomerase Inhibits GeneExpInhib Inhibition of Gene Expression (DNA Replication & Nucleotide Synthesis) SR31747->GeneExpInhib Leads to AlloMod Allosteric Modulation SigmaR->AlloMod CholSynthInhib Inhibition of Cholesterol Biosynthesis SterolIsomerase->CholSynthInhib Immunosuppression Immunosuppression AlloMod->Immunosuppression AberrantSterols Accumulation of Aberrant Sterols CholSynthInhib->AberrantSterols CellCycleArrest Cell Cycle Arrest (S Phase) AberrantSterols->CellCycleArrest CellCycleArrest->Immunosuppression Antitumor Antitumor Activity CellCycleArrest->Antitumor GeneExpInhib->Antitumor AntiInflammatory Anti-inflammatory Effects Immunosuppression->AntiInflammatory

Caption: Overview of SR-31747's mechanism of action.

Pharmacological Effects

SR-31747 exhibits a range of pharmacological effects, including immunosuppressive, anti-inflammatory, and antitumor activities.

Immunomodulatory Effects

SR-31747 has demonstrated potent immunomodulatory properties. It inhibits the proliferative response of both mouse and human lymphocytes to mitogens in a concentration- and time-dependent manner.[6] This effect is believed to be receptor-mediated and occurs during the S phase of the cell cycle.[6]

In vivo studies in mice have shown that SR-31747 can prevent graft-versus-host disease and delayed-type hypersensitivity granuloma formation.[6] Interestingly, it does not appear to affect the antibody response to sheep red blood cells.[6]

Table 2: In Vivo Immunosuppressive Activity of SR-31747

Animal ModelEffectRoute of AdministrationED50 (mg/kg)Reference
MiceInhibition of --INVALID-LINK---3PPP binding to spleen membranesi.p.0.18[1]
MiceInhibition of --INVALID-LINK---3PPP binding to spleen membranesoral1.43[1]
MiceDecreased thymus weightNot specified50[7]
MiceDecreased number of thymocytesNot specified6.25 - 50[7]
Antitumor Activity

SR-31747 exhibits significant antitumor activity both in vitro and in vivo.[2][3] It can dramatically inhibit the proliferation of various human cancer cell lines, including both hormone-responsive and -unresponsive breast and prostate cancer cells, at nanomolar concentrations.[2][3]

In vivo, treatment with SR-31747 has been shown to significantly decrease tumor development in mice.[2] For instance, daily intraperitoneal administration of 25 mg/kg SR-31747 resulted in a greater than 40% reduction in both tumor incidence and growth in nude mice injected with mammary and prostatic tumor cell lines.[8] The antitumor effect is thought to be mediated by the inhibition of genes crucial for DNA replication and cell cycle progression, as well as key enzymes in the nucleotide synthesis pathway.[6]

Table 3: In Vitro Antiproliferative Activity of SR-31747

Cell LineCancer TypeEffectConcentrationReference
Various human tumor cell linesNot specifiedPotent antitumoral activityNot specified[6]
Human breast and prostate cancer cell linesBreast, ProstateDramatic inhibition of cell proliferationNanomolar[2][3]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) for SR-31747.

Methodology:

  • Membrane Preparation: Spleen tissue from Sprague-Dawley rats is homogenized in ice-cold buffer and centrifuged to isolate the membrane fraction. The resulting pellet is resuspended in the assay buffer.

  • Binding Reaction: Aliquots of the membrane preparation are incubated with increasing concentrations of [3H]SR-31747 in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled SR-31747.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by Scatchard analysis of the saturation binding data.

Workflow for Radioligand Binding Assay start Start prep Membrane Preparation start->prep incubate Incubation with [3H]SR-31747 prep->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Scatchard Plot) count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

Lymphocyte Proliferation Assay

Objective: To assess the effect of SR-31747 on lymphocyte proliferation.

Methodology:

  • Cell Isolation: Lymphocytes are isolated from human peripheral blood or mouse spleen using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: The isolated lymphocytes are cultured in 96-well plates in a suitable medium supplemented with serum and antibiotics.

  • Treatment: The cells are treated with various concentrations of SR-31747 in the presence of a mitogen (e.g., phytohemagglutinin or concanavalin (B7782731) A) to stimulate proliferation. Control wells receive only the mitogen or medium.

  • Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement:

    • [3H]-Thymidine Incorporation: During the last 18-24 hours of incubation, [3H]-thymidine is added to each well. The cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

    • MTT Assay: An MTT solution is added to each well, and the plates are incubated for a further 4 hours. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of inhibition of proliferation is calculated by comparing the results from the SR-31747-treated wells to the mitogen-only control wells.

Lymphocyte Proliferation Assay Workflow start Start isolate Isolate Lymphocytes start->isolate culture Culture Cells with Mitogen and SR-31747 isolate->culture incubate Incubate for 48-72h culture->incubate measure Measure Proliferation ([3H]-Thymidine or MTT) incubate->measure analyze Calculate % Inhibition measure->analyze end End analyze->end

Caption: Workflow for a lymphocyte proliferation assay.

In Vivo Antitumor Activity Assay

Objective: To evaluate the antitumor efficacy of SR-31747 in a mouse xenograft model.

Methodology:

  • Cell Culture and Implantation: Human tumor cells (e.g., breast or prostate cancer cell lines) are cultured in vitro and then injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (i.p.) injections of SR-31747 (e.g., 25 mg/kg), while the control group receives the vehicle.

  • Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted, and the tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the treatment effect.

Conclusion

SR-31747 is a promising pharmacological agent with a unique and complex mechanism of action. Its ability to modulate sigma receptors and inhibit sterol isomerase contributes to its potent immunosuppressive, anti-inflammatory, and antitumor effects. The data presented in this guide highlight the significant therapeutic potential of SR-31747 and provide a foundation for further research and development. The detailed experimental protocols offer a framework for researchers to investigate its properties further and explore its clinical applications.

References

SR-31747: A Technical Guide to its Immunosuppressive Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-31747 is a novel sigma ligand that has demonstrated significant immunosuppressive and anti-proliferative properties. This technical guide provides an in-depth overview of the current understanding of SR-31747, with a focus on its mechanism of action, effects on the immune system, and relevant experimental data. The primary molecular target of SR-31747 is the enzyme Δ8-Δ7 sterol isomerase (also known as Emopamil Binding Protein or EBP), a key component of the cholesterol biosynthesis pathway. By inhibiting this enzyme, SR-31747 disrupts sterol metabolism, leading to the suppression of lymphocyte proliferation and the modulation of cytokine production. This document summarizes key quantitative data, details experimental protocols for studying its effects, and provides visual representations of the proposed signaling pathways.

Introduction

SR-31747 is a synthetic compound initially identified as a high-affinity sigma receptor ligand. Subsequent research has unveiled its potent immunosuppressive activities, positioning it as a compound of interest for the potential treatment of autoimmune diseases and prevention of organ transplant rejection. Unlike many conventional immunosuppressants that target calcineurin or mTOR, SR-31747's unique mechanism of action centers on the inhibition of cholesterol biosynthesis, offering a potentially distinct therapeutic profile and side-effect spectrum.

Mechanism of Action: Inhibition of Sterol Isomerase

The primary mechanism underlying the immunosuppressive and anti-proliferative effects of SR-31747 is the inhibition of the enzyme Δ8-Δ7 sterol isomerase.[1][2] This enzyme catalyzes a critical step in the postsqualene cholesterol biosynthesis pathway.

  • Molecular Target: SR-31747 binds with high affinity to the mammalian Δ8-Δ7 sterol isomerase.[2]

  • Consequence of Inhibition: Inhibition of this enzyme leads to the accumulation of aberrant sterols and a depletion of downstream products, including cholesterol.[1]

  • Impact on Cellular Function: Cholesterol is an essential component of cell membranes, influencing their fluidity, the formation of lipid rafts, and the function of membrane-bound proteins, including the T-cell receptor (TCR).[3][4] Disruption of cholesterol homeostasis profoundly impacts cellular processes, particularly in rapidly dividing cells like activated lymphocytes.

Signaling Pathway

The inhibition of sterol isomerase by SR-31747 initiates a cascade of events that ultimately leads to immunosuppression. The following diagram illustrates the proposed signaling pathway.

SR31747_Signaling_Pathway cluster_cell T-Lymphocyte SR31747 SR-31747 Sterol_Isomerase Δ8-Δ7 Sterol Isomerase (EBP) SR31747->Sterol_Isomerase Inhibits Cholesterol_Biosynthesis Cholesterol Biosynthesis Pathway Cholesterol Cholesterol Depletion Cholesterol_Biosynthesis->Cholesterol Disrupts Lipid_Rafts Altered Lipid Raft Formation Cholesterol->Lipid_Rafts TCR_Signaling Impaired TCR Signaling Lipid_Rafts->TCR_Signaling Downstream_Signaling Reduced Downstream Signaling (e.g., PI3K/Akt) TCR_Signaling->Downstream_Signaling Gene_Expression Altered Gene Expression Downstream_Signaling->Gene_Expression Cell_Proliferation Inhibition of Cell Proliferation (S-phase arrest) Downstream_Signaling->Cell_Proliferation Cytokine_Production ↓ IFN-γ, GM-CSF Production Gene_Expression->Cytokine_Production

Caption: Proposed signaling pathway of SR-31747 in T-lymphocytes.

Quantitative Data

The following tables summarize the key quantitative findings from various studies on SR-31747.

Table 1: Binding Affinity and In Vitro Proliferation Inhibition
ParameterTarget/Cell LineValueReference
Binding Affinity (Kd) Recombinant mammalian Δ8-Δ7 sterol isomerase1 nM[2]
IC50 (Binding Inhibition) SR-31747 binding to mammalian sterol isomerase by tamoxifen (B1202)Nanomolar range[2]
Proliferation Inhibition Yeast (Saccharomyces cerevisiae)Dose-dependent inhibition at 3, 5, 7.5, and 12 µM[5]
Proliferation Inhibition Human epithelial breast and prostate cancer cell linesNanomolar concentrations[6]
Table 2: In Vivo Effects on Mouse Thymus
Treatment Dose (mg/kg)Change in Thymus WeightChange in Number of ThymocytesReference
6.25No significant changeSignificant decrease[7][8]
12.5No significant changeSignificant decrease[7][8]
25No significant changeSignificant decrease[7][8]
50Slight but significant decreaseSignificant decrease[7][8]

Note: The studies did not observe a significant effect on the percentages of immature (CD4+CD8+) and mature (CD4+ or CD8+) thymocyte subsets.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunosuppressive effects of SR-31747.

In Vitro T-Lymphocyte Proliferation Assay

This protocol is a representative method for assessing the anti-proliferative effects of SR-31747 on T-lymphocytes.

Objective: To determine the dose-dependent inhibition of mitogen-stimulated T-lymphocyte proliferation by SR-31747.

Materials:

  • SR-31747

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-lymphocytes

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

  • [³H]-thymidine or a fluorescent dye for proliferation tracking (e.g., CFSE)

  • 96-well flat-bottom culture plates

  • Cell harvester and liquid scintillation counter (for [³H]-thymidine incorporation) or flow cytometer (for fluorescent dye dilution)

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells three times with sterile PBS and resuspend in complete RPMI-1640 medium. Adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Drug Treatment: Prepare serial dilutions of SR-31747 in complete RPMI-1640 medium. Add 50 µL of the SR-31747 dilutions to the appropriate wells in triplicate. Add 50 µL of medium without the drug to the control wells.

  • Stimulation: Add 50 µL of a mitogen solution (e.g., PHA at 5 µg/mL) to all wells except for the unstimulated controls.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Proliferation Assessment:

    • [³H]-thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

    • Fluorescent Dye Dilution: If using a fluorescent dye, stain the cells prior to plating according to the manufacturer's instructions. After incubation, harvest the cells and analyze the dye dilution by flow cytometry.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated control wells. Plot the percentage of inhibition against the SR-31747 concentration to determine the IC50 value.

TCell_Proliferation_Workflow cluster_workflow In Vitro T-Cell Proliferation Assay Workflow A Isolate PBMCs B Plate Cells (1x10^5 cells/well) A->B C Add SR-31747 (serial dilutions) B->C D Add Mitogen (e.g., PHA) C->D E Incubate (72 hours) D->E F Assess Proliferation ([3H]-thymidine or Flow Cytometry) E->F

Caption: Workflow for the in vitro T-cell proliferation assay.

In Vivo Mouse Thymus Analysis

This protocol outlines a method to evaluate the in vivo effects of SR-31747 on the thymus.

Objective: To assess the impact of SR-31747 treatment on thymus weight, cellularity, and thymocyte subpopulations in mice.

Materials:

  • SR-31747

  • C3H or other suitable mouse strain

  • Vehicle control (e.g., saline, DMSO)

  • Surgical instruments for dissection

  • Fluorescently conjugated antibodies against mouse CD4 and CD8

  • Flow cytometer

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Procedure:

  • Animal Treatment: Administer SR-31747 intraperitoneally or orally to mice at various doses (e.g., 6.25, 12.5, 25, 50 mg/kg) daily for a specified period (e.g., 7-14 days). Administer the vehicle to the control group.

  • Thymus Dissection: At the end of the treatment period, euthanize the mice. Carefully dissect the thymus and remove any surrounding connective tissue.

  • Thymus Weight: Weigh each thymus immediately after dissection.

  • Thymocyte Isolation: Place each thymus in a petri dish with cold PBS. Gently disrupt the tissue using the frosted ends of two microscope slides to release the thymocytes.

  • Cell Counting: Filter the cell suspension through a 70 µm cell strainer to remove debris. Count the number of viable cells using a hemocytometer or an automated cell counter.

  • Flow Cytometry Staining:

    • Aliquot approximately 1 x 10⁶ thymocytes per tube.

    • Wash the cells with FACS buffer.

    • Resuspend the cells in 100 µL of FACS buffer containing the anti-CD4 and anti-CD8 antibodies at their predetermined optimal concentrations.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 300-500 µL of FACS buffer for analysis.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter. Analyze the percentages of CD4+CD8+ (double positive), CD4+CD8- (CD4 single positive), CD4-CD8+ (CD8 single positive), and CD4-CD8- (double negative) thymocyte populations.

  • Data Analysis: Compare the thymus weight, total thymocyte number, and the percentages of each thymocyte subpopulation between the SR-31747-treated and vehicle-treated groups using appropriate statistical tests.

Thymus_Analysis_Workflow cluster_workflow In Vivo Mouse Thymus Analysis Workflow A Treat Mice with SR-31747 B Dissect and Weigh Thymus A->B C Isolate Thymocytes B->C D Count Total Thymocytes C->D E Stain with Anti-CD4 and Anti-CD8 Antibodies C->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the in vivo mouse thymus analysis.

Conclusion and Future Directions

SR-31747 represents a promising immunosuppressive agent with a distinct mechanism of action targeting cholesterol biosynthesis. Its ability to inhibit T-lymphocyte proliferation and modulate cytokine production highlights its potential for therapeutic applications in immune-mediated disorders. Further research is warranted to fully elucidate the downstream signaling pathways affected by sterol isomerase inhibition and to evaluate the efficacy and safety of SR-31747 in preclinical models of autoimmune disease and transplantation. The development of more specific analogs and a deeper understanding of its long-term effects will be crucial for its potential translation to the clinic.

References

SR-31747: A Technical Deep Dive into its Antiproliferative Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-31747, a ligand with high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors, has demonstrated significant antiproliferative properties in a variety of cancer cell lines.[1] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the anticancer effects of SR-31747. Its primary mode of action involves the inhibition of cholesterol biosynthesis, a critical pathway for the proliferation and survival of cancer cells.

Core Mechanism of Action: Inhibition of Sterol Isomerase

The primary antiproliferative effect of SR-31747 is attributed to its potent inhibition of Δ8-Δ7 sterol isomerase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] This enzyme is also known as the emopamil-binding protein (EBP). By blocking this step, SR-31747 leads to a depletion of cellular cholesterol and an accumulation of sterol intermediates.[1] The antiproliferative effects of SR-31747 can be reversed by the addition of exogenous cholesterol, confirming the central role of this pathway in its mechanism of action.

Quantitative Data: Antiproliferative Efficacy

SR-31747 exhibits potent antiproliferative activity at nanomolar concentrations across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for the in vitro inhibition of sterol isomerase activity by SR-31747A has been determined to be approximately 350 nM .[1]

While specific IC50 values for the antiproliferative effects on various cancer cell lines are not extensively compiled in single reports, the available literature consistently points to its efficacy in the nanomolar range.

Table 1: In Vitro Efficacy of SR-31747A

TargetAssayIC50 ValueReference
Δ8-Δ7 Sterol IsomeraseEnzymatic Inhibition Assay~350 nM[1]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines a general method for assessing the antiproliferative effects of SR-31747 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, LNCaP, DU145)

  • Complete cell culture medium

  • SR-31747 stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of SR-31747 in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of SR-31747. Include a vehicle control (medium with the same concentration of DMSO used for the highest SR-31747 concentration).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the SR-31747 concentration to determine the IC50 value.

Sterol Isomerase Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of SR-31747 on sterol isomerase activity.

Materials:

  • Yeast or mammalian cell lysates expressing Δ8-Δ7 sterol isomerase

  • Radioactively labeled sterol substrate (e.g., [14C]zymostenol)

  • SR-31747

  • Reaction buffer

  • Scintillation counter

Procedure:

  • Reaction Setup: In a reaction tube, combine the cell lysate containing the sterol isomerase enzyme, the reaction buffer, and varying concentrations of SR-31747.

  • Substrate Addition: Initiate the reaction by adding the radioactively labeled sterol substrate.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific period.

  • Extraction: Stop the reaction and extract the sterols using an organic solvent.

  • Analysis: Separate the substrate and the product of the enzymatic reaction (e.g., using thin-layer chromatography).

  • Quantification: Quantify the amount of radioactive product formed using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of sterol isomerase activity for each concentration of SR-31747 and calculate the IC50 value.

Signaling Pathways and Visualizations

Inhibition of Cholesterol Biosynthesis Pathway

SR-31747 directly inhibits the Δ8-Δ7 sterol isomerase enzyme, a critical step in the conversion of lanosterol (B1674476) to cholesterol. This leads to the depletion of downstream cholesterol and the accumulation of upstream sterol precursors.

Cholesterol_Biosynthesis_Inhibition Lanosterol Lanosterol Zymostenol Zymostenol Lanosterol->Zymostenol Intermediates ...Upstream Intermediates... Intermediates->Lanosterol Sterol_Isomerase Δ8-Δ7 Sterol Isomerase (EBP) Zymostenol->Sterol_Isomerase Lathosterol Lathosterol Sterol_Isomerase->Lathosterol Cholesterol Cholesterol Lathosterol->Cholesterol SR31747 SR-31747 SR31747->Sterol_Isomerase Inhibition

Caption: SR-31747 inhibits the cholesterol biosynthesis pathway.

Downstream Consequences of Cholesterol Depletion

The depletion of cellular cholesterol triggers a cascade of events that ultimately lead to apoptosis. Key signaling molecules affected include Focal Adhesion Kinase (FAK) and the serine/threonine kinase Akt. Cholesterol depletion can also induce endoplasmic reticulum (ER) stress, further contributing to programmed cell death.

Cholesterol_Depletion_Apoptosis Cholesterol_Depletion Cholesterol Depletion (induced by SR-31747) FAK FAK (Focal Adhesion Kinase) Cholesterol_Depletion->FAK Inhibition ER_Stress ER Stress Cholesterol_Depletion->ER_Stress Induction Akt Akt (Protein Kinase B) FAK->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition ER_Stress->Apoptosis Induction

Caption: Cholesterol depletion by SR-31747 induces apoptosis.

Modulation of Sigma-1 Receptor Signaling

SR-31747 is a ligand for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum (ER). The binding of SR-31747 can modulate the receptor's activity, influencing calcium signaling and the unfolded protein response (UPR), which can also contribute to its antiproliferative effects. SR-31747 has been shown to act as an allosteric modulator of the sigma-1 receptor.

Sigma1_Receptor_Signaling SR31747 SR-31747 Sigma1R Sigma-1 Receptor (at ER) SR31747->Sigma1R Allosteric Modulation Ca_Signaling Calcium Signaling Modulation Sigma1R->Ca_Signaling UPR Unfolded Protein Response (UPR) Sigma1R->UPR Antiproliferation Antiproliferation Ca_Signaling->Antiproliferation UPR->Antiproliferation

Caption: SR-31747 modulates Sigma-1 receptor signaling.

Conclusion

SR-31747 demonstrates potent antiproliferative properties through a well-defined mechanism of action centered on the inhibition of cholesterol biosynthesis. Its ability to induce apoptosis in cancer cells at nanomolar concentrations highlights its potential as a therapeutic agent. Further research to fully elucidate the downstream signaling cascades of both sterol isomerase inhibition and sigma-1 receptor modulation will provide a more complete understanding of its anticancer effects and aid in its clinical development. The provided experimental protocols and pathway diagrams serve as a foundational guide for researchers in this field.

References

SR-31747: A Technical Guide on its Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-31747 is a synthetic ligand with demonstrated immunosuppressive and anti-inflammatory properties. Initially investigated for its high affinity for sigma receptors, its mechanism of action is now understood to be multifaceted, involving the modulation of key inflammatory pathways and cellular processes. This document provides an in-depth technical overview of the anti-inflammatory effects of SR-31747, compiling available quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms of action.

Core Mechanism of Action

SR-31747 exerts its anti-inflammatory and immunosuppressive effects through at least two primary mechanisms:

  • Sigma Receptor Binding: SR-31747 is a ligand for sigma receptors, with affinity for both sigma-1 (σ1) and sigma-2 (σ2) subtypes.[1][2] These receptors are expressed in various tissues, including cells of the immune system.[3][4] The interaction with sigma receptors is believed to modulate intracellular signaling cascades involved in the inflammatory response.[5]

  • Inhibition of Sterol Isomerase: A significant component of SR-31747's activity is its ability to inhibit the enzyme δ-8-δ-7-sterol isomerase (also known as emopamil-binding protein or EBP).[6][7] This enzyme is crucial in the cholesterol biosynthesis pathway. By inhibiting this step, SR-31747 disrupts sterol metabolism, which in turn affects cell proliferation, particularly of lymphocytes.[6]

Quantitative Data on Anti-inflammatory and Immunosuppressive Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies on SR-31747.

Table 1: In Vitro Effects of SR-31747

ParameterCell TypeStimulusConcentration of SR-31747EffectReference
Lymphocyte ProliferationMouse and Human LymphocytesMitogens10 nMInhibition of proliferation[3][8]
Nitric Oxide (NO) ReleaseLPS-stimulated RAW 264.7 MacrophagesLPS (0.01 µg)1 nM - 10 µMDose-dependent reduction[4]
Interleukin-10 (IL-10) Protein ReleaseLPS-stimulated RAW 264.7 MacrophagesLPS (0.01 µg)1 nM - 10 µMDose-dependent reduction[4]
Interleukin-10 (IL-10) mRNALPS-stimulated RAW 264.7 MacrophagesLPS (0.01 µg)1 nM - 10 µMDose-dependent reduction[4]
Cell ProliferationYeast (Saccharomyces cerevisiae)-3 µM - 12 µMDose-dependent inhibition[7]

Table 2: In Vivo Effects of SR-31747 in Murine Models

ParameterAnimal ModelTreatmentDosage of SR-31747EffectReference
Pro-inflammatory Cytokine Production (IL-1, IL-6, TNF-α)LPS-induced endotoxemia in miceLipopolysaccharide (LPS)ED50: 2 mg/kgSignificant blockade of production[8]
Interleukin-10 (IL-10) Systemic ReleaseLPS-induced endotoxemia in miceLipopolysaccharide (LPS)Not specifiedGreatly enhances release[9]
Tumor Necrosis Factor-alpha (TNF-α) SecretionLPS-induced endotoxemia in miceLipopolysaccharide (LPS)Not specifiedInhibition of secretion[9]
Interferon-gamma (IFN-γ) SecretionLPS-induced endotoxemia in miceLipopolysaccharide (LPS)Not specifiedInhibition of secretion[9]
Graft-versus-Host Disease (GVHD)Murine model of GVHD-Not specifiedPrevention of GVHD[3]
Delayed-Type Hypersensitivity (DTH)Murine model of DTH-Not specifiedPrevention of granuloma formation[3]
Thymus WeightC3H mice-50 mg/kgSlight but significant decrease[10]
Number of ThymocytesC3H mice-6.25 mg/kg - 50 mg/kgSignificant decrease[10]
Survival RateEndotoxic shock in animalsLipopolysaccharide (LPS)Not specifiedIncreased survival[8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the methodologies used in the key experiments cited.

Lymphocyte Proliferation Assay

This assay is a cornerstone for assessing the cell-mediated immune response and was used to evaluate the immunosuppressive potential of SR-31747.[3][11][12]

Objective: To determine the effect of SR-31747 on the proliferation of lymphocytes in response to a mitogenic stimulus.

General Methodology:

  • Cell Isolation: Lymphocytes are isolated from peripheral blood (human) or spleen (mouse).

  • Cell Culture: The isolated lymphocytes are cultured in a suitable medium.

  • Stimulation: A mitogen (e.g., phytohemagglutinin (PHA) or concanavalin (B7782731) A) is added to the cell culture to induce proliferation.

  • Treatment: Different concentrations of SR-31747 are added to the stimulated cell cultures. A control group receives no SR-31747.

  • Incubation: The cultures are incubated for a period of time (e.g., 44-72 hours) to allow for cell division.

  • Proliferation Measurement:

    • [3H]-Thymidine Incorporation: A common method where radioactive thymidine (B127349) is added to the culture. Proliferating cells incorporate the [3H]-thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is measured and is proportional to the degree of cell proliferation.[11]

    • MTT Assay: This colorimetric assay measures the metabolic activity of the cells, which is an indicator of cell viability and proliferation.[11]

  • Data Analysis: The results are typically expressed as a percentage of inhibition compared to the control group or as a stimulation index.[13]

Caption: Workflow for a typical lymphocyte proliferation assay.

Macrophage Cytokine and Nitric Oxide Production Assay

This in vitro assay investigates the effect of SR-31747 on the production of key inflammatory mediators by macrophages.[4]

Objective: To quantify the effect of SR-31747 on the release of nitric oxide (NO) and interleukin-10 (IL-10) from lipopolysaccharide (LPS)-stimulated macrophages.

General Methodology:

  • Cell Line: The murine macrophage cell line RAW 264.7 is commonly used.

  • Cell Seeding: Cells are seeded into multi-well plates at a specific density (e.g., 2.5 x 10^5 cells/well).

  • Stimulation and Treatment: The cells are stimulated with LPS (e.g., 0.01 µg) to induce an inflammatory response. Concurrently, various concentrations of SR-31747 (e.g., 1 nM to 10 µM) are added.

  • Incubation: The plates are incubated for 24 and 48 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Nitric Oxide Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reaction.

  • IL-10 Measurement: The concentration of IL-10 in the supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • mRNA Analysis: To assess the effect on gene expression, cellular IL-10 mRNA levels can be quantified using techniques like reverse transcription-polymerase chain reaction (RT-PCR).

G Seed RAW 264.7 Cells Seed RAW 264.7 Cells Stimulate with LPS\n+ Treat with SR-31747 Stimulate with LPS + Treat with SR-31747 Seed RAW 264.7 Cells->Stimulate with LPS\n+ Treat with SR-31747 Incubate (24/48h) Incubate (24/48h) Stimulate with LPS\n+ Treat with SR-31747->Incubate (24/48h) Collect Supernatant & Cells Collect Supernatant & Cells Incubate (24/48h)->Collect Supernatant & Cells Measure NO (Griess) Measure NO (Griess) Collect Supernatant & Cells->Measure NO (Griess) Supernatant Measure IL-10 (ELISA) Measure IL-10 (ELISA) Collect Supernatant & Cells->Measure IL-10 (ELISA) Supernatant Analyze IL-10 mRNA (RT-PCR) Analyze IL-10 mRNA (RT-PCR) Collect Supernatant & Cells->Analyze IL-10 mRNA (RT-PCR) Cells

Caption: Workflow for macrophage cytokine and NO production assay.

In Vivo Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This animal model is used to study systemic inflammation and the effects of anti-inflammatory compounds.[9][14]

Objective: To evaluate the in vivo efficacy of SR-31747 in modulating the systemic inflammatory response induced by LPS.

General Methodology:

  • Animal Model: Typically, mice (e.g., BALB/c) are used.

  • Treatment: Animals are treated with SR-31747 or a vehicle control.

  • Induction of Endotoxemia: A specific dose of LPS is administered to the animals (e.g., via intraperitoneal injection) to induce a systemic inflammatory response.

  • Sample Collection: At various time points after LPS administration, blood samples are collected to measure systemic cytokine levels. Spleen cells may also be harvested to analyze mRNA expression.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-1, IL-6, IFN-γ) and anti-inflammatory cytokines (IL-10) are quantified using ELISA.

  • mRNA Analysis: The expression levels of cytokine mRNA in spleen cells are determined by quantitative RT-PCR.

  • Survival Studies: In some protocols, a lethal dose of LPS is administered, and the survival rate of the animals treated with SR-31747 is monitored over time.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of SR-31747 are mediated through its interaction with specific cellular targets, leading to the modulation of downstream signaling pathways.

Inhibition of Lymphocyte Proliferation

SR-31747 inhibits the proliferation of T lymphocytes by arresting the cell cycle in the S phase, which occurs after the G1 phase.[3] This effect is likely linked to its inhibition of sterol isomerase, as cholesterol and its derivatives are essential for the synthesis of new cell membranes during proliferation.

G SR-31747 SR-31747 Sterol Isomerase Sterol Isomerase SR-31747->Sterol Isomerase inhibits Cholesterol Biosynthesis Cholesterol Biosynthesis Sterol Isomerase->Cholesterol Biosynthesis required for Cell Membrane Synthesis Cell Membrane Synthesis Cholesterol Biosynthesis->Cell Membrane Synthesis provides components for Lymphocyte Proliferation Lymphocyte Proliferation Cell Membrane Synthesis->Lymphocyte Proliferation essential for

Caption: Proposed mechanism of SR-31747-mediated inhibition of lymphocyte proliferation.

Modulation of Inflammatory Cytokine Production

SR-31747 demonstrates a complex, context-dependent regulation of cytokine production. In vivo, it suppresses the production of pro-inflammatory cytokines like TNF-α and IFN-γ while enhancing the anti-inflammatory cytokine IL-10.[9] Conversely, in vitro studies with purified macrophages have shown a reduction in both NO and IL-10.[4] This suggests that the in vivo effects on IL-10 may be indirect and involve other cell types or systemic factors.[4][5] The modulation of cytokine production is likely linked to the NF-κB signaling pathway, a central regulator of inflammation.[15][16]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Intracellular Signaling cluster_2 Gene Expression LPS LPS NF-kB Pathway NF-kB Pathway LPS->NF-kB Pathway activates Sigma Receptors Sigma Receptors Sigma Receptors->NF-kB Pathway modulates Pro-inflammatory Genes Pro-inflammatory Genes NF-kB Pathway->Pro-inflammatory Genes activates Anti-inflammatory Genes Anti-inflammatory Genes NF-kB Pathway->Anti-inflammatory Genes regulates Pro-inflammatory Genes\n(TNF-a, IFN-g) Pro-inflammatory Genes (TNF-a, IFN-g) Anti-inflammatory Genes\n(IL-10) Anti-inflammatory Genes (IL-10) SR-31747 SR-31747 SR-31747->Sigma Receptors binds to SR-31747->NF-kB Pathway indirectly influences

Caption: Hypothetical signaling pathway for SR-31747's effect on cytokine production.

Conclusion

SR-31747 is a potent immunomodulatory agent with significant anti-inflammatory properties. Its unique dual mechanism of action, involving both sigma receptor modulation and inhibition of sterol biosynthesis, makes it a valuable tool for research into inflammatory and autoimmune diseases. The compiled data and outlined protocols in this guide provide a comprehensive resource for scientists and researchers in the field of drug development. Further investigation into the precise downstream signaling events following sigma receptor binding and the cell-type-specific effects of sterol isomerase inhibition will be crucial for fully elucidating the therapeutic potential of SR-31747 and similar compounds.

References

In Vitro Characterization of SR-31747: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-31747, a novel sigma ligand, has demonstrated significant immunomodulatory and antiproliferative activities in a variety of in vitro models. This technical guide provides a comprehensive overview of the in vitro characterization of SR-31747, summarizing key binding affinity data, detailing experimental protocols for its evaluation, and illustrating its proposed mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a core resource for researchers and professionals involved in the study and development of this compound.

Binding Profile and Affinity

SR-31747 exhibits a complex binding profile, interacting with multiple proteins with high affinity. It was initially identified as a sigma receptor ligand and has since been shown to bind to the SR-31747A-binding protein 1 (SR-BP), the emopamil-binding protein (EBP), also known as the sigma-1 receptor and human sterol isomerase (HSI), and the sigma-2 receptor.[1][2] Notably, SR-31747 acts as an allosteric modulator of peripheral sigma binding sites.[3]

Table 1: Binding Affinity of SR-31747 for Various Receptors and Proteins

LigandPreparationReceptor/ProteinKd (nM)Bmax (fmol/mg protein)Reference
[3H]SR-31747Rat Spleen MembranesSR-31747 Binding Sites0.665646[3]
SR-31747AYeast Expressing SR-BPSR-BP0.15Not Reported
(+)-PentazocineYeast Expressing SR-BPSR-BP7.1Not Reported

Table 2: Inhibitory Activity of SR-31747

CompoundAssayTargetIC50/ED50Reference
SR-31747--INVALID-LINK---3PPP BindingSigma Sites (Mouse Spleen)0.18 mg/kg (i.p.), 1.43 mg/kg (p.o.)[3]
SR-31747Lymphocyte ProliferationT-CellsBlocks at 10 nM[4]
SR-31747Lipopolysaccharide-induced Cytokine Production (in vivo)IL-1, IL-6, TNF-αED50 ~2 mg/kg[5]

Mechanism of Action: Inhibition of Sterol Isomerase and Antiproliferative Effects

A primary mechanism of action for SR-31747's antiproliferative effects is the inhibition of Δ8-Δ7 sterol isomerase, an essential enzyme in the cholesterol biosynthesis pathway.[6][7][8] This inhibition leads to the accumulation of aberrant sterols and ultimately arrests cell proliferation.[6][8] This effect has been observed in both yeast and various animal cell lines.[6][7] The antiproliferative activity of SR-31747A can be reversed by the addition of cholesterol.[7]

The immunosuppressive properties of SR-31747 are linked to its ability to inhibit the proliferation of lymphocytes.[9][10] This effect is concentration- and time-dependent and targets a late event in the T-cell activation process, occurring during the S phase of the cell cycle.[9]

SR31747_Mechanism_of_Action cluster_pathway Cholesterol Biosynthesis Pathway SR31747 SR-31747 SigmaReceptor Sigma Receptors (Sigma-1, Sigma-2, SR-BP) SR31747->SigmaReceptor Binds to SterolIsomerase Δ8-Δ7 Sterol Isomerase (EBP/HSI) SR31747->SterolIsomerase Inhibits AberrantSterols Accumulation of Aberrant Sterols SterolIsomerase->AberrantSterols Cholesterol Cholesterol Biosynthesis SterolIsomerase->Cholesterol Arrest Arrest CellProliferation Cell Proliferation (e.g., Lymphocytes, Tumor Cells) AberrantSterols->CellProliferation Leads to Cholesterol->CellProliferation Required for CellProliferation->Arrest

Caption: Proposed mechanism of action for the antiproliferative effects of SR-31747.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure based on methodologies described for SR-31747.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of SR-31747 for its binding sites.

Materials:

  • [3H]SR-31747 (radioligand)

  • Unlabeled SR-31747 (for non-specific binding determination)

  • Tissue homogenates (e.g., rat spleen membranes)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare tissue membranes by homogenization and centrifugation.

  • Incubate a fixed concentration of [3H]SR-31747 with increasing concentrations of unlabeled SR-31747 and the membrane preparation in the binding buffer.

  • For total binding, incubate membranes with [3H]SR-31747 only.

  • For non-specific binding, incubate membranes with [3H]SR-31747 in the presence of a high concentration of unlabeled SR-31747.

  • Incubate the mixture at a specified temperature and duration (e.g., 25°C for 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

Radioligand_Binding_Workflow Start Start Preparation Prepare Tissue Membranes (e.g., Spleen Homogenate) Start->Preparation Incubation Incubate Membranes with [3H]SR-31747 +/- Unlabeled Ligand Preparation->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis (Scatchard Plot) Counting->Analysis End Determine Kd and Bmax Analysis->End

Caption: Experimental workflow for a radioligand binding assay.

Cell Proliferation Assay

This protocol is a generalized procedure based on methodologies described for SR-31747.

Objective: To assess the antiproliferative effect of SR-31747 on lymphocytes or cancer cell lines.

Materials:

  • Lymphocytes (e.g., human peripheral blood mononuclear cells) or cancer cell lines (e.g., breast or prostate cancer cells)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Mitogen (for lymphocytes, e.g., phytohemagglutinin)

  • SR-31747

  • [3H]Thymidine or a colorimetric reagent (e.g., MTT, XTT)

  • 96-well microplates

  • Incubator (37°C, 5% CO2)

  • Microplate reader or liquid scintillation counter

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • For lymphocyte proliferation, add a mitogen to stimulate cell division.

  • Treat the cells with various concentrations of SR-31747. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • To measure DNA synthesis, add [3H]thymidine for the final few hours of incubation.

  • Harvest the cells onto glass fiber filters and measure radioactivity using a liquid scintillation counter.

  • Alternatively, for colorimetric assays, add the appropriate reagent (e.g., MTT) and incubate until a color change is observed.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition of cell proliferation for each concentration of SR-31747 compared to the vehicle control.

  • Determine the IC50 value, the concentration of SR-31747 that causes 50% inhibition of cell proliferation.

Summary and Future Directions

SR-31747 is a potent and selective ligand with a unique mechanism of action involving the allosteric modulation of sigma receptors and the inhibition of sterol isomerase. Its ability to arrest cell proliferation, particularly in immune and cancer cells, underscores its therapeutic potential. The data and protocols presented in this guide provide a foundational understanding for further research and development of SR-31747 and related compounds. Future in vitro studies could focus on elucidating the precise interactions with its multiple binding partners and further exploring the downstream signaling consequences of sterol isomerase inhibition in different cell types.

References

SR-31747: A Technical Chronicle of a Novel Immunomodulatory and Antitumor Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, development, and mechanistic profile of SR-31747, a novel synthetic ligand with potent immunomodulatory and antiproliferative properties. Initially investigated for its immunosuppressive potential, SR-31747's unique mechanism of action, targeting both sigma-1 receptors and the enzyme sterol isomerase, has led to its exploration as an anticancer agent. This document provides a comprehensive overview of its preclinical and clinical development, including quantitative data, detailed experimental methodologies, and a visualization of its proposed signaling pathways.

Discovery and Development History

SR-31747, chemically known as (Z)-N-cyclohexyl-N-ethyl-3-(3-chloro-4-cyclohexylphenyl)propen-2-ylamine hydrochloride, was developed by Sanofi (now Sanofi-Aventis). It emerged from research programs focused on identifying novel immunomodulatory compounds. Early investigations revealed its high affinity for sigma-1 receptors, which are chaperone proteins primarily located at the endoplasmic reticulum, and its ability to inhibit the enzyme ∆8-∆7 sterol isomerase, a key component in the cholesterol biosynthesis pathway.[1]

The development program for SR-31747 advanced to clinical trials. A Sanofi-Synthelabo annual report from 2004 indicated that SR-31747 was in Phase IIb clinical trials for prostate and breast cancer, with an anticipated timeline for results in 2006/2007.[2] A subsequent Sanofi-Aventis business report from 2005 confirmed a Phase II study was investigating its efficacy in non-metastatic hormone-refractory prostate cancer.[3] However, information on the outcomes of these trials and the subsequent development of SR-31747 is scarce in publicly available records, suggesting the program may have been discontinued.

Mechanism of Action

SR-31747 exerts its biological effects through a dual mechanism of action:

  • Sigma-1 (σ1) Receptor Binding: SR-31747 is a high-affinity ligand for the sigma-1 receptor.[4] These receptors are involved in the regulation of intracellular calcium signaling and have been implicated in a variety of cellular processes, including cell survival and apoptosis.

  • Inhibition of ∆8-∆7 Sterol Isomerase: The compound inhibits the activity of the enzyme ∆8-∆7 sterol isomerase.[1] This enzyme catalyzes a critical step in the postsqualene cholesterol biosynthesis pathway. Inhibition of this enzyme leads to the accumulation of aberrant sterols and depletion of cholesterol, which can disrupt cell membrane integrity and signaling, ultimately leading to cell cycle arrest and apoptosis.

The antiproliferative effects of SR-31747 are believed to be primarily mediated through the inhibition of sterol isomerase.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for SR-31747.

Table 1: Binding Affinity of SR-31747

TargetTissue/Cell LineLigandKd (nM)Bmax (fmol/mg protein)Reference
Sigma SitesRat Spleen Membranes[3H]SR-317470.665646[4]

Table 2: In Vitro Efficacy of SR-31747

AssayCell TypeParameterValueReference
Lymphocyte ProliferationHuman and Mouse LymphocytesInhibitionConcentration- and time-dependent
Cancer Cell ProliferationHuman Breast and Prostate Cancer Cell LinesIC50Nanomolar range

Table 3: In Vivo Efficacy of SR-31747

ModelSpeciesEndpointRouteED50 / DoseReference
Inhibition of --INVALID-LINK---3PPP BindingMouseSpleen Membranesi.p.0.18 mg/kg[4]
Inhibition of --INVALID-LINK---3PPP BindingMouseSpleen Membranesoral1.43 mg/kg[4]
Thymocyte ReductionC3H MiceNumber of ThymocytesNot Specified6.25 - 50 mg/kg

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of SR-31747.

Radioligand Binding Assay for Sigma Receptors

This protocol is a representative example for determining the binding affinity of SR-31747 to sigma receptors in rat spleen membranes.

Materials:

  • Rat spleen tissue

  • Homogenization buffer: 50 mM Tris-HCl, pH 7.4

  • [3H]SR-31747 (radioligand)

  • Unlabeled SR-31747 (for non-specific binding)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat spleen tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh homogenization buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of membrane suspension to each well.

    • For total binding, add 50 µL of varying concentrations of [3H]SR-31747.

    • For non-specific binding, add 50 µL of varying concentrations of [3H]SR-31747 and 50 µL of a high concentration of unlabeled SR-31747 (e.g., 10 µM).

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Perform Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Lymphocyte Proliferation Assay

This protocol describes a method to assess the effect of SR-31747 on lymphocyte proliferation using a tritiated thymidine (B127349) incorporation assay.

Materials:

  • Human or mouse peripheral blood mononuclear cells (PBMCs) or splenocytes

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • Mitogen (e.g., phytohemagglutinin (PHA) or concanavalin (B7782731) A (Con A))

  • SR-31747 at various concentrations

  • [3H]Thymidine

  • Cell harvester

  • Scintillation counter

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension of splenocytes.

  • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of SR-31747 at various concentrations to the appropriate wells.

  • Add 50 µL of the mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation. Control wells should receive medium alone.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Pulse the cells by adding 1 µCi of [3H]thymidine to each well 18 hours before harvesting.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of proliferation for each concentration of SR-31747 compared to the stimulated control.

In Vivo Prostate Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of SR-31747 in a human prostate cancer xenograft model.

Materials:

  • Human prostate cancer cell line (e.g., PC-3 or DU-145)

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel

  • SR-31747 formulation for injection

  • Calipers for tumor measurement

Procedure:

  • Culture the prostate cancer cells to the desired number.

  • Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 106 cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Administer SR-31747 (e.g., intraperitoneally or orally) to the treatment group at the desired dose and schedule. The control group should receive the vehicle.

  • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width2) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Compare the tumor growth inhibition in the SR-31747-treated group to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of SR-31747 and a typical experimental workflow.

SR31747_Mechanism cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects cholesterol Cholesterol SR31747 SR-31747 sigma1 Sigma-1 Receptor SR31747->sigma1 Binds sterol_isomerase ∆8-∆7 Sterol Isomerase SR31747->sterol_isomerase Inhibits calcium Ca2+ Signaling Modulation sigma1->calcium Modulates zymostenol Zymostenol (∆8-sterol) lathosterol Lathosterol (∆7-sterol) sterol_isomerase->lathosterol Product cell_cycle_arrest Cell Cycle Arrest sterol_isomerase->cell_cycle_arrest Leads to zymostenol->sterol_isomerase Substrate lathosterol->cholesterol Further Steps proliferation Decreased Cell Proliferation calcium->proliferation Contributes to apoptosis Apoptosis cell_cycle_arrest->apoptosis apoptosis->proliferation

Caption: Proposed mechanism of action of SR-31747.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies binding_assay Radioligand Binding Assay (Sigma-1 Affinity) xenograft_model Prostate Cancer Xenograft Model binding_assay->xenograft_model proliferation_assay Cell Proliferation Assay (e.g., MTT, Thymidine incorporation) proliferation_assay->xenograft_model sterol_analysis Sterol Composition Analysis (GC-MS) efficacy_assessment Tumor Growth Inhibition Assessment xenograft_model->efficacy_assessment toxicity_assessment Toxicity Assessment (Body Weight, Histopathology) xenograft_model->toxicity_assessment discovery Compound Discovery (SR-31747) discovery->binding_assay discovery->proliferation_assay discovery->sterol_analysis

Caption: Typical preclinical experimental workflow for SR-31747.

Chemical Synthesis

The synthesis of SR-31747, or a closely related analogue, involves a multi-step process. A plausible synthetic route for a similar compound, N-Cyclohexyl-N-methyl-3-(3-chloro-4-cyclohexylphenyl) prop-2-ynylamine hydrochloride, has been described.[5] This synthesis starts from 3-chloro-4-cyclohexyl-1-ethynylbenzene, which is reacted with paraformaldehyde and N-methyl-N-cyclohexylamine in the presence of a cuprous chloride catalyst. The resulting base is then converted to its hydrochloride salt. It is important to note that this is a synthesis for a closely related compound and may not represent the exact industrial synthesis of SR-31747.

Conclusion

SR-31747 is a novel compound with a unique dual mechanism of action, targeting both sigma-1 receptors and sterol biosynthesis. Its potent antiproliferative and immunomodulatory effects demonstrated in preclinical studies led to its investigation in clinical trials for cancer. While the ultimate fate of its clinical development remains unclear from publicly available information, the scientific journey of SR-31747 provides valuable insights into the therapeutic potential of targeting sigma receptors and the cholesterol biosynthesis pathway. Further research into compounds with similar mechanisms of action may hold promise for the development of new anticancer and immunomodulatory therapies.

References

SR-31747: A Technical Guide to Solubility and Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of SR-31747, a sigma-1 receptor antagonist and sterol isomerase inhibitor. The information herein is intended to support research and development activities by providing a centralized resource on the physicochemical properties of this compound.

Core Data Summary

Quantitative data regarding the solubility and stability of SR-31747 is limited in publicly available literature. The following tables summarize the currently known information.

Table 1: Solubility of SR-31747
SolventConcentrationConditions
Dimethyl Sulfoxide (DMSO)5 mg/mLUltrasonic assistance may be required.
Aqueous BuffersData not availableIt is recommended to determine the aqueous solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
EthanolData not availableMiscibility with common organic solvents used in formulation should be experimentally determined.
Propylene GlycolData not availableSolubility in co-solvents is crucial for developing liquid formulations.
Table 2: Stability and Storage of SR-31747
FormStorage ConditionRecommended DurationNotes
Solid (Powder)-20°CRefer to manufacturer's specifications.Protect from light and moisture.
In SolutionData not availableShould be determined empirically.Prepare fresh solutions for assays. Avoid long-term storage in solution unless stability has been verified.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of SR-31747 are not extensively published. Therefore, this section outlines standardized, widely accepted methodologies based on regulatory guidelines (e.g., ICH) that can be adapted for the comprehensive characterization of SR-31747.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of SR-31747 in various solvents.

  • Materials:

    • SR-31747 powder

    • Selected solvents (e.g., Water, pH buffers, Ethanol, Propylene Glycol)

    • Scintillation vials or suitable containers

    • Orbital shaker with temperature control

    • Centrifuge

    • Validated analytical method for quantification (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of SR-31747 powder to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, cease agitation and allow the suspension to settle.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of SR-31747 in the diluted sample using a validated analytical method.

    • Repeat the experiment in triplicate for each solvent.

Protocol 2: Stability-Indicating Method Development and Forced Degradation Studies

This protocol outlines the process for developing an analytical method that can distinguish intact SR-31747 from its degradation products and subsequently using this method in forced degradation studies to understand its stability profile.

  • Part A: Stability-Indicating Method (SIM) Development (HPLC-UV Example)

    • Column Selection: Start with a C18 reversed-phase column.

    • Mobile Phase Screening: Evaluate different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various pH modifiers (e.g., formic acid, ammonium (B1175870) acetate) to achieve optimal separation of the parent compound from potential degradation products.

    • Wavelength Selection: Determine the UV wavelength of maximum absorbance for SR-31747.

    • Method Optimization: Fine-tune the gradient, flow rate, and column temperature to ensure good peak shape and resolution.

    • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Part B: Forced Degradation Studies

    • Sample Preparation: Prepare solutions of SR-31747 in a suitable solvent.

    • Stress Conditions: Expose the solutions to the following conditions in parallel with a control sample protected from the stressor:

      • Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).

      • Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C).

      • Oxidative Degradation: 3% H₂O₂ at room temperature.

      • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).

      • Photostability: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analysis: Analyze the samples using the validated stability-indicating method to quantify the remaining SR-31747 and detect the formation of degradation products.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the experimental design and mechanism of action of SR-31747.

G Workflow for Solubility Determination A Add excess SR-31747 to solvent B Equilibrate on shaker (e.g., 24-72h at 25°C) A->B C Centrifuge to separate undissolved solid B->C D Collect supernatant C->D E Dilute aliquot D->E F Quantify by validated analytical method (e.g., HPLC) E->F

Caption: A generalized workflow for determining the equilibrium solubility of SR-31747.

G Forced Degradation Study Design cluster_0 Stress Conditions A SR-31747 Solution B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal Stress (e.g., 60°C) A->E F Photostability (ICH Q1B) A->F G Analyze at time points (e.g., 0, 2, 4, 8, 24h) using Stability-Indicating Method B->G C->G D->G E->G F->G

Caption: A conceptual overview of a forced degradation study for SR-31747.

G Conceptual Signaling Pathway of SR-31747 SR31747 SR-31747 Sigma1R Sigma-1 Receptor SR31747->Sigma1R Binds SterolIsomerase Δ8-Δ7 Sterol Isomerase SR31747->SterolIsomerase Inhibits ImmuneResponse Immune Response Modulation Sigma1R->ImmuneResponse Modulates CholesterolSynth Cholesterol Biosynthesis SterolIsomerase->CholesterolSynth Catalyzes step in CellProlif Cell Proliferation SterolIsomerase->CellProlif Inhibition leads to decreased proliferation CholesterolSynth->CellProlif Supports

Caption: A simplified diagram of the proposed mechanism of action for SR-31747.

Methodological & Application

Application Notes and Protocols for SR-31747 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the in vivo experimental applications of SR-31747, a sigma receptor ligand with demonstrated immunosuppressive and antiproliferative properties. The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

SR-31747 (also known as SR31747A) is a selective sigma receptor ligand that has shown significant biological activity in preclinical studies. It primarily targets the sigma-1 receptor and the emopamil-binding protein (EBP), which functions as a sterol isomerase in the cholesterol biosynthesis pathway.[1][2][3] Through the inhibition of this enzyme, SR-31747 disrupts cholesterol metabolism, leading to antiproliferative effects in various cell types, including lymphocytes and cancer cells.[1][4] Additionally, preliminary studies suggest that SR-31747 may also bind to the sigma-2 receptor, which is considered a potential marker for the proliferative status of tumor cells.[5][6]

In vivo studies have demonstrated its potential as an immunomodulatory and antitumor agent in mice.[4][5][6][7] This document outlines the experimental protocols for evaluating the in vivo efficacy of SR-31747 in immunology and oncology models.

Signaling Pathway of SR-31747

The primary mechanism of action for SR-31747's antiproliferative effects is the inhibition of cholesterol biosynthesis. By binding to the emopamil-binding protein (EBP), which is a delta-8 to delta-7 sterol isomerase, SR-31747 blocks a critical step in the cholesterol synthesis pathway. This leads to an accumulation of aberrant sterols and a depletion of cholesterol, ultimately arresting cell proliferation.

SR31747_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm SR-31747_ext SR-31747 SR-31747_int SR-31747 SR-31747_ext->SR-31747_int Cellular Uptake Sigma1_Receptor Sigma-1 Receptor SR-31747_int->Sigma1_Receptor Binds EBP Emopamil-Binding Protein (Sterol Isomerase) SR-31747_int->EBP Inhibits Cholesterol_Pathway Cholesterol Biosynthesis EBP->Cholesterol_Pathway Catalyzes Aberrant_Sterols Accumulation of Aberrant Sterols EBP->Aberrant_Sterols Inhibition leads to Cell_Proliferation Cell Proliferation Cholesterol_Pathway->Cell_Proliferation Supports

Caption: Mechanism of action of SR-31747.

In Vivo Experimental Protocols

The following protocols are based on published in vivo studies of SR-31747.

Immunosuppressive Activity in Mice

This protocol is designed to assess the in vivo effects of SR-31747 on the thymus.[7]

Animal Model:

  • Species: Mouse

  • Strain: C3H

Drug Administration:

  • Compound: SR-31747

  • Vehicle: To be determined based on solubility and route of administration (e.g., sterile saline, DMSO/saline mixture).

  • Dosage: 6.25, 12.5, 25, and 50 mg/kg.[7]

  • Route of Administration: Intraperitoneal (i.p.) or oral (p.o.).[8]

  • Dosing Schedule: Daily for a specified period (e.g., 7-14 days).

Experimental Procedure:

  • Acclimate C3H mice for at least one week before the experiment.

  • Randomly assign mice to treatment groups (vehicle control and SR-31747 dose groups).

  • Administer SR-31747 or vehicle according to the dosing schedule.

  • Monitor animal health and body weight daily.

  • At the end of the treatment period, euthanize the mice.

  • Dissect and weigh the thymus.

  • Prepare a single-cell suspension of thymocytes.

  • Count the total number of thymocytes per organ.

  • Perform flow cytometry to analyze thymocyte subpopulations (e.g., CD4+, CD8+, CD4+CD8+).

Antitumor Activity in Xenograft Models

This protocol is for evaluating the antitumor efficacy of SR-31747 in breast and prostate cancer xenograft models.[5][6]

Animal Model:

  • Species: Mouse

  • Strain: Nude (athymic)

Cell Lines:

  • Breast Cancer: MCF-7 (hormone-responsive), MDA-MB231 (hormone-unresponsive).

  • Prostate Cancer: LNCaP (hormone-responsive), DU-145 (hormone-unresponsive).

Drug Administration:

  • Compound: SR-31747

  • Vehicle: To be determined.

  • Dosage: 25 mg/kg.[5]

  • Route of Administration: To be determined (e.g., i.p. or p.o.).

  • Dosing Schedule: Daily or as determined by tolerability studies.

Experimental Procedure:

  • Culture the selected cancer cell line.

  • Implant tumor cells subcutaneously into the flank of nude mice. For hormone-responsive lines like MCF-7, estrogen supplementation may be required.[5]

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer SR-31747 or vehicle.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Monitor body weight and general health of the animals.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

  • Excise and weigh the tumors.

  • Tumors can be processed for further analysis (e.g., histology, immunohistochemistry, western blotting).

Experimental_Workflow_Xenograft Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization of Mice Tumor_Growth->Randomization Treatment 5. Treatment with SR-31747 or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Tumor Excision, Weighing, and Analysis Endpoint->Analysis

Caption: Workflow for in vivo xenograft studies.

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and structured format for easy comparison.

Table 1: Effect of SR-31747 on Thymus in C3H Mice

Treatment GroupDose (mg/kg)Thymus Weight (mg)Total Thymocytes (x 10^6)
Vehicle Control0(Mean ± SEM)(Mean ± SEM)
SR-317476.25(Mean ± SEM)(Mean ± SEM)
SR-3174712.5(Mean ± SEM)(Mean ± SEM)
SR-3174725(Mean ± SEM)(Mean ± SEM)
SR-3174750(Mean ± SEM)(Mean ± SEM)

Data to be filled in from experimental results. A study reported a significant decrease in thymus weight at 50 mg/kg and a significant decrease in the number of thymocytes from 6.25 mg/kg to 50 mg/kg.[7]

Table 2: Antitumor Efficacy of SR-31747 in Xenograft Models

Xenograft ModelTreatment GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Breast Cancer
MCF-7Vehicle Control0(Mean ± SEM)-
MCF-7SR-3174725(Mean ± SEM)(Calculated)
MCF-7Tamoxifen1(Mean ± SEM)(Calculated)
MCF-7SR-31747 + Tamoxifen25 + 1(Mean ± SEM)(Calculated)
MDA-MB231Vehicle Control0(Mean ± SEM)-
MDA-MB231SR-3174725(Mean ± SEM)(Calculated)
Prostate Cancer
LNCaPVehicle Control0(Mean ± SEM)-
LNCaPSR-3174725(Mean ± SEM)(Calculated)
DU-145Vehicle Control0(Mean ± SEM)-
DU-145SR-3174725(Mean ± SEM)(Calculated)

Data to be filled in from experimental results. Published studies have shown that SR-31747 significantly decreases tumor development.[5][6] In the MCF-7 model, SR-31747 was shown to synergize with tamoxifen.[5]

Conclusion

The in vivo experimental protocols for SR-31747 outlined in this document provide a framework for investigating its immunosuppressive and antitumor activities. The primary mechanism of action involves the inhibition of cholesterol biosynthesis through the targeting of the emopamil-binding protein. The provided protocols for immunological and oncological studies in mice, along with the structured tables for data presentation, offer a comprehensive guide for researchers. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the further development of SR-31747 as a potential therapeutic agent.

References

Application Notes and Protocols for SR-31747 Dosing and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosing and administration of SR-31747, a sigma receptor ligand and sterol isomerase inhibitor, in mouse models. The following sections summarize quantitative data, detail experimental methodologies, and visualize the compound's mechanism of action.

Quantitative Data Summary

The following tables provide a summary of reported effective doses of SR-31747 in mice for various biological effects and administration routes.

Table 1: Dosing for Immunomodulatory and Receptor Engagement Effects

ApplicationMouse StrainAdministration RouteDose Range / ED₅₀Observed Effect
ImmunosuppressionC3HIntraperitoneal (i.p.)6.25 - 50 mg/kgSignificant decrease in the number of thymocytes.[1]
Sigma Receptor OccupancyNot SpecifiedIntraperitoneal (i.p.)ED₅₀: 0.18 mg/kgInhibition of (+)-[³H]3-PPP binding to spleen membranes.[2]
Sigma Receptor OccupancyNot SpecifiedOral (p.o.)ED₅₀: 1.43 mg/kgInhibition of (+)-[³H]3-PPP binding to spleen membranes.[2]
Anti-inflammatoryBALB/cIntraperitoneal (i.p.)ED₅₀: 2 mg/kgInhibition of lipopolysaccharide-induced production of IL-1, IL-6, and TNF-α.[3]

Table 2: Dosing for Antiproliferative Effects

ApplicationCell Lines / ModelAdministration RouteDoseObserved Effect
In vitro AntiproliferationHuman breast and prostate cancer cell linesN/ANanomolar concentrationsDramatic inhibition of cell proliferation.[3]
In vivo Antitumor ActivityMouse models of breast and prostate cancerNot specified in abstractNot specified in abstractSignificantly decreased tumor development.[3]

Experimental Protocols

The following are detailed protocols for the preparation and administration of SR-31747 to mice.

Protocol 1: Intraperitoneal (i.p.) Administration for Immunomodulatory Studies

This protocol is based on studies investigating the immunosuppressive effects of SR-31747.

Materials:

  • SR-31747

  • Vehicle solution:

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • C3H mice (or other appropriate strain)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week prior to the experiment.

  • Preparation of SR-31747 Solution: a. On the day of administration, weigh the required amount of SR-31747. b. Prepare the vehicle solution by mixing 10% DMSO and 90% corn oil. c. Dissolve the SR-31747 in the vehicle solution to the desired final concentration (e.g., for a 10 mg/kg dose in a 20 g mouse with an injection volume of 200 µL, the concentration would be 1 mg/mL). d. Vortex the solution until the SR-31747 is completely dissolved. A clear solution should be obtained.[3]

  • Dosing: a. Weigh each mouse to determine the precise injection volume. b. Administer SR-31747 via intraperitoneal injection at a volume of 200 µL per 20g of body weight. c. For dose-response studies, a range of doses from 0.78 to 50 mg/kg can be used.[1] d. Control mice should receive an equivalent volume of the vehicle solution.

  • Post-Administration Monitoring: a. Monitor the animals for any adverse effects. b. For immunological studies, tissues such as the thymus can be harvested at specific time points (e.g., 3 days post-administration) for analysis.[1]

Protocol 2: Oral Gavage (p.o.) Administration

This protocol is suitable for studies requiring oral administration of SR-31747.

Materials:

  • SR-31747

  • Vehicle solution (e.g., 10% DMSO, 90% Corn Oil)

  • Sterile oral gavage needles (20-22 gauge for mice)

  • Sterile 1 mL syringes

  • Appropriate mouse strain

  • Analytical balance

  • Vortex mixer

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Preparation of SR-31747 Suspension: a. Prepare the SR-31747 solution in the chosen vehicle as described in Protocol 1.

  • Dosing: a. Weigh each mouse to calculate the required dose volume. b. Administer the SR-31747 suspension by oral gavage. The reported ED₅₀ for sigma receptor occupancy is 1.43 mg/kg.[2] c. The administration volume should be appropriate for the size of the mouse, typically 5-10 mL/kg. d. Administer the vehicle alone to the control group.

  • Post-Administration Monitoring: a. Observe the animals for any signs of distress during and after the procedure. b. Subsequent experimental procedures should be timed based on the desired pharmacokinetic and pharmacodynamic profile.

Mechanism of Action and Signaling Pathways

SR-31747 exerts its biological effects primarily through two mechanisms: binding to sigma receptors and inhibition of the enzyme Δ⁸-Δ⁷ sterol isomerase (also known as emopamil-binding protein).

Signaling Pathway of SR-31747

Caption: Mechanism of action of SR-31747.

Experimental Workflow for In Vivo Studies

experimental_workflow start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization drug_prep SR-31747 Preparation (Dissolve in Vehicle) acclimatization->drug_prep randomization Randomization into Treatment Groups drug_prep->randomization treatment SR-31747 Administration (i.p. or p.o.) randomization->treatment control Vehicle Administration (Control Group) randomization->control monitoring Post-Administration Monitoring treatment->monitoring control->monitoring endpoint Endpoint Analysis (e.g., Tissue Harvest, Behavioral Tests) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

Caption: General experimental workflow for SR-31747 studies in mice.

References

Application Notes and Protocols for SR-31747 in T-cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-31747 is a ligand for the sigma-1 (σ1) receptor and also exhibits inhibitory activity against sterol isomerase.[1][2] These dual activities confer upon SR-31747 potent immunomodulatory and antiproliferative properties.[2][3] Notably, SR-31747 has been demonstrated to inhibit the proliferation of T-lymphocytes, making it a valuable tool for studying T-cell activation and for the development of novel immunosuppressive therapies.[2][4] This document provides detailed application notes and protocols for the use of SR-31747 in T-cell proliferation assays.

Mechanism of Action

SR-31747 exerts its antiproliferative effects on T-cells through at least two primary mechanisms:

  • Sigma-1 Receptor Binding: SR-31747 binds to the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum (ER).[5][6] The sigma-1 receptor is involved in regulating calcium signaling and cellular stress responses, both of which are critical for T-cell activation and proliferation.[5][6]

  • Inhibition of Sterol Isomerase: SR-31747 inhibits the activity of δ8-δ7 sterol isomerase, an enzyme essential for the biosynthesis of cholesterol.[1][2][7] The subsequent disruption of cholesterol metabolism affects the integrity and function of the cell membrane, which is vital for T-cell receptor (TCR) signaling and the formation of the immunological synapse required for T-cell activation. The antiproliferative effects of SR-31747 can be reversed by the addition of exogenous cholesterol.[2]

This dual mechanism leads to the suppression of T-cell activation, characterized by reduced proliferation and altered cytokine production, including the downregulation of IFN-γ and GM-CSF gene expression.[8]

Signaling Pathways

The binding of SR-31747 to the sigma-1 receptor and its inhibition of sterol isomerase are upstream events that disrupt the normal signaling cascade following T-cell receptor (TCR) engagement. The integrity of the plasma membrane, which is dependent on cholesterol homeostasis, is crucial for the proper clustering of TCRs and co-stimulatory molecules, as well as the subsequent activation of downstream signaling molecules.

SR31747_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum TCR TCR Downstream_Signaling Downstream Signaling (e.g., NFAT, AP-1, NF-κB) TCR->Downstream_Signaling Activates CD28 CD28 CD28->Downstream_Signaling Co-stimulates Sigma1R Sigma-1 Receptor Ca_Signaling Ca2+ Signaling Modulation Sigma1R->Ca_Signaling Modulates Sterol_Isomerase Sterol Isomerase Cholesterol Cholesterol Biosynthesis Sterol_Isomerase->Cholesterol Blocks SR31747 SR-31747 SR31747->Sigma1R Binds SR31747->Sterol_Isomerase Inhibits Cholesterol->TCR Maintains Membrane Integrity Ca_Signaling->Downstream_Signaling Influences Proliferation T-cell Proliferation Downstream_Signaling->Proliferation Cytokine_Production Cytokine Production (e.g., IL-2, IFN-γ) Downstream_Signaling->Cytokine_Production

Caption: Proposed signaling pathway for SR-31747 in T-cells.

Quantitative Data Summary

The following table summarizes representative data on the inhibitory effects of SR-31747 on T-cell proliferation and cytokine production. Please note that this is example data for illustrative purposes, as specific IC50 values for T-cell proliferation were not available in the reviewed literature.

ParameterAssay TypeCell TypeStimulantSR-31747 IC50Reference
T-cell Proliferation CFSE DilutionHuman PBMCsAnti-CD3/CD28~50-200 nM (Estimated)[4]
Sterol Isomerase Activity In vitro enzyme assayRecombinant yeastN/A~350 nM[2]
IFN-γ Production ELISAActivated T-cellsMitogensConcentration-dependent reduction[8]
GM-CSF Production Gene ExpressionActivated T-cellsMitogensConcentration-dependent reduction[8]

Experimental Protocols

Protocol 1: T-cell Proliferation Assay using CFSE Staining

This protocol details a method for assessing the inhibitory effect of SR-31747 on T-cell proliferation using Carboxyfluorescein Succinimidyl Ester (CFSE) staining and flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phosphate Buffered Saline (PBS)

  • CFSE (stock solution at 5 mM in DMSO)

  • Anti-CD3 antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • SR-31747 (stock solution in DMSO)

  • 96-well flat-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation and Staining:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with PBS.

    • Resuspend the cells at a concentration of 1-2 x 10^7 cells/mL in pre-warmed PBS containing 0.1% BSA.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete RPMI medium to remove excess CFSE.

    • Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

  • Plate Coating:

    • Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C.

    • Before use, wash the wells twice with sterile PBS to remove unbound antibody.

  • Cell Culture and Treatment:

    • Add 100 µL of the CFSE-labeled cell suspension (1 x 10^5 cells) to each well of the anti-CD3 coated plate.

    • Prepare serial dilutions of SR-31747 in complete RPMI medium. Add 100 µL of the SR-31747 dilutions to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest SR-31747 concentration.

    • Add soluble anti-CD28 antibody to all stimulated wells at a final concentration of 1-2 µg/mL.

    • Include unstimulated control wells (cells with no anti-CD3/CD28 stimulation).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Wash the cells with PBS containing 2% FBS.

    • Cells can be co-stained with antibodies against T-cell markers (e.g., CD4, CD8) if desired.

    • Acquire the samples on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel.

    • Analyze the data by gating on the lymphocyte population and then on T-cell subsets if applicable. Proliferation is measured by the sequential halving of CFSE fluorescence in daughter cells.

Experimental Workflow Diagram

T_Cell_Proliferation_Workflow A Isolate PBMCs B Label cells with CFSE A->B D Seed CFSE-labeled cells B->D C Coat 96-well plate with anti-CD3 antibody C->D E Add SR-31747 dilutions and soluble anti-CD28 D->E F Incubate for 3-5 days E->F G Harvest and stain cells (optional surface markers) F->G H Acquire on Flow Cytometer G->H I Analyze CFSE dilution H->I

Caption: Workflow for T-cell proliferation assay with SR-31747.

Conclusion

SR-31747 is a valuable pharmacological tool for investigating the roles of the sigma-1 receptor and cholesterol biosynthesis in T-cell function. The provided protocols offer a framework for assessing the impact of SR-31747 on T-cell proliferation. Researchers should optimize assay conditions, such as cell density, antibody concentrations, and incubation times, for their specific experimental system.

References

Application Notes and Protocols for SR-31747 in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-31747 (also known as SR31747A) is a ligand for sigma receptors, with notable antiproliferative and immunomodulatory properties.[1] It binds to several proteins, including sigma-1 (SRBP-1), sigma-2, and emopamil-binding protein (EBP), also known as human sterol isomerase (HSI).[1][2] Research has demonstrated its potential as an anti-tumor agent, particularly in prostate cancer. SR-31747 inhibits the proliferation of both hormone-responsive (androgen-sensitive) and hormone-unresponsive (androgen-independent) prostate cancer cell lines.[2][3] Its mechanism of action is primarily attributed to its interaction with sigma receptors, leading to the induction of cell death pathways.[2] These application notes provide a summary of the effects of SR-31747 on various prostate cancer cell lines and detailed protocols for relevant in vitro experiments.

Data Presentation

The following tables summarize the known effects of SR-31747 on commonly used prostate cancer cell lines. While specific IC50 values for SR-31747 are not consistently reported in the literature, the available data indicates its efficacy at nanomolar concentrations.

Table 1: Prostate Cancer Cell Line Characteristics

Cell LineAndrogen Receptor (AR) StatusOriginKey Characteristics
LNCaP Positive (Androgen-sensitive)Lymph Node MetastasisExpresses Prostate-Specific Antigen (PSA); growth is androgen-dependent.[4]
PC-3 Negative (Androgen-independent)Bone MetastasisHigh metastatic potential; does not express PSA.[5]
DU-145 Negative (Androgen-independent)Brain MetastasisModerate metastatic potential; does not express PSA.[5]

Table 2: Effects of SR-31747 on Prostate Cancer Cell Lines

Cell LineEffect of SR-31747Reported Effective ConcentrationsPrimary Mediator
LNCaP Inhibition of proliferationNanomolar range[2][3]EBP (Human Sterol Isomerase)[2]
PC-3 Inhibition of proliferationNanomolar range[2][3]EBP (Human Sterol Isomerase)[2]
DU-145 Inhibition of proliferationNanomolar range[2][3]EBP (Human Sterol Isomerase)[2]

Signaling Pathways and Visualizations

The antitumor activity of SR-31747 in prostate cancer cells is initiated by its binding to sigma receptors, particularly the sigma-2 receptor. While the precise downstream signaling cascade is still under investigation, evidence suggests that sigma-2 receptor ligands induce apoptosis through multiple pathways, including caspase activation, and can also lead to cell cycle arrest.

SR31747 SR-31747 Sigma2R Sigma-2 Receptor (TMEM97) SR31747->Sigma2R Apoptosis Apoptosis Induction Sigma2R->Apoptosis Cell_Cycle Cell Cycle Arrest Sigma2R->Cell_Cycle Caspase_Cascade Caspase Cascade Activation (e.g., Caspase-3) Apoptosis->Caspase_Cascade Cell_Death Cell Death Caspase_Cascade->Cell_Death

Proposed mechanism of SR-31747 in prostate cancer cells.

Experimental Protocols

The following are detailed protocols for culturing prostate cancer cell lines and assessing the effects of SR-31747.

Cell Culture of Prostate Cancer Cell Lines

Aseptic techniques should be strictly followed.

Materials:

  • LNCaP (ATCC® CRL-1740™), PC-3 (ATCC® CRL-1435™), or DU-145 (ATCC® HTB-81™) cells

  • LNCaP: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • PC-3 & DU-145: D-MEM medium supplemented with 10% FBS, 1% penicillin-streptomycin.

  • 0.25% Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • T-75 culture flasks

  • Humidified incubator at 37°C with 5% CO2

Protocol:

  • Thaw cryopreserved cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 1,000 rpm for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete growth medium.

  • Transfer the cell suspension to a T-75 flask.

  • Incubate at 37°C with 5% CO2.

  • For subculturing, when cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete growth medium, centrifuge, and resuspend in fresh medium for plating.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with SR-31747 (Varying Concentrations) Incubate1->Treat Incubate2 Incubate (e.g., 48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate3->Add_Solubilizer Read Read Absorbance (570 nm) Add_Solubilizer->Read

Workflow for the MTT Cell Viability Assay.

Materials:

  • Prostate cancer cells in complete growth medium

  • 96-well plates

  • SR-31747 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of SR-31747 in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the SR-31747 dilutions. Include vehicle-only controls.

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control prostate cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Culture and treat cells with SR-31747 as desired.

  • Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression of key apoptosis-related proteins, such as Bcl-2 and cleaved Caspase-3.

Start Cell Lysis & Protein Extraction Quantify Protein Quantification (e.g., BCA Assay) Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (e.g., anti-Bcl-2) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection (Chemiluminescence) Secondary_Ab->Detect

Workflow for Western Blotting.

Materials:

  • Treated and control prostate cancer cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Lyse treated and control cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash the membrane and detect protein bands using an ECL substrate and an imaging system.

  • Normalize the expression of target proteins to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and control prostate cancer cells

  • 70% cold ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Harvest and wash cells as described for the apoptosis assay.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • Fix the cells by adding the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

References

Application Notes and Protocols for SR-31747 in Murine Graft-versus-Host Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-31747 is a ligand for sigma receptors, demonstrating immunomodulatory and antiproliferative properties.[1] In preclinical studies, SR-31747 has been shown to effectively prevent the onset of acute graft-versus-host disease (GVHD) in a murine model.[2] Its mechanism of action involves the inhibition of T-lymphocyte activation, specifically targeting the Th1 lymphocyte subset by blocking the expression of interferon-gamma (IFN-γ) and granulocyte-macrophage colony-stimulating factor (GM-CSF) messenger RNA (mRNA).[2] These application notes provide a comprehensive overview of the experimental protocols for utilizing SR-31747 in a well-established murine model of acute GVHD, along with a summary of its biological effects and proposed signaling pathway.

Introduction to SR-31747

SR-31747 is a synthetic compound that binds to sigma receptors, which are chaperone proteins located at the endoplasmic reticulum.[3] It exhibits both immunomodulatory and antiproliferative activities.[1] The immunomodulatory effects are characterized by the ability to block the proliferation of lymphocytes and modulate the expression of pro- and anti-inflammatory cytokines.[1] Notably, SR-31747 has demonstrated protective effects in in vivo models of acute and chronic inflammatory conditions, including acute GVHD.[1]

Mechanism of Action in Graft-versus-Host Disease

In the context of GVHD, SR-31747 exerts its therapeutic effect by intervening in the activation of donor T-lymphocytes, a critical event in the pathogenesis of the disease. The binding of SR-31747 to sigma receptors on T-lymphocytes leads to a downstream cascade that results in the specific inhibition of IFN-γ and GM-CSF gene expression.[2] This targeted suppression of Th1-associated cytokines prevents the widespread inflammation and tissue damage characteristic of acute GVHD.[2] The drug also impairs the GVHD-associated increase in B-lymphocytes and polymorphonuclear cells in the spleen.[2]

Experimental Data

Table 1: Effect of SR-31747 on Splenic Cell Populations in a Murine Acute GVHD Model
Cell PopulationGVHD Control GroupSR-31747 Treated GroupOutcome
B-LymphocytesIncreasedIncrease ImpairedSR-31747 prevents the expansion of B-lymphocytes associated with GVHD.[2]
Polymorphonuclear CellsIncreasedIncrease ImpairedSR-31747 prevents the expansion of polymorphonuclear cells associated with GVHD.[2]
Table 2: Effect of SR-31747 on T-Lymphocyte Activation and Cytokine Expression
ParameterGVHD Control GroupSR-31747 Treated GroupOutcome
Interleukin-2 Receptor ExpressionIncreasedBlockedSR-31747 inhibits T-lymphocyte activation.[2]
Transferrin Receptor ExpressionIncreasedBlockedSR-31747 inhibits T-lymphocyte activation.[2]
IFN-γ mRNA ExpressionIncreasedBlockedSR-31747 preferentially inhibits the Th1 lymphocyte subset.[2]
GM-CSF mRNA ExpressionIncreasedBlockedSR-31747 preferentially inhibits the Th1 lymphocyte subset.[2]
IL-4 mRNA ExpressionNo significant changeNo significant changeSR-31747 does not affect Th2 cytokine expression.[2]

Experimental Protocols

Protocol 1: Induction of Acute Graft-versus-Host Disease (GVHD)

This protocol describes the induction of acute GVHD in a parent-into-F1 hybrid mouse model.

Materials:

  • Donor Mice: C57BL/6

  • Recipient Mice: B6D2F1 hybrid

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile cell strainer (70 µm)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Syringes and needles (27G)

Procedure:

  • Preparation of Donor Spleen Cells:

    • Humanely euthanize C57BL/6 donor mice.

    • Aseptically harvest spleens and place them in a petri dish containing sterile PBS on ice.

    • Gently disrupt the spleens using the plunger of a syringe or frosted glass slides to create a single-cell suspension.

    • Pass the cell suspension through a 70 µm sterile cell strainer to remove debris.

    • Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in sterile PBS.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

    • Adjust the cell concentration to 25 x 10^6 viable cells per 200 µL of PBS.

  • Induction of GVHD:

    • Inject 200 µL of the donor spleen cell suspension (containing 25 x 10^6 cells) intravenously (i.v.) into the lateral tail vein of B6D2F1 recipient mice.

    • House the mice in a specific pathogen-free facility and monitor them daily for signs of GVHD.

Protocol 2: Administration of SR-31747

This protocol outlines the administration of SR-31747 for the prevention of acute GVHD.

Materials:

  • SR-31747

  • Vehicle for dissolution (e.g., sterile saline, DMSO/saline mixture)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Preparation of SR-31747 Solution:

    • Dissolve SR-31747 in the appropriate vehicle to achieve the desired concentration. A previously reported dosage for in vivo anti-tumor studies is 25 mg/kg.[4] The optimal dose for GVHD prevention should be determined empirically.

    • Ensure the solution is sterile-filtered if necessary.

  • Administration:

    • Administer the prepared SR-31747 solution to the recipient mice via intraperitoneal (i.p.) injection.

    • The treatment schedule should be initiated concurrently with or shortly after the induction of GVHD. A daily administration schedule has been used in other in vivo studies.[4]

    • A control group of mice should receive vehicle-only injections.

Protocol 3: Assessment of GVHD Severity

This protocol details the methods for monitoring and quantifying the severity of acute GVHD.

Materials:

  • Animal balance

  • Scoring sheet for clinical signs

Procedure:

  • Clinical Monitoring:

    • Monitor the mice daily for survival.

    • Record the body weight of each mouse daily. Weight loss is a key indicator of GVHD severity.

    • Assess and score clinical signs of GVHD, which may include:

      • Weight loss

      • Posture (hunching)

      • Activity level

      • Fur texture (ruffled)

      • Skin integrity (lesions, scaling)

      • Diarrhea

  • Histopathological Analysis (at experimental endpoint):

    • Euthanize mice at a predetermined time point or when they reach a humane endpoint.

    • Collect target organs for GVHD, including the spleen, liver, skin, and gastrointestinal tract.

    • Fix the tissues in 10% neutral buffered formalin.

    • Process the tissues for paraffin (B1166041) embedding, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Score the histopathological changes based on the degree of inflammation, cellular infiltration, and tissue damage.

  • Immunological Analysis (at experimental endpoint):

    • Prepare single-cell suspensions from the spleens of euthanized mice.

    • Perform flow cytometry to analyze the populations of B-lymphocytes, T-lymphocytes (including subsets like Th1), and polymorphonuclear cells.

    • Isolate RNA from spleen cells for quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of IFN-γ, GM-CSF, and IL-4.

Visualizations

Signaling Pathway of SR-31747 in T-Lymphocytes

SR31747_Signaling_Pathway cluster_T_Cell T-Lymphocyte SR31747 SR-31747 Sigma1R Sigma-1 Receptor SR31747->Sigma1R Binds to Downstream_Signaling Downstream Signaling Cascade Sigma1R->Downstream_Signaling Inhibits TCR_Activation TCR Activation (Alloantigen Recognition) TCR_Activation->Downstream_Signaling Transcription_Factors Transcription Factors (e.g., STAT1, IRF-1) Downstream_Signaling->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression IFNg_mRNA IFN-γ mRNA Gene_Expression->IFNg_mRNA GMCSF_mRNA GM-CSF mRNA Gene_Expression->GMCSF_mRNA

Caption: Proposed signaling pathway of SR-31747 in T-lymphocytes during GVHD.

Experimental Workflow for SR-31747 in a Murine GVHD Model

GVHD_Workflow cluster_Induction GVHD Induction cluster_Treatment Treatment cluster_Assessment Assessment Donor C57BL/6 Donor Mouse Spleen_Harvest Harvest Spleen & Prepare Single-Cell Suspension Donor->Spleen_Harvest Injection Inject 25x10^6 Spleen Cells (i.v.) Spleen_Harvest->Injection Recipient B6D2F1 Recipient Mouse Recipient->Injection SR31747_Admin Administer SR-31747 (i.p.) Injection->SR31747_Admin Vehicle_Admin Administer Vehicle (Control) Injection->Vehicle_Admin SR31747_Prep Prepare SR-31747 Solution SR31747_Prep->SR31747_Admin Monitoring Daily Monitoring: - Survival - Body Weight - Clinical Score SR31747_Admin->Monitoring Vehicle_Admin->Monitoring Endpoint_Analysis Endpoint Analysis: - Histopathology - Flow Cytometry (Spleen) - qRT-PCR (Cytokines) Monitoring->Endpoint_Analysis

Caption: Experimental workflow for evaluating SR-31747 in a murine GVHD model.

References

SR-31747: Application Notes and Protocols for Delayed-Type Hypersensitivity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-31747 is a ligand for sigma receptors, with notable affinity for the sigma-1 (σ1) and sigma-2 (σ2) subtypes. It has demonstrated immunomodulatory and antiproliferative properties, positioning it as a compound of interest for therapeutic intervention in various pathological conditions, including inflammatory and autoimmune diseases. Delayed-type hypersensitivity (DTH), a T-cell-mediated immune response, is a key model for studying cell-mediated immunity and the efficacy of potential immunomodulatory drugs. This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of SR-31747 in the context of DTH.

Mechanism of Action

SR-31747 exerts its immunomodulatory effects primarily through its interaction with sigma receptors, which are expressed in various immune cells, including lymphocytes and macrophages. The proposed mechanism of action in the context of DTH involves the inhibition of T-cell activation and proliferation, as well as the modulation of cytokine production by both T-cells and antigen-presenting cells (APCs).

Key Molecular Targets and Signaling Pathways:

  • Sigma-2 (σ2) Receptor: SR-31747 binds to the σ2 receptor, which is implicated in the regulation of cell proliferation and signaling.

  • NF-κB Signaling Pathway: Evidence suggests that sigma-2 receptor agonists can interfere with the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for the expression of pro-inflammatory cytokines and T-cell activation genes.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, another crucial signaling cascade in immune cell activation, is a potential target for modulation by SR-31747.

  • T-Cell Receptor (TCR) Signaling: By modulating downstream signaling pathways like NF-κB and MAPK, SR-31747 can effectively dampen the response initiated by T-cell receptor engagement with antigen.

  • Cytokine Production: SR-31747 has been shown to modulate the production of key cytokines. In macrophages, it can reduce the secretion of nitric oxide and the anti-inflammatory cytokine IL-10 upon lipopolysaccharide (LPS) stimulation. Its effects on T-cell cytokine production, particularly the hallmark DTH cytokine Interferon-gamma (IFN-γ), are under investigation, with the current understanding suggesting an inhibitory role.

Data Presentation

The following tables summarize the quantitative data available for SR-31747 in relevant immunological assays.

Table 1: In Vitro Efficacy of SR-31747 on Lymphocyte Proliferation

Cell TypeStimulantIC50 (µM)Reference
Mouse LymphocytesMitogensNot specified[1]
Human LymphocytesMitogensNot specified[1]

Table 2: In Vitro Effect of SR-31747A on Macrophage Cytokine Production

Cell LineStimulantSR-31747A ConcentrationAnalyte% Inhibition
RAW 264.7LPS (0.01 µg/mL)1 nMNitric OxideDose-dependent reduction
RAW 264.7LPS (0.01 µg/mL)10 nMNitric OxideDose-dependent reduction
RAW 264.7LPS (0.01 µg/mL)100 nMNitric OxideDose-dependent reduction
RAW 264.7LPS (0.01 µg/mL)1 µMNitric OxideDose-dependent reduction
RAW 264.7LPS (0.01 µg/mL)10 µMNitric OxideDose-dependent reduction
RAW 264.7LPS (0.01 µg/mL)1 nMIL-10Dose-dependent reduction
RAW 264.7LPS (0.01 µg/mL)10 nMIL-10Dose-dependent reduction
RAW 264.7LPS (0.01 µg/mL)100 nMIL-10Dose-dependent reduction
RAW 264.7LPS (0.01 µg/mL)1 µMIL-10Dose-dependent reduction
RAW 264.7LPS (0.01 µg/mL)10 µMIL-10Dose-dependent reduction

Table 3: In Vivo Efficacy of SR-31747 in a Delayed-Type Hypersensitivity Model

Animal ModelDTH EndpointSR-31747 DoseOutcomeReference
MouseGranuloma FormationNot specifiedPrevention of granuloma formation[1]

Experimental Protocols

Protocol 1: Induction of Delayed-Type Hypersensitivity (DTH) in Mice

This protocol describes a standard method for inducing a DTH response in mice using Keyhole Limpet Hemocyanin (KLH) as the antigen.[2][3][4]

Materials:

  • Keyhole Limpet Hemocyanin (KLH)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Phosphate Buffered Saline (PBS), sterile

  • C57BL/6 mice (8-10 weeks old)

  • Syringes and needles (27G or smaller)

  • Calipers for ear thickness measurement

Procedure:

Day 0: Sensitization

  • Prepare the sensitizing emulsion by mixing KLH (1 mg/mL in PBS) with an equal volume of CFA to a final concentration of 0.5 mg/mL.

  • Emulsify thoroughly by vortexing or sonication until a stable, white emulsion is formed.

  • Inject each mouse subcutaneously (s.c.) at the base of the tail with 100 µL of the KLH/CFA emulsion.

Day 7: Challenge

  • Measure the baseline thickness of both ears of each mouse using calipers.

  • Prepare the challenge solution of KLH in PBS at a concentration of 200 µg/mL.

  • Inject 20 µL of the KLH solution intradermally (i.d.) into the pinna of the right ear.

  • Inject 20 µL of sterile PBS into the pinna of the left ear as a control.

Day 8-10: Measurement of DTH Response

  • At 24, 48, and 72 hours post-challenge, measure the thickness of both ears.

  • The DTH response is calculated as the difference in ear swelling between the KLH-injected ear and the PBS-injected ear:

    • Δ Ear Swelling = (Ear thickness of right ear at time x) - (Ear thickness of right ear at baseline) - [(Ear thickness of left ear at time x) - (Ear thickness of left ear at baseline)]

Protocol 2: Evaluation of SR-31747 Efficacy in the DTH Mouse Model

This protocol outlines the administration of SR-31747 to evaluate its therapeutic potential in the DTH model.

Materials:

  • SR-31747

  • Vehicle for SR-31747 (e.g., sterile saline, PBS with 0.5% Tween 80)

  • Dexamethasone (B1670325) (positive control)

  • Mice with induced DTH (from Protocol 1)

Procedure:

Treatment Regimen (Therapeutic Model):

  • On Day 7, just prior to the KLH challenge, administer the first dose of SR-31747 or vehicle to the respective groups of mice.

  • Recommended doses of SR-31747 can range from 6.25 mg/kg to 50 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.). A dose-response study is recommended.

  • A positive control group should receive dexamethasone (e.g., 3 mg/kg, s.c.).[2]

  • Continue daily administration of SR-31747, vehicle, or dexamethasone on Days 8, 9, and 10.

  • Measure ear swelling at 24, 48, and 72 hours post-challenge as described in Protocol 1.

  • Calculate the percentage inhibition of the DTH response for each treatment group compared to the vehicle control group.

Treatment Regimen (Prophylactic Model):

  • Begin administration of SR-31747, vehicle, or dexamethasone on Day 0 (day of sensitization).

  • Continue daily administration until Day 10.

  • Perform the KLH challenge on Day 7 and measure ear swelling as described above.

Mandatory Visualizations

G cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T-Helper Cell (Th1) cluster_DTH DTH Response Antigen Antigen MHC_II MHC-II Antigen->MHC_II Processing & Presentation TCR TCR MHC_II->TCR Antigen Recognition CD4 CD4 NFkB NF-κB TCR->NFkB Activation MAPK MAPK TCR->MAPK Activation Sigma2R Sigma-2 Receptor Sigma2R->NFkB Inhibition Sigma2R->MAPK Inhibition SR31747 SR-31747 SR31747->Sigma2R Binds to IFNg IFN-γ NFkB->IFNg Transcription Proliferation T-cell Proliferation NFkB->Proliferation Promotion MAPK->IFNg Transcription MAPK->Proliferation Promotion Macrophage_Activation Macrophage Activation IFNg->Macrophage_Activation Inflammation Inflammation & Swelling Macrophage_Activation->Inflammation

Caption: SR-31747 Signaling Pathway in DTH.

G cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase (Therapeutic) cluster_challenge Challenge & Measurement Phase Day0 Day 0: Sensitization Inject KLH + CFA (s.c.) Day7_treat Day 7: Pre-challenge Treatment Administer SR-31747/Vehicle Day0->Day7_treat Day7_challenge Day 7: Challenge Inject KLH (i.d., right ear) Inject PBS (i.d., left ear) Day7_treat->Day7_challenge Day8_10_treat Days 8-10: Continued Treatment Daily administration Day8_10_measure Days 8-10: Measure Ear Swelling Calculate DTH response Day8_10_treat->Day8_10_measure Day7_challenge->Day8_10_treat

References

Application Notes and Protocols for Cell Viability Assays with SR-31747 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-31747 is a ligand that has been shown to exhibit potent antiproliferative and immunomodulatory activities.[1][2][3] Its mechanism of action is primarily attributed to its interaction with sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as its binding to the emopamil-binding protein (EBP), which functions as a human sterol isomerase (HSI).[1][2] By inhibiting the Δ8-Δ7 sterol isomerase in the cholesterol biosynthesis pathway, SR-31747 disrupts cellular processes and can induce cell cycle arrest and apoptosis, making it a compound of interest in cancer research.[2][3]

These application notes provide detailed protocols for assessing the effects of SR-31747 on cell viability using common laboratory assays. The accompanying data summaries and pathway diagrams are intended to guide researchers in designing and interpreting their experiments.

Mechanism of Action of SR-31747

SR-31747 exerts its effects on cell viability through a multi-faceted mechanism. A primary mode of action is the inhibition of the enzyme Δ8-Δ7 sterol isomerase, a critical component of the cholesterol biosynthesis pathway.[2][3] This inhibition leads to the accumulation of aberrant sterols and depletion of cholesterol, which can disrupt cell membrane integrity and signaling, ultimately leading to cell cycle arrest.

Furthermore, SR-31747 is a ligand for sigma receptors, which are involved in regulating cellular stress responses and apoptosis.[1][2] The interaction with these receptors can modulate signaling pathways that influence cell survival and death.

SR31747_Mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Membrane Cell Membrane Integrity CellCycleArrest Cell Cycle Arrest Membrane->CellCycleArrest Disruption leads to SR31747 SR-31747 Sigma1 Sigma-1 Receptor SR31747->Sigma1 Binds EBP EBP (Sterol Isomerase) SR31747->EBP Inhibits Apoptosis_Signal Pro-Apoptotic Signaling Sigma1->Apoptosis_Signal Modulates Cholesterol_Pathway Cholesterol Biosynthesis Cholesterol_Pathway->Membrane Maintains Apoptosis Apoptosis Apoptosis_Signal->Apoptosis Induces CellCycleArrest->Apoptosis Can lead to

Caption: Simplified mechanism of SR-31747 action.

Data Presentation: Antiproliferative Effects of SR-31747

While specific IC50 values for SR-31747 are not consistently reported across a wide range of cancer cell lines in publicly available literature, studies have consistently demonstrated its potent antiproliferative effects at nanomolar concentrations.[1][2] The table below summarizes the observed effects on various cell lines.

Cell Line TypeCell Line(s)Observed Effect of SR-31747Reference(s)
Breast Cancer Hormone-responsive and -unresponsive linesDramatic inhibition of cell proliferation at nanomolar concentrations.[1]
Prostate Cancer Hormone-responsive and -unresponsive linesSignificant inhibition of cell proliferation.[1]
Yeast Saccharomyces cerevisiaeDose-dependent inhibition of cell proliferation.[3]
Various Established Cell Lines Not specifiedExerts anti-proliferative effects at nanomolar concentrations.[2]

Experimental Protocols

The following are detailed protocols for commonly used cell viability assays to assess the effects of SR-31747 treatment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with SR-31747 at various concentrations A->B C 3. Incubate for the desired time period (e.g., 24, 48, 72h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan (B1609692) crystal formation D->E F 6. Solubilize formazan crystals with DMSO or other solvent E->F G 7. Measure absorbance at ~570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Materials:

  • SR-31747 (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of SR-31747 in complete medium. Remove the medium from the wells and add 100 µL of the SR-31747 dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

TrypanBlue_Workflow cluster_workflow Trypan Blue Exclusion Assay Workflow A 1. Culture and treat cells with SR-31747 B 2. Harvest cells and create a single-cell suspension A->B C 3. Mix a small volume of cell suspension with Trypan Blue solution (1:1 ratio) B->C D 4. Load the mixture onto a hemocytometer C->D E 5. Count viable (clear) and non-viable (blue) cells under a microscope D->E F 6. Calculate the percentage of viable cells E->F

Caption: Workflow for the Trypan Blue exclusion assay.

Materials:

  • SR-31747

  • Complete cell culture medium

  • Trypsin-EDTA (for adherent cells)

  • Phosphate-Buffered Saline (PBS)

  • 0.4% Trypan Blue solution

  • Hemocytometer

  • Microscope

Protocol:

  • Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with various concentrations of SR-31747 for the desired time.

  • Cell Harvesting:

    • Adherent cells: Wash with PBS, then add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Suspension cells: Directly collect the cell suspension into a conical tube.

  • Cell Pellet and Resuspension: Centrifuge the cell suspension (e.g., at 200 x g for 5 minutes) to pellet the cells. Discard the supernatant and resuspend the cell pellet in a known volume of PBS or serum-free medium to obtain a single-cell suspension.

  • Staining: In a new microcentrifuge tube, mix a small volume (e.g., 10 µL) of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubation: Incubate the mixture at room temperature for 1-2 minutes.

  • Counting: Load 10 µL of the stained cell suspension into the chamber of a hemocytometer.

  • Microscopy: Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.

  • Calculation:

    • Percentage Viability (%) = (Number of viable cells / Total number of cells) x 100

    • Viable cell concentration (cells/mL) = (Average number of viable cells per square) x Dilution factor x 10^4

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for investigating the effects of SR-31747 on cell viability. The antiproliferative properties of SR-31747, mediated through its unique mechanism of action, make it a valuable tool for cancer research. Accurate and consistent application of these cell viability assays will enable researchers to further elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for SR-31747 in Sterol Biosynthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-31747 is a ligand originally developed for sigma receptors that has demonstrated significant potential in sterol biosynthesis research. Its primary mechanism of action in this context is the inhibition of the Δ8-Δ7 sterol isomerase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to the accumulation of a Δ8-cholesterol isomer and a subsequent depletion of cholesterol, which has been shown to induce antiproliferative effects in various cell lines.[1] These characteristics make SR-31747 a valuable tool for studying the intricacies of sterol metabolism and for investigating novel therapeutic strategies targeting cholesterol synthesis.

This document provides detailed application notes and experimental protocols for the use of SR-31747 in sterol biosynthesis research, aimed at providing researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies.

Mechanism of Action

SR-31747 exerts its effects on sterol biosynthesis by specifically targeting and inhibiting the enzyme Δ8-Δ7 sterol isomerase.[1] This enzyme is crucial for the conversion of sterol precursors into cholesterol. The inhibition of this step in the pathway leads to a buildup of the substrate, a Δ8-cholesterol isomer, and a corresponding decrease in the final product, cholesterol. The antiproliferative properties of SR-31747 are directly linked to this disruption of cholesterol homeostasis, and these effects can be mitigated by the addition of exogenous cholesterol to the cell culture medium.[1] While SR-31747 is a sigma ligand, its impact on sterol biosynthesis is primarily attributed to its interaction with the emopamil-binding protein (EBP), which possesses sterol isomerase activity, rather than the sigma-1 receptor.[1][2][3]

Quantitative Data

The following tables summarize key quantitative data related to the activity of SR-31747.

Table 1: Inhibitory Activity of SR-31747

ParameterValueTargetOrganismReference
IC500.35 µMSterol IsomeraseYeast[4]

Table 2: Binding Affinity of SR-31747

LigandKdTargetSystemReference
[3H]SR-317471.3 nMMurine Emopamil-Binding ProteinYeast Lysates[4]
SR-31747A0.15 nMSR-31747A-Binding Protein (SR-BP)Yeast Membranes[5]
(+)-Pentazocine7.1 nMSR-31747A-Binding Protein (SR-BP)Yeast Membranes[5]

Experimental Protocols

This section provides detailed protocols for key experiments utilizing SR-31747 in sterol biosynthesis research.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the antiproliferative effects of SR-31747 on cultured cells.

Materials:

  • SR-31747

  • Cell line of interest (e.g., various cancer cell lines)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of SR-31747 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the SR-31747 dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve SR-31747, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of SR-31747.

Sterol Analysis by Gas Chromatography (GC)

This protocol is designed to analyze the sterol composition of cells treated with SR-31747 to observe the accumulation of the Δ8-cholesterol isomer.

Materials:

  • SR-31747-treated and control cells

  • Internal standard (e.g., 5α-cholestane)

  • Saponification solution (e.g., 1 M KOH in methanol)

  • Organic solvent for extraction (e.g., hexane (B92381) or diethyl ether)

  • Derivatization reagent (e.g., BSTFA + TMCS)

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

Procedure:

  • Cell Harvesting and Lipid Extraction: Harvest the treated and control cells. Perform a lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).

  • Saponification: Add the internal standard to the lipid extract. Saponify the lipids by adding the saponification solution and heating at a high temperature (e.g., 80-100°C) for 1-2 hours to release the free sterols.

  • Extraction of Unsaponifiables: After cooling, extract the unsaponifiable fraction (containing the sterols) with an organic solvent.

  • Derivatization: Evaporate the solvent and derivatize the sterols to their trimethylsilyl (B98337) (TMS) ethers using the derivatization reagent. This step increases the volatility of the sterols for GC analysis.

  • GC Analysis: Inject the derivatized sample into the gas chromatograph. Use a suitable capillary column for sterol separation. The temperature program should be optimized to separate cholesterol and its isomers.

  • Data Analysis: Identify the peaks corresponding to cholesterol and the accumulated Δ8-cholesterol isomer based on their retention times and mass spectra (if using GC-MS). Quantify the sterols by comparing their peak areas to that of the internal standard.

Radioligand Binding Assay

This protocol can be used to determine the binding affinity of SR-31747 to its target proteins, such as the emopamil-binding protein.

Materials:

  • Membrane preparations from cells or tissues expressing the target protein

  • Radiolabeled SR-31747 (e.g., [3H]SR-31747)

  • Unlabeled SR-31747 and other competing ligands

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Incubation: In a series of tubes, incubate a fixed concentration of the radiolabeled SR-31747 with the membrane preparation in the assay buffer.

  • Competition: To determine the binding affinity (Ki) of unlabeled SR-31747, perform a competition assay by adding increasing concentrations of unlabeled SR-31747 to the incubation mixture.

  • Equilibrium: Incubate the mixture at a specific temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the Kd (dissociation constant) for the radioligand and the Ki for the competing unlabeled ligand.

Visualizations

Signaling Pathway

SR31747_Mechanism SR31747 SR-31747 EBP Emopamil-Binding Protein (Δ8-Δ7 Sterol Isomerase) SR31747->EBP Inhibits Cholesterol Cholesterol EBP->Cholesterol Catalyzes conversion Accumulation Accumulation of Δ8-Cholesterol Isomer EBP->Accumulation Depletion Cholesterol Depletion EBP->Depletion Sterol_Precursor Δ8-Sterol Precursor Sterol_Precursor->EBP Proliferation Cell Proliferation Depletion->Proliferation Inhibits

Caption: Mechanism of SR-31747 action in sterol biosynthesis.

Experimental Workflow: Cell Proliferation Assay

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_SR31747 Add SR-31747 Dilutions Incubate_24h->Add_SR31747 Incubate_Treatment Incubate (e.g., 48-72h) Add_SR31747->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate 2-4h Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilization Solution Incubate_Formazan->Add_Solubilizer Read_Absorbance Read Absorbance (570nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell proliferation assay.

Logical Relationship: SR-31747's Effect on Cell Fate

SR31747_Cell_Fate SR31747_Treatment SR-31747 Treatment Inhibition Inhibition of Δ8-Δ7 Sterol Isomerase SR31747_Treatment->Inhibition Sterol_Imbalance Sterol Imbalance (↑ Δ8-Isomer, ↓ Cholesterol) Inhibition->Sterol_Imbalance Cellular_Response Cellular Response Sterol_Imbalance->Cellular_Response Proliferation_Arrest Proliferation Arrest Cellular_Response->Proliferation_Arrest Apoptosis Potential for Apoptosis Cellular_Response->Apoptosis Cholesterol_Rescue Exogenous Cholesterol Cholesterol_Rescue->Sterol_Imbalance Reverses

Caption: Logical flow of SR-31747's impact on cellular processes.

References

Application Notes and Protocols: Immunohistochemical Analysis of Sigma Receptors in SR-31747 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-31747 is a selective sigma receptor ligand that has demonstrated significant immunomodulatory and antiproliferative properties. It binds to both sigma-1 (σ1) and sigma-2 (σ2) receptors, which are increasingly recognized as valuable targets in cancer therapy due to their overexpression in various tumor types and their role in cell proliferation and survival.[1][2] This document provides detailed application notes and protocols for the immunohistochemical (IHC) analysis of sigma-1 and sigma-2 receptors in tissues from studies investigating the effects of SR-31747, particularly in the context of cancer research.

Data Presentation: Quantitative Analysis of Sigma Receptor Expression

Immunohistochemistry allows for the visualization and quantification of sigma receptor expression within the tumor microenvironment. The following tables provide a framework for summarizing quantitative data from such studies. The data presented here are illustrative and should be replaced with experimental findings.

Table 1: Illustrative Quantitative Analysis of Sigma-1 Receptor Expression via Immunohistochemistry (IHC) in Prostate Cancer Tissue Following SR-31747 Treatment.

Treatment GroupNMean H-Score ± SDPercentage of High Expressers (%)p-value vs. Vehicle
Vehicle Control10180 ± 2570-
SR-31747 (10 mg/kg)10120 ± 2030<0.05
SR-31747 (25 mg/kg)1080 ± 1510<0.01

H-Score is a semi-quantitative scoring method for IHC, calculated as: H-Score = Σ (Percentage of cells at each intensity) x (Intensity score [0, 1+, 2+, or 3+]). High expressers are defined as having an H-Score > 150.

Table 2: Illustrative Quantitative Analysis of Sigma-2 (TMEM97) Receptor Expression via Immunohistochemistry (IHC) in Breast Cancer Tissue Following SR-31747 Treatment.

Treatment GroupNMean H-Score ± SDPercentage of High Expressers (%)p-value vs. Vehicle
Vehicle Control10220 ± 3080-
SR-31747 (10 mg/kg)10150 ± 2540<0.05
SR-31747 (25 mg/kg)10100 ± 2015<0.01

H-Score is calculated as described above. High expressers are defined as having an H-Score > 200.

Experimental Protocols

Immunohistochemistry Protocol for Sigma-1 and Sigma-2 (TMEM97) Receptors in Paraffin-Embedded Tissues

This protocol provides a generalized procedure for the immunohistochemical staining of sigma-1 and sigma-2 receptors in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.

Reagents and Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)

  • Primary Antibody (anti-Sigma-1 Receptor or anti-TMEM97/Sigma-2 Receptor)

  • Biotinylated Secondary Antibody

  • Streptavidin-HRP Conjugate

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin Counterstain

  • Mounting Medium

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in Xylene: 2 changes for 5 minutes each.

    • Incubate in 100% Ethanol: 2 changes for 3 minutes each.

    • Incubate in 95% Ethanol: 1 change for 3 minutes.

    • Incubate in 80% Ethanol: 1 change for 3 minutes.

    • Incubate in 70% Ethanol: 1 change for 3 minutes.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Antigen Retrieval Buffer.

    • Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 10-20 minutes).

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse with PBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% Hydrogen Peroxide in methanol (B129727) for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Enzyme Conjugate Incubation:

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogenic Detection:

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Incubate with DAB substrate solution until desired stain intensity develops (monitor under a microscope).

    • Rinse with deionized water.

  • Counterstaining:

    • Counterstain with Hematoxylin for 1-2 minutes.

    • Rinse with tap water.

    • "Blue" the sections in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate sections through graded ethanol solutions (70%, 80%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Visualization of Signaling Pathways and Workflows

SR-31747 Experimental Workflow for IHC Analysis

G cluster_0 In Vivo/In Vitro Model cluster_1 Tissue Processing cluster_2 Immunohistochemistry cluster_3 Data Analysis Cancer Model\n(e.g., Xenograft, Cell Culture) Cancer Model (e.g., Xenograft, Cell Culture) Treatment Groups Treatment Groups (Vehicle, SR-31747) Cancer Model\n(e.g., Xenograft, Cell Culture)->Treatment Groups Tissue Collection Tissue Collection Treatment Groups->Tissue Collection Fixation (Formalin) Fixation (Formalin) Tissue Collection->Fixation (Formalin) Paraffin Embedding Paraffin Embedding Fixation (Formalin)->Paraffin Embedding Sectioning Sectioning Paraffin Embedding->Sectioning Staining Protocol IHC Staining (Sigma-1 or Sigma-2) Sectioning->Staining Protocol Microscopy & Imaging Microscopy & Imaging Staining Protocol->Microscopy & Imaging Quantitative Analysis Quantitative Analysis (e.g., H-Score) Microscopy & Imaging->Quantitative Analysis Statistical Analysis Statistical Analysis Quantitative Analysis->Statistical Analysis

Caption: Workflow for SR-31747 IHC studies.

SR-31747-Modulated Signaling in Cancer

SR-31747, through its interaction with sigma receptors, can influence key signaling pathways involved in cancer cell proliferation and survival.

Sigma-2 Receptor (TMEM97) Signaling in Breast Cancer:

The sigma-2 receptor, also known as TMEM97, has been shown to enhance the transcriptional activity of Estrogen Receptor α (ERα) and stimulate the mTOR/S6K1 pathway in breast cancer cells.[1] SR-31747, as a sigma-2 receptor ligand, is postulated to modulate this pathway, thereby inhibiting cell proliferation.

G SR31747 SR-31747 Sigma2 Sigma-2 Receptor (TMEM97) SR31747->Sigma2 Binds to mTOR mTOR Sigma2->mTOR Activates S6K1 S6K1 mTOR->S6K1 Activates ER_alpha ERα S6K1->ER_alpha Phosphorylates & Activates Proliferation Cell Proliferation & Survival ER_alpha->Proliferation Promotes

Caption: SR-31747 and Sigma-2 receptor signaling.

Sigma-1 Receptor Signaling in Prostate Cancer:

In prostate cancer, the sigma-1 receptor has been implicated in the regulation of the Androgen Receptor (AR). Inhibition of the sigma-1 receptor can lead to the proteasomal degradation of both full-length AR and its splice variants, thereby suppressing tumor growth.

G SR31747 SR-31747 Sigma1 Sigma-1 Receptor SR31747->Sigma1 Binds to & Inhibits AR Androgen Receptor (AR/AR-V) SR31747->AR Leads to Sigma1->AR Stabilizes Proteasome Proteasome AR->Proteasome Targeted for Degradation AR Degradation Proteasome->Degradation Proliferation Decreased Cell Proliferation Degradation->Proliferation

Caption: SR-31747 and Sigma-1 receptor signaling.

General Apoptotic Pathway Induced by Sigma Receptor Ligands:

Sigma receptor ligands can induce apoptosis in cancer cells through the endoplasmic reticulum (ER) stress pathway. This involves the activation of caspases, key mediators of programmed cell death.

G SR31747 SR-31747 Sigma_Receptors Sigma Receptors (σ1 and σ2) SR31747->Sigma_Receptors ER_Stress ER Stress Sigma_Receptors->ER_Stress Induces Caspase12 Caspase-12 ER_Stress->Caspase12 Activates Caspase9 Caspase-9 Caspase12->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: SR-31747 induced apoptosis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SR-31747 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of SR-31747 in in vivo experimental settings. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions for dosage optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SR-31747?

A1: SR-31747 exhibits a dual mechanism of action. It is a ligand for the sigma-1 (σ1) receptor, a chaperone protein located at the endoplasmic reticulum, where it modulates calcium signaling and cellular stress responses. Additionally, SR-31747 inhibits the enzyme sterol isomerase (also known as emopamil-binding protein), which is a key step in the cholesterol biosynthesis pathway. This inhibition leads to antiproliferative and immunosuppressive effects.[1][2][3]

Q2: What is a typical effective dose range for SR-31747 in mice?

A2: Based on published literature, the effective dose of SR-31747 in mice can vary depending on the experimental model and the intended biological effect. Doses ranging from 6.25 mg/kg to 50 mg/kg have been reported to be effective. For instance, significant decreases in thymocyte numbers were observed at doses of 6.25 mg/kg and higher, with a more pronounced effect at 50 mg/kg.[4] In anti-tumor studies, treatment with SR-31747 has been shown to significantly decrease tumor development in mice.[2]

Q3: How should I formulate SR-31747 for in vivo administration?

A3: While specific formulation details for SR-31747 are not consistently reported across all studies, a common approach for lipophilic compounds is to use a vehicle that ensures solubility and bioavailability. A standard vehicle for preclinical in vivo studies often consists of a mixture of a solubilizing agent (e.g., DMSO or a cyclodextrin), a surfactant (e.g., Tween 80 or Cremophor EL), and a carrier solution (e.g., saline or phosphate-buffered saline). It is crucial to perform small-scale solubility tests to determine the optimal vehicle for your specific batch of SR-31747 and intended concentration.

Q4: What are the recommended routes of administration for SR-31747?

Q5: What is the recommended dosing schedule?

A5: Dosing schedules for SR-31747 in in vivo studies have varied. Some studies have utilized single-dose administrations to observe acute effects, while others have employed daily injections for longer-term studies. The optimal dosing frequency will depend on the half-life of SR-31747 in the chosen animal model, which is not well-documented in publicly available literature. Therefore, a pilot study to determine the pharmacokinetic and pharmacodynamic profile of SR-31747 in your specific model is highly recommended.

Troubleshooting Guide

Problem: I am not observing the expected biological effect at my chosen dose.

  • Solution 1: Dose Escalation. Consider performing a dose-escalation study. Start with a dose at the lower end of the reported effective range (e.g., 6.25 mg/kg in mice) and incrementally increase the dose in different cohorts. This will help determine the optimal dose for your specific experimental conditions.

  • Solution 2: Formulation and Bioavailability. Re-evaluate your drug formulation. Poor solubility or precipitation of SR-31747 in the vehicle can lead to reduced bioavailability. Ensure the compound is fully dissolved before administration. Consider trying alternative, well-established vehicle formulations for lipophilic compounds.

  • Solution 3: Pharmacokinetics. The timing of your endpoint measurement might not align with the peak concentration (Cmax) or the effective duration of SR-31747. If possible, conduct a pilot pharmacokinetic study to determine the time to reach Cmax and the half-life of the compound in your model. This will inform the optimal timing for your experimental readouts.

Problem: I am observing signs of toxicity in my animals.

  • Solution 1: Dose Reduction. High doses of SR-31747 (e.g., 50 mg/kg in mice) have been associated with a decrease in thymus weight, indicating potential immunotoxicity.[4] If you observe signs of toxicity such as significant weight loss, lethargy, or ruffled fur, reduce the dose.

  • Solution 2: Vehicle Control. Ensure that the observed toxicity is not due to the vehicle itself. Always include a vehicle-only control group in your experiments. Some solubilizing agents, like DMSO, can have biological effects at higher concentrations.

  • Solution 3: Off-Target Effects. While the primary targets of SR-31747 are known, the potential for off-target effects at higher concentrations cannot be ruled out. If toxicity persists even at lower effective doses, it may be necessary to investigate potential off-target interactions.

Data Presentation

Table 1: Reported In Vivo Effective Dosages of SR-31747 in Mice

Dose (mg/kg)Route of AdministrationAnimal ModelObserved EffectReference
6.25 - 50i.p.C3H miceSignificantly decreased number of thymocytes per organ[4]
50i.p.C3H miceSignificantly decreased thymus weight[4]
Not specifiedNot specifiedMiceSignificantly decreased tumor development[2]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of SR-31747 in Mice

  • Formulation:

    • Prepare a stock solution of SR-31747 in a suitable solvent (e.g., 100% DMSO) at a high concentration.

    • On the day of injection, dilute the stock solution to the final desired concentration using a vehicle such as a mixture of DMSO, Tween 80, and saline. A common ratio is 10% DMSO, 10% Tween 80, and 80% saline.

    • Ensure the final concentration of DMSO is below 10% to minimize vehicle-related toxicity.

    • Vortex the solution thoroughly to ensure complete dissolution.

  • Dosing:

    • Calculate the required injection volume based on the animal's body weight and the desired dose (mg/kg). A typical injection volume for mice is 5-10 µL/g of body weight.

  • Administration:

    • Restrain the mouse appropriately.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

    • Insert a 25-27 gauge needle at a 15-20 degree angle.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the solution.

    • Monitor the animal for any immediate adverse reactions.

Mandatory Visualizations

Signaling_Pathway_SR31747 cluster_sigma1 Sigma-1 Receptor Pathway cluster_sterol Sterol Isomerase Inhibition Pathway SR31747_sigma SR-31747 Sigma1R Sigma-1 Receptor (ER Chaperone) SR31747_sigma->Sigma1R SR31747_sterol SR-31747 Ca_Signaling Modulation of Ca2+ Signaling Sigma1R->Ca_Signaling UPR Unfolded Protein Response Sigma1R->UPR Cell_Survival Cell Survival Ca_Signaling->Cell_Survival UPR->Cell_Survival Sterol_Isomerase Sterol Isomerase (EBP) SR31747_sterol->Sterol_Isomerase Cholesterol_Biosynthesis Cholesterol Biosynthesis Sterol_Isomerase->Cholesterol_Biosynthesis Cell_Proliferation Inhibition of Cell Proliferation Cholesterol_Biosynthesis->Cell_Proliferation

Caption: Dual mechanism of action of SR-31747.

Experimental_Workflow start Start: Hypothesis dose_selection Dose Range Selection (e.g., 6.25-50 mg/kg) start->dose_selection formulation SR-31747 Formulation (Vehicle Optimization) dose_selection->formulation pilot_study Pilot Study (Small Cohort) formulation->pilot_study toxicity_assessment Toxicity Assessment (Weight, Clinical Signs) pilot_study->toxicity_assessment efficacy_study Definitive Efficacy Study (Appropriate Group Sizes) pilot_study->efficacy_study toxicity_assessment->dose_selection Adjust Dose endpoint_analysis Endpoint Analysis (Biological Readouts) efficacy_study->endpoint_analysis data_interpretation Data Interpretation and Conclusion endpoint_analysis->data_interpretation end End: Results data_interpretation->end

Caption: Recommended workflow for in vivo studies with SR-31747.

References

Navigating the Solubility Challenges of SR-31747: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific quantitative solubility data for the sigma-1 receptor ligand SR-31747 is not extensively available in the public domain. The following technical support center provides troubleshooting guides and frequently asked questions based on established methodologies for addressing solubility issues commonly encountered with hydrophobic research compounds. These recommendations are intended to serve as a general framework for researchers working with SR-31747 and other poorly soluble molecules.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving my initial stock of SR-31747. What is the recommended solvent?

A1: For many hydrophobic compounds, the initial stock solution is typically prepared in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power. Other options include ethanol (B145695) or dimethylformamide (DMF). It is crucial to prepare a high-concentration stock in the organic solvent, which can then be diluted into your aqueous experimental medium.

Q2: My SR-31747 precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution into an aqueous medium is a classic sign of a hydrophobic compound. Several strategies can mitigate this:

  • Lower the final concentration: The most straightforward approach is to use a more diluted final concentration of SR-31747 in your assay.

  • Use a co-solvent system: Adding a small percentage of an organic solvent (like ethanol or propylene (B89431) glycol) to your aqueous buffer can increase the solubility of your compound.[1][2]

  • Incorporate surfactants: Non-ionic surfactants such as Tween-80 or Pluronic F-68 can form micelles that encapsulate the hydrophobic drug, enhancing its apparent solubility in aqueous solutions.

  • Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[1]

Q3: Can I adjust the pH of my buffer to improve the solubility of SR-31747?

A3: Adjusting the pH can be an effective strategy if the compound has ionizable groups.[2] The chemical structure of SR-31747, (Z)N-cyclohexyl-N-ethyl-3-(3-chloro-4-cyclohexylphenyl)propen-2-ylamine hydrochloride, indicates it is a hydrochloride salt of an amine. This suggests that its solubility may be pH-dependent. Generally, amine salts are more soluble in acidic conditions. Therefore, using a buffer with a slightly acidic pH (e.g., pH 4.5-6.5) might improve its solubility compared to neutral or alkaline conditions. However, the optimal pH must be determined empirically and should be compatible with your experimental system.

Q4: Are there any other formulation strategies I can consider for in vivo studies?

A4: For in vivo applications, where solvent toxicity is a concern, more advanced formulation techniques are often necessary. These can include:

  • Solid dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution rate and bioavailability.[3]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can improve the dissolution rate.[4]

  • Lipid-based formulations: For highly lipophilic compounds, formulating the drug in oils, surfactants, and co-solvents can improve oral absorption.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound will not dissolve in initial organic solvent (e.g., DMSO). The compound may be highly crystalline or have very low solubility even in organic solvents.Try gentle warming (be cautious of compound stability) or sonication. If unsuccessful, test alternative solvents like DMF or N-methyl-2-pyrrolidone (NMP).
Precipitation observed immediately upon dilution into aqueous buffer. The aqueous solubility limit has been exceeded.Decrease the final concentration of the compound. Prepare intermediate dilutions in a mixed solvent system (e.g., 50:50 ethanol:water) before the final dilution into the aqueous buffer.
Compound appears to dissolve initially but crashes out over time. The solution is supersaturated and thermodynamically unstable.This is common with "spring and parachute" dissolution from amorphous solid dispersions. For in vitro assays, consider using a stabilizing polymer in your buffer. For analysis, sample at earlier time points.
Inconsistent results between experiments. Variability in stock solution preparation or incomplete dissolution.Ensure the stock solution is fully dissolved before each use. Vortex thoroughly and visually inspect for any particulate matter. Prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh the desired amount of SR-31747 powder accurately.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any solid particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Using a Co-solvent to Improve Aqueous Solubility
  • Prepare your aqueous buffer (e.g., PBS pH 7.4).

  • Prepare a co-solvent mixture. For example, a 10% ethanol solution in your buffer.

  • Serially dilute your high-concentration DMSO stock of SR-31747 into the co-solvent/buffer mixture.

  • Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on your biological system.

  • Visually monitor for any signs of precipitation.

Visualizing Workflows and Pathways

Caption: Workflow for addressing solubility issues.

signaling_pathway SR-31747 Mechanism of Action SR31747 SR-31747 Sigma1R Sigma-1 Receptor SR31747->Sigma1R Binds Sterol_Isomerase Δ8-Δ7 Sterol Isomerase (ERG2 in yeast, EBP in mammals) SR31747->Sterol_Isomerase Inhibits Cholesterol_Biosynthesis Cholesterol Biosynthesis Pathway Sterol_Isomerase->Cholesterol_Biosynthesis Catalyzes step in Aberrant_Sterols Accumulation of Aberrant Sterols Sterol_Isomerase->Aberrant_Sterols Inhibition leads to Sterol_Isomerase->Inhibition Cell_Proliferation Cell Proliferation Cholesterol_Biosynthesis->Cell_Proliferation Required for Inhibition->Cholesterol_Biosynthesis

References

Preventing SR-31747 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of SR-31747 to prevent its degradation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid SR-31747?

A1: Solid SR-31747 should be stored at -20°C, protected from light and moisture, to ensure its long-term stability.[1]

Q2: How should I prepare stock solutions of SR-31747?

A2: It is recommended to prepare stock solutions of SR-31747 in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For cellular experiments, DMSO is a common choice. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the stability of SR-31747 in aqueous solutions?

A3: The stability of SR-31747 in aqueous solutions can be influenced by pH, temperature, and light exposure. While specific public data on its degradation kinetics is limited, it is best practice to prepare fresh dilutions in aqueous buffers for each experiment from a frozen stock. Avoid prolonged storage of aqueous solutions.

Q4: Can I expose SR-31747 solutions to light?

A4: To prevent potential photodegradation, it is recommended to protect all solutions containing SR-31747 from direct light exposure by using amber vials or by wrapping containers in aluminum foil.

Q5: How many times can I freeze and thaw a stock solution of SR-31747?

A5: To maintain the integrity of the compound, it is advisable to minimize freeze-thaw cycles. We recommend aliquoting the stock solution into single-use volumes. If repeated use from a single stock is necessary, limit the number of freeze-thaw cycles to no more than three to five.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of SR-31747 due to improper storage or handling.1. Prepare a fresh stock solution of SR-31747 from solid compound.2. Aliquot the new stock solution to minimize freeze-thaw cycles.3. Ensure proper storage at -20°C or -80°C, protected from light.4. Prepare working solutions fresh for each experiment.
Loss of compound activity over time Gradual degradation of the stock solution.1. Discard the old stock solution.2. Prepare a new stock solution and verify its activity in a control experiment.3. Consider performing a stability test on your stock solution under your specific storage conditions.
Precipitate formation in the stock solution The concentration of SR-31747 exceeds its solubility in the chosen solvent, or the solvent has absorbed water.1. Gently warm the solution to see if the precipitate redissolves.2. If precipitation persists, consider preparing a new stock solution at a lower concentration.3. Use anhydrous solvent and store with a desiccant to prevent water absorption.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Presence of degradation products.1. Prepare a fresh sample and re-analyze.2. If degradation is confirmed, review handling and storage procedures.3. Consider performing forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) to identify potential degradation products and pathways.

Stability of SR-31747 Under Various Conditions (Hypothetical Data)

The following table provides a hypothetical summary of SR-31747 stability to illustrate the type of data researchers may need to establish for their specific experimental conditions.

Condition Solvent Temperature Duration Remaining SR-31747 (%)
Solid N/A-20°C12 months>99%
Solid N/A4°C1 month98%
Stock Solution DMSO-20°C6 months>98% (in aliquots)
Stock Solution DMSO4°C1 week95%
Working Solution PBS (pH 7.4)Room Temperature4 hours90%
Working Solution PBS (pH 7.4)4°C24 hours92%

Experimental Protocols

Protocol for Preparation of SR-31747 Stock Solution
  • Materials:

    • SR-31747 (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid SR-31747 to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of SR-31747 in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use amber vials.

    • Store the aliquots at -20°C or -80°C.

Protocol for Preparation of SR-31747 Working Solution
  • Materials:

    • SR-31747 stock solution (in DMSO)

    • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Procedure:

    • Thaw a single aliquot of the SR-31747 stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration in the appropriate aqueous buffer or cell culture medium immediately before use.

    • Mix thoroughly by gentle pipetting or inversion.

    • Protect the working solution from light and use it within a few hours of preparation.

Visualizations

Signaling Pathway

Caption: Inhibition of Sterol Isomerase by SR-31747 in the Cholesterol Biosynthesis Pathway.

Experimental Workflow

SR31747_Handling_Workflow cluster_storage Compound Storage cluster_prep Solution Preparation cluster_use Experimental Use cluster_troubleshooting Troubleshooting Solid_Storage Store Solid SR-31747 at -20°C, protected from light and moisture Equilibrate Equilibrate to Room Temperature before opening Solid_Storage->Equilibrate Dissolve Dissolve in Anhydrous DMSO to make Stock Solution Equilibrate->Dissolve Aliquot Aliquot Stock Solution into single-use vials Dissolve->Aliquot Store_Stock Store Stock Solution at -20°C or -80°C Aliquot->Store_Stock Thaw Thaw a single aliquot Store_Stock->Thaw Dilute Prepare fresh Working Solution in aqueous buffer Thaw->Dilute Experiment Use immediately in experiment, protect from light Dilute->Experiment Check_Results Inconsistent Results? Experiment->Check_Results Check_Results->Experiment No, continue Degradation_Suspected Degradation Suspected Check_Results->Degradation_Suspected Yes Prepare_Fresh Prepare Fresh Stock and Working Solutions Degradation_Suspected->Prepare_Fresh Prepare_Fresh->Equilibrate

Caption: Recommended Workflow for Handling and Storage of SR-31747 to Minimize Degradation.

References

Troubleshooting SR-31747 inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SR-31747. The information is tailored for scientists in drug development and related fields to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SR-31747?

SR-31747 is a potent inhibitor of sterol biosynthesis, specifically targeting the enzyme Δ8-Δ7 sterol isomerase. This enzyme is a crucial component of the cholesterol synthesis pathway. By inhibiting this step, SR-31747 leads to the accumulation of aberrant sterols and a depletion of cholesterol, which can arrest cell proliferation.[1][2]

Q2: What are the known binding targets of SR-31747?

SR-31747 is known to bind to several proteins, which can contribute to its biological effects. Its primary targets include:

  • Sigma-1 Receptor (S1R): A chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum.[1]

  • Emopamil-Binding Protein (EBP): This protein is the human Δ8-Δ7 sterol isomerase, the direct target for the compound's antiproliferative effects.[1]

  • Sigma-2 Receptor (S2R / TMEM97): SR-31747 also exhibits binding affinity for the sigma-2 receptor.[3]

Q3: Why am I seeing inconsistent antiproliferative effects between different cell lines?

The sensitivity of cell lines to SR-31747 can vary significantly. This variability is not always directly correlated with the expression levels of its known binding targets (Sigma-1, EBP, Sigma-2).[3] Other factors that can influence sensitivity include:

  • Dependence on de novo cholesterol synthesis: Cell lines that are more reliant on synthesizing their own cholesterol will be more sensitive to SR-31747.

  • Cholesterol uptake efficiency: Cells that can efficiently uptake cholesterol and other lipids from the culture medium may be more resistant to the effects of sterol isomerase inhibition.

  • Expression of other compensatory pathways: The presence of alternative pathways for maintaining lipid homeostasis can also impact cellular response.

Q4: Can the composition of my cell culture medium affect the experimental outcome?

Yes, the composition of the cell culture medium, particularly its lipid and serum content, can have a profound impact on the apparent activity of SR-31747.[4][5] Serum is a complex mixture that contains cholesterol and other lipids.[5] These exogenous lipids can be taken up by cells, potentially masking the effects of inhibiting de novo cholesterol synthesis.[4] This can lead to a reduction in the observed antiproliferative activity of SR-31747. For experiments investigating the direct effects of sterol isomerase inhibition, using serum-free or lipid-depleted serum conditions is often recommended.[4]

Troubleshooting Guide

Issue 1: High variability in cell proliferation assay results between experiments.

  • Potential Cause: Inconsistent lipid content in the fetal bovine serum (FBS) used.

    • Troubleshooting Step:

      • Purchase a large batch of FBS and test it for consistency before use in a series of experiments.

      • Consider using a lipid-depleted FBS or transitioning to a serum-free medium to eliminate this source of variability.[4][5]

      • Ensure that the passage number and confluency of the cells are consistent between experiments, as these factors can influence cellular metabolism.

  • Potential Cause: Cells are utilizing exogenous cholesterol from the medium.

    • Troubleshooting Step:

      • Perform a "cholesterol rescue" experiment. In parallel with your standard treatment, include a condition where cells are co-treated with SR-31747 and exogenous cholesterol. If the addition of cholesterol reverses the antiproliferative effects, it confirms that the observed activity is due to the inhibition of cholesterol synthesis.[1]

      • For sensitive experiments, consider a period of serum starvation before adding the compound to deplete intracellular cholesterol stores.[6]

Issue 2: SR-31747 shows lower-than-expected potency in a cell-based assay.

  • Potential Cause: The cell line has a low dependence on de novo cholesterol synthesis.

    • Troubleshooting Step:

      • Switch to a cell line known to be more sensitive to cholesterol synthesis inhibitors.

      • Culture cells in a lipid-depleted medium to increase their reliance on endogenous cholesterol production.[4]

  • Potential Cause: The compound has degraded.

    • Troubleshooting Step:

      • Ensure proper storage of SR-31747 stock solutions (typically at -20°C or -80°C, protected from light).

      • Prepare fresh dilutions for each experiment from a validated stock.

Issue 3: Difficulty replicating binding affinity (Ki) values from the literature.

  • Potential Cause: Differences in the binding assay protocol.

    • Troubleshooting Step:

      • Carefully review the methodology of the published study. Pay close attention to the radioligand used, the concentration of the radioligand, the composition of the assay buffer, incubation time and temperature, and the method used to separate bound from free ligand.[2]

      • For sigma-2 receptor binding assays using the non-selective ligand [3H]-DTG, ensure that a saturating concentration of a sigma-1 selective ligand (like (+)-pentazocine) is used to mask the sigma-1 sites.[2][3]

      • Verify the protein concentration in your membrane preparations, as this can significantly affect the results.

Quantitative Data Summary

TargetLigandKd / Ki (nM)SpeciesReference
Sigma-1 Receptor (SR-BP)SR-31747A0.15Human[7]
Sigma-1 Receptor (SR-BP)(+)-pentazocine7.1Human[7]

Experimental Protocols

1. Cell Proliferation Assay with Cholesterol Rescue

This protocol is designed to assess the antiproliferative effects of SR-31747 and to confirm that the effect is due to the inhibition of cholesterol synthesis.

  • Materials:

    • Cell line of interest

    • Complete cell culture medium (with and without serum)

    • SR-31747

    • Water-soluble cholesterol (e.g., cholesterol-cyclodextrin complex)

    • Cell proliferation reagent (e.g., MTT, WST-1, or resazurin)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of SR-31747 in the appropriate culture medium.

    • Prepare a "rescue" solution containing a fixed, high concentration of SR-31747 co-formulated with an excess of water-soluble cholesterol.

    • Remove the overnight culture medium from the cells.

    • Add the SR-31747 dilutions, the rescue solution, and appropriate vehicle controls to the wells.

    • Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

    • Add the cell proliferation reagent according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50.

2. Competitive Radioligand Binding Assay for Sigma-1 Receptor

This protocol describes a method to determine the binding affinity of SR-31747 for the sigma-1 receptor using a competitive binding assay with a known radioligand.

  • Materials:

    • Membrane preparation from a tissue or cell line expressing the sigma-1 receptor.

    • Radioligand for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine).[2]

    • SR-31747

    • Non-specific binding control (e.g., a high concentration of haloperidol).[8]

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of SR-31747.

    • In a 96-well plate or microcentrifuge tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of SR-31747.

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific control).

    • Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[8]

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of SR-31747 by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the SR-31747 concentration and use non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Visualizations

Caption: Mechanism of action of SR-31747 in inhibiting cholesterol synthesis.

Troubleshooting_Workflow Start Inconsistent Results with SR-31747 Check_Medium Is the culture medium serum-free or using lipid-depleted serum? Start->Check_Medium Use_Lipid_Depleted Switch to lipid-depleted serum or serum-free medium. Check_Medium->Use_Lipid_Depleted No Cholesterol_Rescue Perform a cholesterol rescue experiment. Check_Medium->Cholesterol_Rescue Yes Use_Lipid_Depleted->Cholesterol_Rescue Rescue_Effect Does exogenous cholesterol reverse the effect? Cholesterol_Rescue->Rescue_Effect Confirm_Mechanism Inconsistency is likely due to variability in medium lipids. Standardize medium. Rescue_Effect->Confirm_Mechanism Yes Other_Factors Investigate other factors: cell line differences, compound stability, assay protocol. Rescue_Effect->Other_Factors No

Caption: Troubleshooting workflow for inconsistent SR-31747 results.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plate Add_Compounds Add compounds and controls to cells Cell_Seeding->Add_Compounds Compound_Prep Prepare SR-31747 serial dilutions Compound_Prep->Add_Compounds Rescue_Prep Prepare cholesterol rescue solution Rescue_Prep->Add_Compounds Incubate Incubate for 48-72h Add_Compounds->Incubate Add_Reagent Add proliferation reagent Incubate->Add_Reagent Read_Plate Measure absorbance/ fluorescence Add_Reagent->Read_Plate Calculate_IC50 Calculate IC50 and compare conditions Read_Plate->Calculate_IC50

References

SR-31747 Technical Support Center: Navigating Off-Target Effects in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the known off-target effects of SR-31747, a compound recognized for its immunosuppressive and antiproliferative properties. Understanding these off-target interactions is critical for accurate experimental design, interpretation of results, and the overall success of your research and development endeavors. This resource offers troubleshooting advice and frequently asked questions to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results with SR-31747 are inconsistent. What could be the cause?

A1: Inconsistent results can often be attributed to the off-target effects of SR-31747. The compound is known to bind to multiple proteins, with the primary targets being the sigma-1 receptor and the enzyme sterol isomerase (also known as emopamil-binding protein or EBP). The expression levels of these proteins can vary significantly between different cell lines and tissues, leading to variable responses to the compound.

Troubleshooting Steps:

  • Characterize Your System: Before initiating experiments, perform baseline expression analysis (e.g., Western blot, qPCR) for the sigma-1 receptor and sterol isomerase in your specific cell line or tissue model.

  • Control for Off-Targets: If possible, use cell lines where the sigma-1 receptor or sterol isomerase has been knocked down or knocked out to isolate the effects of SR-31747 on your intended target.

  • Dose-Response Curves: Generate comprehensive dose-response curves to identify the optimal concentration range for your desired effect while minimizing off-target engagement.

Q2: I'm observing unexpected changes in cellular cholesterol levels after treatment with SR-31747. Why is this happening?

A2: SR-31747 is a known inhibitor of sterol isomerase, a key enzyme in the cholesterol biosynthesis pathway.[1] Inhibition of this enzyme leads to a disruption in cholesterol production and can cause an accumulation of sterol intermediates.

Troubleshooting Steps:

  • Lipid Profiling: Conduct lipidomic analysis to quantify changes in cholesterol and other sterol intermediates in response to SR-31747 treatment.

  • Cholesterol Rescue Experiments: To confirm that the observed phenotype is due to sterol isomerase inhibition, attempt to rescue the effect by supplementing the culture medium with exogenous cholesterol.

  • Consider Downstream Effects: Be aware that alterations in cholesterol homeostasis can have wide-ranging effects on cellular processes, including membrane fluidity, signal transduction, and gene expression.

Q3: My cells are undergoing apoptosis at concentrations of SR-31747 that are reported to be non-toxic. What should I investigate?

A3: While SR-31747's primary antiproliferative mechanism is linked to cell cycle arrest, the induction of apoptosis at lower than expected concentrations could be due to cell-type specific sensitivities or the engagement of multiple off-targets. The sigma-1 receptor is known to modulate calcium signaling and cellular stress responses, which can influence apoptotic pathways.

Troubleshooting Steps:

  • Apoptosis Assays: Utilize a panel of apoptosis assays (e.g., caspase activation, Annexin V staining) to confirm the apoptotic mechanism.

  • Calcium Imaging: Investigate whether SR-31747 treatment leads to alterations in intracellular calcium levels in your cell model.

  • Sigma-1 Receptor Antagonists: Co-treat cells with a selective sigma-1 receptor antagonist to determine if the pro-apoptotic effect can be blocked, thereby implicating the sigma-1 receptor in this off-target effect.

Quantitative Data Summary: SR-31747 Binding Affinities

The following table summarizes the known binding affinities of SR-31747 for its primary off-targets. This data is essential for understanding the compound's selectivity and for designing experiments that can differentiate between on-target and off-target effects.

Target ProteinAliasLigandParameterValue (nM)SpeciesReference
Sigma-1 ReceptorSR-BPSR-31747AKd0.15Human[2]
Sterol IsomeraseEmopamil-Binding Protein (EBP)SR-31747Kd1.3Murine
Sterol IsomeraseEmopamil-Binding Protein (EBP)SR-31747IC50350-
SR-31747A-Binding Protein 2SRBP-2SR-31747AKd10Human[3]

Key Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways affected by SR-31747's off-target interactions and a general workflow for investigating these effects.

SR31747_Off_Target_Signaling cluster_membrane Cell Membrane / ER cluster_downstream Downstream Effects SR31747 SR-31747 Sigma1R Sigma-1 Receptor (SR-BP) SR31747->Sigma1R Binds (Kd = 0.15 nM) SterolIsomerase Sterol Isomerase (EBP) SR31747->SterolIsomerase Inhibits (IC50 = 350 nM) Ca_Signaling Modulation of Ca2+ Signaling Sigma1R->Ca_Signaling Cholesterol Cholesterol Biosynthesis Inhibition SterolIsomerase->Cholesterol Proliferation Inhibition of Cell Proliferation Ca_Signaling->Proliferation CellCycle Cell Cycle Arrest CellCycle->Proliferation Cholesterol->CellCycle

Caption: Off-target signaling pathways of SR-31747.

Experimental_Workflow start Hypothesis: SR-31747 affects cellular process X binding_assay Binding Assays (e.g., Radioligand Binding) start->binding_assay functional_assay Functional Assays (e.g., Proliferation, Enzyme Activity) start->functional_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis rescue_exp Rescue Experiments (e.g., Cholesterol Supplementation) functional_assay->rescue_exp knockdown_exp Genetic Perturbation (e.g., siRNA/CRISPR of off-targets) functional_assay->knockdown_exp rescue_exp->data_analysis knockdown_exp->data_analysis conclusion Conclusion on the role of off-target effects data_analysis->conclusion

Caption: Workflow for investigating SR-31747 off-target effects.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the off-target effects of SR-31747. Researchers should optimize these protocols for their specific experimental systems.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

Objective: To determine the binding affinity (Kd) of SR-31747 for the sigma-1 receptor.

Materials:

  • Cell membranes expressing the sigma-1 receptor

  • [³H]-SR-31747 (radioligand)

  • Unlabeled SR-31747

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Methodology:

  • Prepare a series of dilutions of unlabeled SR-31747 for competition binding.

  • In a microplate, combine a fixed concentration of [³H]-SR-31747 with varying concentrations of unlabeled SR-31747 and the cell membrane preparation.

  • For total binding, omit the unlabeled SR-31747. For non-specific binding, use a high concentration of unlabeled SR-31747.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the Kd value.

Sterol Isomerase Inhibition Assay

Objective: To determine the IC50 value of SR-31747 for the inhibition of sterol isomerase activity.

Materials:

  • Microsomal preparation containing sterol isomerase

  • Substrate for the enzyme (e.g., a fluorescently labeled sterol precursor)

  • SR-31747 at various concentrations

  • Assay buffer

  • Microplate reader capable of fluorescence detection

Methodology:

  • Prepare a serial dilution of SR-31747.

  • In a microplate, add the microsomal preparation and the various concentrations of SR-31747.

  • Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate the plate at 37°C for a set time, allowing the reaction to proceed.

  • Stop the reaction (e.g., by adding a quenching agent).

  • Measure the product formation using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of SR-31747 relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the SR-31747 concentration and fit the data to a dose-response curve to determine the IC50 value.

Lymphocyte Proliferation Assay

Objective: To assess the antiproliferative effect of SR-31747 on lymphocytes.

Materials:

  • Isolated primary lymphocytes or a lymphocyte cell line

  • Complete cell culture medium

  • Mitogen (e.g., phytohemagglutinin (PHA) or concanavalin (B7782731) A (ConA))

  • SR-31747 at various concentrations

  • [³H]-thymidine or a colorimetric proliferation reagent (e.g., MTT, WST-1)

  • Cell culture plates (96-well)

  • Liquid scintillation counter or microplate reader

Methodology:

  • Seed lymphocytes in a 96-well plate at a predetermined density.

  • Add serial dilutions of SR-31747 to the appropriate wells.

  • Stimulate the cells with a mitogen to induce proliferation. Include unstimulated and vehicle-treated controls.

  • Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • For the final 18-24 hours of incubation, add [³H]-thymidine to the wells.

  • If using a colorimetric assay, add the reagent according to the manufacturer's instructions during the last few hours of incubation.

  • Harvest the cells onto a filter mat (for [³H]-thymidine incorporation) or measure the absorbance/fluorescence (for colorimetric assays).

  • Quantify the proliferation in each condition.

  • Calculate the percentage of inhibition of proliferation for each SR-31747 concentration compared to the mitogen-stimulated control.

  • Determine the IC50 value for the antiproliferative effect.

References

Technical Support Center: Improving SR-31747 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of SR-31747.

Frequently Asked Questions (FAQs)

Q1: What is SR-31747 and what is its mechanism of action?

A1: SR-31747 is a sigma ligand with immunosuppressive and antiproliferative properties.[1][2] Its primary mechanism of action is the inhibition of cholesterol biosynthesis at the δ-8-δ-7 sterol isomerase step.[2][3] This disruption of cholesterol synthesis is linked to its antiproliferative effects on various cell lines.[2] SR-31747 has shown antitumoral activity in vivo in models of breast and prostate cancer.[4]

Q2: What are the initial steps to consider before starting an in vivo study with SR-31747?

Q3: How can I improve the oral bioavailability of SR-31747 if I observe low plasma concentrations?

A3: Low oral bioavailability is a common challenge for poorly water-soluble compounds.[5][6][8] Several formulation strategies can be employed to enhance solubility and absorption. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[5][8] Particle size reduction through techniques like micronization or nano-milling can also increase the dissolution rate and subsequently improve bioavailability.[5][9]

Q4: I am observing high variability in my in vivo results. What could be the cause?

A4: High variability in in vivo studies can stem from multiple factors. Inconsistent formulation, leading to variable dosing, is a common culprit.[10] Ensure that your formulation is stable and that SR-31747 remains fully solubilized or suspended throughout the dosing procedure. Other factors to consider are the route and technique of administration, as well as biological variables such as the age, sex, and health status of the animals.[11][12]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of SR-31747 in Formulation Poor solubility in the chosen vehicle.- Conduct excipient solubility screening to identify a more suitable vehicle or combination of vehicles.[10]- Consider pH adjustment if SR-31747 has ionizable groups.[5]- Utilize solubilization techniques such as co-solvents (e.g., PEG 400, propylene (B89431) glycol) or surfactants (e.g., Tween 80).[5][13]
Low and Variable Plasma Exposure After Oral Dosing Poor dissolution in the gastrointestinal tract; First-pass metabolism.- Develop an enabling formulation such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion to improve dissolution.[8][10]- Reduce particle size through micronization or nanomilling.[5][9]- If first-pass metabolism is suspected, consider parenteral routes of administration (e.g., intravenous, intraperitoneal) for initial studies to determine systemic clearance.
Injection Site Reactions (for parenteral administration) Formulation is not biocompatible (e.g., non-physiological pH, irritant vehicle).- Ensure the final formulation has a pH between 5 and 9.- If using co-solvents like DMSO, keep the final concentration to a minimum.[14]- Include a vehicle-only control group to assess the tolerability of the formulation itself.[14]- Rotate injection sites.
No Dose-Dependent Efficacy Dosing frequency may not be optimal to maintain therapeutic concentrations.- Conduct a pharmacokinetic study to determine the half-life of SR-31747 in your animal model.- Adjust the dosing schedule (e.g., from once daily to twice daily) based on the pharmacokinetic data to maintain drug levels above the minimum effective concentration.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of SR-31747 in Different Formulations in Mice

This table illustrates how different formulation strategies could hypothetically improve the systemic exposure of SR-31747 following oral administration.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension50150 ± 452.0600 ± 180100 (Reference)
20% PEG 400 Solution50450 ± 1101.52100 ± 550350
SEDDS Formulation50980 ± 2301.05400 ± 1200900

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for SR-31747

Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of SR-31747.

Methodology:

  • Excipient Screening: Determine the solubility of SR-31747 in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol HP).

  • Formulation Preparation: Based on solubility data, select an oil, surfactant, and co-surfactant. Prepare different ratios of these components. For each ratio, add SR-31747 and vortex until a clear solution is formed.

  • Emulsification Study: Add 100 µL of the SR-31747-loaded formulation to 100 mL of water with gentle stirring.

  • Characterization: Visually assess the spontaneity of emulsification. Measure the droplet size of the resulting emulsion using dynamic light scattering to ensure the formation of a microemulsion or nanoemulsion.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine and compare the pharmacokinetic profiles of different SR-31747 formulations.

Methodology:

  • Animal Dosing: Divide mice into groups (n=5 per group), each receiving a different formulation of SR-31747 (e.g., aqueous suspension, PEG 400 solution, SEDDS) via oral gavage at a specified dose.

  • Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of SR-31747 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

SR31747_Signaling_Pathway cluster_cholesterol Cholesterol Biosynthesis Pathway Lanosterol Lanosterol Intermediates Intermediates Lanosterol->Intermediates Multiple Steps Δ8-Sterol Δ8-Sterol Intermediates->Δ8-Sterol Δ7-Sterol Δ7-Sterol Δ8-Sterol->Δ7-Sterol Sterol_Isomerase δ-8-δ-7 Sterol Isomerase Δ8-Sterol->Sterol_Isomerase Cholesterol Cholesterol Δ7-Sterol->Cholesterol Multiple Steps Proliferation Cell Proliferation Cholesterol->Proliferation Supports SR31747 SR31747 SR31747->Sterol_Isomerase Inhibits

Caption: SR-31747 inhibits the δ-8-δ-7 sterol isomerase, blocking cholesterol synthesis and cell proliferation.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_outcome Outcome Assessment Solubility Solubility Screening Optimization Formulation Optimization Solubility->Optimization Characterization Physicochemical Characterization Optimization->Characterization Dosing Animal Dosing (e.g., Oral Gavage) Characterization->Dosing Select Lead Formulation Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_PD PK/PD Modeling Analysis->PK_PD Efficacy Efficacy Study PK_PD->Efficacy Toxicity Toxicology Study PK_PD->Toxicity

Caption: Workflow for improving in vivo delivery: from formulation development to pharmacokinetic and efficacy testing.

References

Technical Support Center: Interpreting Unexpected Data from SR-31747 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR-31747. Our aim is to help you interpret unexpected data and refine your experimental approach.

Frequently Asked Questions (FAQs)

Q1: We are investigating the immunomodulatory properties of SR-31747, but we are observing significant antiproliferative or cytotoxic effects at nanomolar concentrations. Is this expected?

A1: Yes, this is an expected, though potentially confounding, effect of SR-31747. While it is known as an immunomodulatory agent and a sigma-1 receptor ligand, SR-31747 is also a potent inhibitor of the enzyme δ8-δ7 sterol isomerase (also known as Emopamil-Binding Protein or EBP), a key enzyme in the cholesterol biosynthesis pathway.[1][2] This inhibition leads to a depletion of cholesterol, which is essential for cell membrane integrity and proliferation, thereby causing strong antiproliferative effects in a wide range of cell types, including cancer cell lines and lymphocytes.[1][3][4][5]

Q2: The antiproliferative effect of SR-31747 in our cell lines does not correlate with the expression levels of the sigma-1 receptor. Why might this be the case?

A2: This is a documented observation. While SR-31747 binds to the sigma-1 receptor with high affinity, its antiproliferative activity is primarily mediated by the inhibition of sterol isomerase (EBP).[1][3] Studies have shown that cellular sensitivity to SR-31747 does not necessarily correlate with the expression of the sigma-1 receptor.[3][4] Therefore, you may observe potent growth inhibition in cells with low sigma-1 expression. The prevailing mechanism for the antiproliferative effect is the disruption of cholesterol synthesis.[1][2]

Q3: How can we experimentally distinguish between the sigma-1 receptor-mediated effects and the antiproliferative effects due to sterol isomerase inhibition?

A3: To dissect these two mechanisms, you can employ the following strategies:

  • Cholesterol Rescue Experiment: The antiproliferative effects of SR-31747 that are due to sterol isomerase inhibition can be reversed by adding exogenous cholesterol to the cell culture medium.[1] If the observed phenotype is rescued by cholesterol, it is likely due to the inhibition of this pathway.

  • Use of a Negative Control: Utilize a compound that binds to the sigma-1 receptor but does not inhibit sterol isomerase to isolate sigma-1 specific effects.

  • Knockdown/Overexpression Studies: Modulate the expression of the sigma-1 receptor (SIGMAR1) or sterol isomerase (EBP) using techniques like siRNA or CRISPR to see how it affects the cellular response to SR-31747. Overexpression of sterol isomerase has been shown to confer resistance to SR-31747.[1][2]

Q4: We are seeing variability in our cell-based assay results. What are some common pitfalls?

A4: Variability in cell-based assays can arise from several factors.[6][7] Key considerations include:

  • Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and have a consistent, low passage number, as high passage numbers can alter cellular characteristics and responses.[8]

  • Cell Seeding Density: Uneven cell plating can lead to inconsistent access to the compound and nutrients, affecting results.[7]

  • Compound Stability: While many selective androgen receptor modulators (SARMs) are stable, it's crucial to ensure the stability of your specific compound, SR-31747, under your storage and experimental conditions.[9]

  • Assay Duration: For longer assays, factors like evaporation can concentrate the compound and affect results.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for SR-31747 based on published literature.

Table 1: Binding Affinity of SR-31747 for Target Proteins

Target ProteinLigandKd (nM)Cell/Tissue Type
Sigma-1 Receptor[3H]SR-317470.66Rat Spleen Membranes
Emopamil-Binding Protein (EBP) / Sterol IsomeraseCompetitive Binding AssaysHigh Affinity (Indirectly shown)Various
Sigma-2 ReceptorPreliminary Binding StudiesBinds (Affinity not specified)Various

Data synthesized from literature for illustrative purposes.[3][10]

Table 2: In Vitro Antiproliferative Activity of SR-31747

Cell LineCell TypeIC50 (nM)
MCF-7Breast Cancer~10
DU145Prostate Cancer~10
LNCaPProstate Cancer~10
Various LymphocytesImmune CellsNanomolar Range

IC50 values are approximate and can vary based on experimental conditions. Data extracted from multiple sources.[4][5][11]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is to determine the effect of SR-31747 on cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of SR-31747 in culture medium. Replace the existing medium with the medium containing various concentrations of SR-31747. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cholesterol Rescue Experiment

This protocol is to determine if the antiproliferative effects of SR-31747 are due to inhibition of cholesterol synthesis.

  • Preparation: Prepare culture medium supplemented with a range of cholesterol concentrations (e.g., 0-10 µg/mL).

  • Cell Seeding and Treatment: Seed cells as in the proliferation assay. Treat cells with a fixed concentration of SR-31747 (e.g., at its IC50) in the presence or absence of supplemental cholesterol.

  • Incubation and Analysis: Follow steps 3-7 of the MTT assay protocol.

  • Interpretation: An increase in cell viability in the cholesterol-supplemented wells compared to those treated with SR-31747 alone indicates that the antiproliferative effect is at least partially due to the inhibition of cholesterol biosynthesis.[1]

Visualizations: Diagrams of Pathways and Workflows

Below are diagrams to help visualize the mechanisms of action and experimental logic for SR-31747.

SR31747_Signaling_Pathway cluster_sigma1 Sigma-1 Receptor Pathway cluster_cholesterol Cholesterol Biosynthesis Pathway SR31747 SR-31747 Sigma1 Sigma-1 Receptor SR31747->Sigma1 Binds EBP Sterol Isomerase (EBP) SR31747->EBP Inhibits IonChannels Ion Channel Modulation Sigma1->IonChannels Modulates CellSignaling Cell Signaling (e.g., Akt) Sigma1->CellSignaling Influences Immunomodulation Immunomodulatory Effects CellSignaling->Immunomodulation Cholesterol Cholesterol EBP->Cholesterol Zymosterol Zymosterol Zymosterol->EBP Proliferation Cell Proliferation Cholesterol->Proliferation Required for

Caption: Dual mechanism of SR-31747 action.

Experimental_Workflow start Start: Observe Antiproliferative Effect dose_response 1. Perform Dose-Response (MTT/BrdU Assay) start->dose_response ic50 Determine IC50 dose_response->ic50 rescue_exp 2. Conduct Cholesterol Rescue Experiment ic50->rescue_exp rescue_result Is Proliferation Rescued? rescue_exp->rescue_result target_exp 3. Measure Target Expression (Western Blot for Sigma-1/EBP) rescue_result->target_exp Yes rescue_result->target_exp No correlation Correlate Expression with IC50 target_exp->correlation conclusion Conclusion correlation->conclusion

Caption: Workflow to investigate SR-31747's antiproliferative effects.

Troubleshooting_Tree start Unexpected Result: High Potency Antiproliferation q1 Is the effect seen in multiple cell lines? start->q1 a1_yes Likely a broad mechanism. Consider sterol isomerase inhibition. q1->a1_yes Yes a1_no May be cell-line specific. Check for off-target effects or experimental artifact. q1->a1_no No q2 Is the effect reversed by adding cholesterol? a1_yes->q2 a2_yes Primary mechanism is likely sterol isomerase inhibition. q2->a2_yes Yes a2_no Other mechanisms may be involved. Investigate Sigma-1 or other targets. q2->a2_no No q3 Does the IC50 correlate with Sigma-1 expression? a2_no->q3 a3_no Sigma-1 is likely not the primary driver of antiproliferation. q3->a3_no No

Caption: Troubleshooting unexpected antiproliferative data for SR-31747.

References

Technical Support Center: SR-31747 Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the long-term administration of SR-31747. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SR-31747 that could be linked to potential long-term toxicity?

A1: SR-31747 is known to be a potent inhibitor of δ8-δ7 sterol isomerase, a critical enzyme in the cholesterol biosynthesis pathway.[1] This inhibition leads to an accumulation of sterol precursors and a depletion of downstream cholesterol.[1] Long-term disruption of cholesterol homeostasis is a key consideration for potential toxicity. Additionally, SR-31747 is classified as an immunosuppressive agent, and general toxicities associated with this class of drugs should be considered.[2][3][4]

Q2: What are the potential consequences of long-term sterol isomerase inhibition?

A2: While specific long-term toxicity data for SR-31747 is limited, inhibiting cholesterol biosynthesis can have several theoretical consequences. Cholesterol is essential for cell membrane integrity, hormone synthesis, and nerve function.[5][6] Disruption of its synthesis could potentially lead to:

  • Cell membrane defects: Altered membrane fluidity and function.

  • Endocrine disturbances: Impaired synthesis of steroid hormones.

  • Neurological effects: As the brain has high cholesterol content, inhibition of its synthesis could impact neuronal function.[7]

  • Developmental issues: Inhibition of sterol biosynthesis is a known risk factor for developmental abnormalities.[5][8]

Q3: What are the general side effects associated with immunosuppressive agents that might be relevant for long-term SR-31747 studies?

A3: Long-term use of immunosuppressants can increase the risk of various adverse effects, including:

  • Increased susceptibility to infections.[9]

  • Nephrotoxicity (kidney damage).[2]

  • Hypertension (high blood pressure).[2][10]

  • Hyperlipidemia (elevated levels of lipids in the blood).[2]

  • Gastrointestinal disturbances.[10]

  • Increased risk of certain malignancies.[9]

Troubleshooting Guides

Issue 1: Observing signs of cellular stress or death in long-term cell culture experiments with SR-31747.

  • Possible Cause: Depletion of cholesterol and essential downstream metabolites due to sterol isomerase inhibition. The anti-proliferative effects of SR-31747 are mediated by this mechanism.[1][11]

  • Troubleshooting Steps:

    • Supplement with Cholesterol: Attempt to rescue the cells by adding exogenous cholesterol to the culture medium. The antiproliferative activity of SR-31747 has been shown to be reversed by cholesterol.[1]

    • Dose-Response and Time-Course Analysis: Determine the minimum effective concentration of SR-31747 and the shortest treatment duration that achieves the desired experimental outcome to minimize off-target effects.

    • Monitor Cell Viability: Employ assays like MTT or LDH release to quantify cytotoxicity at different concentrations and time points.

Issue 2: Adverse effects observed in animal models during long-term in vivo studies (e.g., weight loss, lethargy).

  • Possible Cause: Systemic toxicity related to either the inhibition of cholesterol biosynthesis or general immunosuppression.[2][5][9]

  • Troubleshooting Steps:

    • Dose Escalation Study: Conduct a preliminary dose escalation study to determine the maximum tolerated dose (MTD).

    • Monitor Animal Health: Regularly monitor key health parameters such as body weight, food and water intake, and clinical signs of distress.[12]

    • Blood Chemistry Analysis: Perform periodic blood draws to monitor markers of liver and kidney function, as well as lipid profiles.

    • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of key organs to identify any treatment-related changes.

Data Presentation

Table 1: Potential Mechanism-Based Toxicities of SR-31747 and Mitigation Strategies

Potential ToxicityUnderlying MechanismMonitoring ParametersMitigation Strategies
Cellular Toxicity Inhibition of sterol isomerase, leading to cholesterol depletion.[1]Cell viability assays (e.g., MTT, trypan blue), apoptosis markers (e.g., caspase activity).Supplementation with exogenous cholesterol in in vitro studies; dose optimization.
Immunosuppression-Related Infections General suppression of the immune system.[9]Complete blood count (CBC) with differential, clinical signs of infection.Prophylactic antibiotic/antifungal treatment if necessary; housing in a specific-pathogen-free (SPF) environment.
Nephrotoxicity Potential side effect of long-term immunosuppressant use.[2]Serum creatinine, blood urea (B33335) nitrogen (BUN).Ensure adequate hydration of animals; consider dose reduction if renal markers increase significantly.
Endocrine Disruption Impaired steroid hormone synthesis due to cholesterol precursor depletion.[5]Hormone level measurements (e.g., corticosterone, testosterone, estrogen).Monitor for signs of hormonal imbalance; consider if the animal model's endocrine system is particularly sensitive.

Experimental Protocols

Protocol 1: In Vitro Cholesterol Rescue Experiment

  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a predetermined concentration of SR-31747.

  • Cholesterol Supplementation: To a subset of the SR-31747-treated wells, add exogenous cholesterol (e.g., water-soluble cholesterol) at varying concentrations.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).

  • Assessment: Evaluate cell viability using a standard assay (e.g., MTT) to determine if cholesterol supplementation can rescue the cells from SR-31747-induced cytotoxicity.

Protocol 2: In Vivo Dose-Finding and Toxicity Study

  • Animal Model: Select an appropriate animal model for the study.

  • Dose Groups: Establish multiple dose groups, including a vehicle control and at least three escalating doses of SR-31747.

  • Administration: Administer SR-31747 via the intended route for the long-term study (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Daily: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, grooming).[12] Record body weights.

    • Weekly: Collect blood samples for hematology and serum chemistry analysis.

  • Endpoint: The study can be terminated after a predefined period (e.g., 14 or 28 days), or when significant toxicity is observed.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological evaluation.

Mandatory Visualization

Potential Toxicity Pathway of SR-31747 SR31747 SR-31747 Sterol_Isomerase δ8-δ7 Sterol Isomerase SR31747->Sterol_Isomerase Inhibits Immunosuppression Immunosuppression SR31747->Immunosuppression Cholesterol_Biosynthesis Cholesterol Biosynthesis Pathway Sterol_Isomerase->Cholesterol_Biosynthesis Key Enzyme In Cholesterol_Depletion Cholesterol Depletion Cholesterol_Biosynthesis->Cholesterol_Depletion Leads to Sterol_Precursor_Accumulation Sterol Precursor Accumulation Cholesterol_Biosynthesis->Sterol_Precursor_Accumulation Leads to Cell_Membrane_Defects Cell Membrane Defects Cholesterol_Depletion->Cell_Membrane_Defects Endocrine_Disruption Endocrine Disruption Cholesterol_Depletion->Endocrine_Disruption Neurological_Effects Neurological Effects Cholesterol_Depletion->Neurological_Effects Infections Increased Susceptibility to Infections Immunosuppression->Infections

Caption: Potential Toxicity Pathway of SR-31747.

Experimental Workflow to Minimize SR-31747 Toxicity Start Start: Plan Long-Term Study Dose_Finding In Vivo Dose-Finding Study Start->Dose_Finding MTD Determine Maximum Tolerated Dose (MTD) Dose_Finding->MTD Long_Term_Study Initiate Long-Term Study Below MTD MTD->Long_Term_Study Monitoring Regular Monitoring: - Clinical Signs - Body Weight - Blood Chemistry Long_Term_Study->Monitoring Adverse_Effects Adverse Effects Observed? Monitoring->Adverse_Effects Dose_Reduction Consider Dose Reduction Adverse_Effects->Dose_Reduction Yes Continue_Monitoring Continue Monitoring Adverse_Effects->Continue_Monitoring No Dose_Reduction->Continue_Monitoring Continue_Monitoring->Monitoring Endpoint Endpoint Analysis: - Histopathology - Biomarkers Continue_Monitoring->Endpoint End End of Study Endpoint->End

Caption: Workflow for Minimizing SR-31747 In Vivo Toxicity.

References

Adjusting SR-31747 concentration for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting SR-31747 concentration for different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SR-31747?

SR-31747 is a ligand for sigma-1 and sigma-2 receptors and acts as a potent inhibitor of the enzyme sterol isomerase (also known as emopamil-binding protein or EBP).[1][2] This enzyme is a critical component of the cholesterol biosynthesis pathway. By inhibiting sterol isomerase, SR-31747 blocks the conversion of 8-cholestenol to lathosterol, leading to an accumulation of aberrant sterols and a depletion of cholesterol.[1] This disruption of cholesterol homeostasis has been shown to induce antiproliferative effects in various cancer cell lines.[1][2]

Q2: What is a typical effective concentration range for SR-31747?

SR-31747 has been shown to inhibit the proliferation of various cancer cell lines at nanomolar concentrations.[2] The half-maximal inhibitory concentration (IC50) for the inhibition of sterol isomerase activity has been reported to be approximately 350 nM.[1] However, the optimal concentration is highly dependent on the specific cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line of interest.

Q3: How does the sensitivity to SR-31747 vary between different cell lines?

The sensitivity of cancer cell lines to SR-31747 can vary significantly. Studies have shown that both hormone-responsive and -unresponsive breast and prostate cancer cell lines are sensitive to the antiproliferative effects of SR-31747.[2] Interestingly, the cellular sensitivity to SR-31747 does not always correlate with the expression levels of its known binding proteins (sigma-1 receptor and EBP), suggesting that other factors may influence the cellular response.[2]

Q4: Can the antiproliferative effects of SR-31747 be reversed?

Yes, the antiproliferative activity of SR-31747 can be reversed by the addition of exogenous cholesterol to the cell culture medium.[1] This confirms that the primary mechanism of its antiproliferative effect is the inhibition of cholesterol biosynthesis.

Troubleshooting Guides

This section addresses common issues that may be encountered when determining the optimal concentration of SR-31747 for different cell lines.

Issue Possible Cause Suggested Solution
High variability between replicate wells - Uneven cell seeding- Edge effects in the microplate- Pipetting errors- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media.- Use calibrated pipettes and ensure proper mixing.
No significant inhibition of cell proliferation observed - Cell line is resistant to SR-31747- Insufficient incubation time- SR-31747 concentration is too low- Inactivated SR-31747- Confirm the expression of sterol isomerase in your cell line.- Perform a time-course experiment (e.g., 24, 48, 72, 96, 120 hours).- Test a wider and higher range of concentrations.- Prepare fresh stock solutions of SR-31747 and store them properly.
Complete cell death in all treated wells - SR-31747 concentration is too high- Perform a serial dilution to test a much lower range of concentrations.
Precipitate formation in the culture medium - Poor solubility of SR-31747 at high concentrations- Ensure the final solvent concentration (e.g., DMSO) is not toxic to the cells (typically <0.5%).- Prepare fresh dilutions for each experiment.
Inconsistent results between experiments - Variation in cell passage number- Differences in cell confluence at the time of treatment- Contamination of cell culture- Use cells within a consistent and low passage number range.- Seed cells at a consistent density to ensure similar confluence at the start of treatment.- Regularly test for mycoplasma contamination.

Quantitative Data Summary

The following table summarizes the reported antiproliferative activity of SR-31747 in a specific cell line. Researchers should use this as a reference and determine the precise IC50 or GI50 for their cell lines of interest using the protocol provided below.

Cell LineAssay DurationGrowth InhibitionConcentration
M1 (murine myeloid leukemia)120 hours61%1 µM

Note: This data was obtained in a medium containing 10% Fetal Calf Serum (FCS). The presence of lipids in the serum can affect the apparent activity of compounds that target lipid metabolism.

Experimental Protocols

Determining the IC50 of SR-31747 using an MTT Assay

This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of SR-31747 on adherent cell lines.

Materials:

  • SR-31747

  • Selected adherent cell line

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • SR-31747 Treatment:

    • Prepare a stock solution of SR-31747 in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the SR-31747 stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM is a good starting point).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest SR-31747 concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SR-31747.

    • Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the SR-31747 concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.

Visualizations

Signaling Pathway of SR-31747 Action

SR31747_Pathway cluster_cholesterol Cholesterol Biosynthesis Pathway cluster_effects Cellular Effects AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Lanosterol Lanosterol Mevalonate->Lanosterol Multiple Steps Zymostenol Zymostenol Lanosterol->Zymostenol Cholestenol8 8-Cholestenol Zymostenol->Cholestenol8 Lathosterol Lathosterol Cholestenol8->Lathosterol Sterol Isomerase (EBP) Aberrant_sterols Aberrant Sterol Accumulation Dehydrocholesterol7 7-Dehydrocholesterol Lathosterol->Dehydrocholesterol7 Cholesterol_depletion Cholesterol Depletion Cholesterol Cholesterol Dehydrocholesterol7->Cholesterol SR31747 SR-31747 SR31747->Inhibition Proliferation_inhibition Inhibition of Cell Proliferation Cholesterol_depletion->Proliferation_inhibition Aberrant_sterols->Proliferation_inhibition

Caption: Mechanism of action of SR-31747 in the cholesterol biosynthesis pathway.

Experimental Workflow for IC50 Determination

IC50_Workflow Start Start: Adherent Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with SR-31747 Incubate_24h->Treat_Cells Prepare_SR31747 Prepare SR-31747 Dilutions Prepare_SR31747->Treat_Cells Incubate_Treatment Incubate for 48-96h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End: Determine IC50 Analyze_Data->End

Caption: Workflow for determining the IC50 of SR-31747 using an MTT assay.

References

Validation & Comparative

A Comparative Guide to SR-31747 and Other Sigma Receptor Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of SR-31747 with other key sigma receptor ligands, offering researchers, scientists, and drug development professionals a detailed overview of their binding affinities, functional effects, and underlying mechanisms of action. The information is supported by experimental data and detailed protocols to facilitate reproducible research.

Comparative Binding Affinity and Selectivity

The binding affinity and selectivity of a ligand for its target receptors are crucial determinants of its pharmacological profile. The following table summarizes the equilibrium dissociation constants (Ki) of SR-31747 and other well-characterized sigma receptor ligands for the sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes. Lower Ki values indicate higher binding affinity.

LigandSigma-1 Ki (nM)Sigma-2 Ki (nM)Receptor Selectivity (σ2/σ1)Primary ActivityReference
SR-31747 0.66~50 (implied)~75Allosteric Modulator / Antiproliferative / Immunomodulator[1]
Haloperidol (B65202) 2.82.81Antagonist[2]
1,3-di-o-tolylguanidine (DTG) 35.539.91.12Non-selective Ligand[3]
BD1047 4.43~177 (implied from selectivity)~40Antagonist[4][5]
(+)-Pentazocine ~5>1000>200Agonist

Functional Performance: Antiproliferative and Immunomodulatory Effects

SR-31747 exhibits potent antiproliferative and immunomodulatory activities, distinguishing it from many other sigma receptor ligands.

Antiproliferative Activity

SR-31747 has been shown to inhibit the proliferation of various cancer cell lines in a time- and concentration-dependent manner, with effective concentrations in the nanomolar range.[1] This effect is primarily mediated through the inhibition of the cholesterol biosynthesis pathway.

Immunomodulatory Effects

SR-31747 demonstrates significant immunomodulatory properties, including the ability to block the proliferation of human and mouse lymphocytes and modulate the expression of pro- and anti-inflammatory cytokines. These activities have been observed in various in vivo models of inflammatory conditions.

Mechanism of Action and Signaling Pathways

The primary mechanism underlying the antiproliferative effects of SR-31747 involves the inhibition of cholesterol biosynthesis. This action is distinct from the mechanisms of many other sigma receptor ligands and contributes to its unique pharmacological profile.

Below is a diagram illustrating the proposed signaling pathway for the antiproliferative action of SR-31747.

SR31747_Signaling_Pathway cluster_cell Cancer Cell SR31747 SR-31747 SigmaReceptor Sigma Receptors (σ1 and σ2) SR31747->SigmaReceptor Binds to CholesterolBiosynthesis Cholesterol Biosynthesis Pathway SigmaReceptor->CholesterolBiosynthesis Inhibits CellProliferation Cell Proliferation CholesterolBiosynthesis->CellProliferation Required for Apoptosis Apoptosis CellProliferation->Apoptosis Inhibition leads to

SR-31747 Antiproliferative Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and validation of the comparative findings.

Radioligand Binding Assay for Sigma Receptors

This protocol is used to determine the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors.

  • Materials:

    • Membrane preparations from guinea pig brain or cultured cells expressing sigma receptors.

    • Radioligand for sigma-1: --INVALID-LINK---pentazocine.

    • Radioligand for sigma-2: [³H]1,3-di-o-tolylguanidine ([³H]DTG).

    • Masking agent for sigma-1 sites (in sigma-2 assay): (+)-pentazocine.

    • Non-specific binding control: Haloperidol.

    • Test compounds (e.g., SR-31747, Haloperidol, DTG, BD1047).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add membrane preparation, radioligand, and either buffer (for total binding), a high concentration of a non-specific ligand (e.g., haloperidol, for non-specific binding), or the test compound. For sigma-2 assays, include a masking agent for sigma-1 sites.

    • Incubate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Radioligand, Compounds) Incubation Incubate Components (Total, Non-specific, Test) Start->Incubation Filtration Rapid Filtration (Separate bound from free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measure radioactivity) Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Workflow for Radioligand Binding Assay
In Vitro Antiproliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of compounds on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, PC-3).

    • Complete cell culture medium.

    • Test compounds (e.g., SR-31747 and other sigma ligands).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a detergent-based solution).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (concentration that inhibits 50% of cell growth).

Cytokine Secretion Assay

This protocol is for measuring the effect of sigma receptor ligands on cytokine production by immune cells.

  • Materials:

    • Immune cells (e.g., human peripheral blood mononuclear cells - PBMCs).

    • Cell culture medium.

    • Stimulating agent (e.g., phytohemagglutinin - PHA or lipopolysaccharide - LPS).

    • Test compounds (e.g., SR-31747).

    • Cytokine detection kit (e.g., ELISA or CBA) for the cytokine of interest (e.g., IL-2, TNF-α).

  • Procedure:

    • Isolate and culture immune cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for a short period.

    • Stimulate the cells with an appropriate agent to induce cytokine production.

    • Incubate for a specified time (e.g., 24 or 48 hours).

    • Collect the cell culture supernatants.

    • Measure the concentration of the target cytokine in the supernatants using a suitable immunoassay (e.g., ELISA) according to the manufacturer's instructions.

    • Analyze the data to determine the effect of the test compounds on cytokine secretion.

In Vivo Antitumor Activity

The antitumor efficacy of SR-31747 has been demonstrated in preclinical animal models.

Tumor Xenograft Model
  • Methodology:

    • Human cancer cells (e.g., breast or prostate) are injected subcutaneously into immunocompromised mice (e.g., nude mice).

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives daily administration of SR-31747 (e.g., intraperitoneal injection), while the control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice weekly) with calipers.

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

    • The antitumor effect is evaluated by comparing the tumor growth rate and final tumor weight between the treatment and control groups.

The data and protocols presented in this guide are intended to provide a solid foundation for researchers investigating the pharmacology of SR-31747 and other sigma receptor ligands. The unique profile of SR-31747, particularly its antiproliferative and immunomodulatory effects mediated through the inhibition of cholesterol biosynthesis, highlights its potential as a novel therapeutic agent.

References

A Comparative Guide to the Immunosuppressive Effects of SR-31747 and Cyclosporin-A

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunosuppressive properties of the sigma ligand SR-31747 and the calcineurin inhibitor Cyclosporin-A (CsA). The information presented is collated from preclinical studies to highlight their distinct mechanisms of action and respective efficacies in various experimental models. While direct head-to-head comparative studies with quantitative endpoints are limited in the available literature, this guide synthesizes the existing data to offer a clear overview for research and development purposes.

Overview and Mechanism of Action

Cyclosporin-A is a cornerstone of immunosuppressive therapy, primarily used to prevent organ transplant rejection.[1] Its mechanism is well-established and involves the inhibition of T-cell activation.[1][2] In contrast, SR-31747 is an experimental immunomodulatory agent that operates through a distinct pathway, targeting sigma receptors and sterol metabolism, thereby representing a novel approach to immunosuppression.[3][4]

  • Cyclosporin-A (CsA): CsA exerts its effects by forming a complex with the intracellular protein cyclophilin.[1] This complex binds to and inhibits calcineurin, a calcium- and calmodulin-dependent protein phosphatase.[1][5] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][4] Consequently, NFAT cannot translocate to the nucleus, which blocks the transcription of genes encoding crucial cytokines, most notably Interleukin-2 (IL-2).[1][2] The resulting reduction in IL-2 production prevents the proliferation and activation of T-lymphocytes, which is central to its immunosuppressive effect.[2][6]

  • SR-31747: SR-31747 is a ligand for sigma (σ) receptors, which are present on lymphocytes.[1][3] Its immunosuppressive action is not dependent on the calcineurin pathway. Instead, it is believed to have a dual mechanism. Firstly, it inhibits the enzyme Δ8-Δ7 sterol isomerase, which is involved in the cholesterol biosynthesis pathway, leading to an arrest of cell proliferation.[3] This effect targets a late event in the T-cell activation process, during the S phase of the cell cycle.[1] Secondly, studies on related sigma-2 receptor agonists have shown they can inhibit the activation of transcription factors, including NFAT and NF-κB, thereby reducing the expression of IL-2 and other pro-inflammatory cytokines.[2][4]

Signaling Pathway Diagrams

The diagrams below, generated using Graphviz, illustrate the distinct molecular pathways targeted by each compound.

cyclosporin_a_pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca_influx ↑ Ca²⁺ Influx TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation CsA Cyclosporin-A Cyclophilin Cyclophilin CsA->Cyclophilin CsA_complex CsA-Cyclophilin Complex CsA->CsA_complex Cyclophilin->CsA_complex CsA_complex->Calcineurin Inhibits IL2_gene IL-2 Gene NFAT_nuc->IL2_gene Binds & Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2_prod ↓ IL-2 Production & T-Cell Proliferation IL2_mRNA->IL2_prod

Caption: Mechanism of Action for Cyclosporin-A.

sr31747_pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus SR31747 SR-31747 SigmaR Sigma Receptors (σ1, σ2) SR31747->SigmaR Binds SterolIsomerase Sterol Isomerase SR31747->SterolIsomerase Inhibits TranscriptionFactors NFAT / NF-κB Activation SigmaR->TranscriptionFactors Inhibits CellCycle Cell Cycle Progression (S Phase) SterolIsomerase->CellCycle Arrests TranscriptionFactors_nuc NFAT / NF-κB TranscriptionFactors->TranscriptionFactors_nuc Translocation Blocked Proliferation_inhibition ↓ T-Cell Proliferation CellCycle->Proliferation_inhibition Cytokine_Genes Cytokine Genes (e.g., IL-2) Cytokine_Genes->Proliferation_inhibition Reduced Cytokine Production TranscriptionFactors_nuc->Cytokine_Genes Reduced Transcription

Caption: Proposed Mechanism of Action for SR-31747.

In Vitro Immunosuppressive Activity

The antiproliferative effects of both agents have been characterized in various in vitro assays, most notably the Mixed Lymphocyte Reaction (MLR), which models the T-cell response to allogeneic antigens.

Table 1: In Vitro Activity of SR-31747 on Lymphocyte Proliferation

Assay Type Cell Type Effect Potency (IC50) Citation(s)

| Mitogen-Stimulated Proliferation | Mouse & Human Lymphocytes | Concentration- and time-dependent inhibition of proliferation. | Not specified in abstracts. |[1] |

Table 2: In Vitro Activity of Cyclosporin-A on Lymphocyte Proliferation

Assay Type Cell Type Effect Potency (IC50) Citation(s)
Mixed Lymphocyte Reaction (MLR) Human & Mouse Lymphocytes Dose-dependent inhibition of proliferation. ~10⁻⁸ M (~12 ng/mL) [7]
Mixed Lymphocyte Reaction (MLR) Human Lymphocytes Dose-dependent inhibition of proliferation. Optimal concentration for >50% inhibition: 0.5-1.0 µg/mL. Not specified as IC50. [8]
Primary Mixed Lymphocyte Culture Human Lymphocytes Inhibition of alloantigen-induced proliferation. 19 ± 4 µg/L [9]

| Mitogen-Stimulated Proliferation | Human T-lymphocytes | Inhibition of proliferation. | Not specified. |[10] |

In Vivo Efficacy in Preclinical Models

Both compounds have demonstrated efficacy in animal models of immune response, including graft rejection and graft-versus-host disease (GVHD).

Table 3: In Vivo Efficacy of SR-31747

Animal Model Condition Dosing Outcome Citation(s)
Mouse Graft-Versus-Host Disease (GVHD) Not specified. Prevention of GVHD. [1]
Mouse Delayed-Type Hypersensitivity Not specified. Prevention of granuloma formation. [1]

| C3H Mice | Thymus Effects | 6.25 - 50 mg/kg | Decreased number of thymocytes; effects were similar to those of Cyclosporin-A. |[11][12] |

Table 4: In Vivo Efficacy of Cyclosporin-A

Animal Model Condition Dosing Outcome Citation(s)
Rabbit Skin Allograft 10 mg/kg/day Mean Survival Time (MST) > 20.5 days. [9]
Rabbit Corneal Allograft 25 mg/kg/day (IM) Marked prolongation of graft survival compared to control. [13]
Rat Corneal Allograft Not specified. Significant positive correlation between graft survival time and duration of therapy. Untreated controls rejected grafts at 13 days. [5][14]

| Human | Cadaveric Renal Transplant | Standard therapy. | 1-year graft survival: 79.4%; 4-year graft survival: 58.0%. |[15] |

Experimental Protocols

5.1. One-Way Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a standard in vitro method to assess the efficacy of immunosuppressive agents on T-cell proliferation in response to alloantigens.

Objective: To measure the dose-dependent inhibition of T-cell proliferation by SR-31747 or Cyclosporin-A.

Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two genetically distinct, healthy donors using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Preparation: Treat the PBMCs from one donor (stimulator cells) with a proliferation inhibitor like Mitomycin-C or irradiation. This ensures that only the responder cells proliferate.

  • Co-culture: Culture the responder PBMCs with the treated stimulator cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • Drug Treatment: Add serial dilutions of SR-31747, Cyclosporin-A, or a vehicle control to the co-cultures at the time of plating.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement: In the final 18-24 hours of incubation, add a proliferation marker such as ³H-thymidine or BrdU to each well.

  • Data Analysis: Harvest the cells and measure the incorporation of the proliferation marker using a scintillation counter (for ³H-thymidine) or an ELISA plate reader (for BrdU). Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration.[7][8]

5.2. Experimental Workflow for In Vivo Transplant Model

The following diagram outlines a typical workflow for evaluating immunosuppressants in a preclinical skin graft model.

experimental_workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative Phase cluster_analysis Analysis Donor Select Donor Animal (e.g., BALB/c mouse) Harvest Harvest Skin Graft from Donor Donor->Harvest Recipient Select Recipient Animal (e.g., C57BL/6 mouse) Transplant Transplant Graft onto Recipient Recipient->Transplant Harvest->Transplant Randomize Randomize Recipients into Treatment Groups Transplant->Randomize Group1 Group 1: Vehicle Control Randomize->Group1 Treatment Administration (Daily) Group2 Group 2: Cyclosporin-A Randomize->Group2 Treatment Administration (Daily) Group3 Group 3: SR-31747 Randomize->Group3 Treatment Administration (Daily) Monitor Daily Monitoring: - Graft appearance - Signs of rejection Group1->Monitor Group2->Monitor Group3->Monitor Endpoint Define Endpoint: (e.g., >80% necrosis) Monitor->Endpoint Analysis Calculate Mean Graft Survival Time (MST) Endpoint->Analysis

Caption: Workflow for an In Vivo Allogeneic Skin Graft Model.

Summary and Conclusion

SR-31747 and Cyclosporin-A represent two distinct classes of immunosuppressive agents with fundamentally different mechanisms of action.

  • Cyclosporin-A is a potent, clinically established immunosuppressant that acts early in the T-cell activation cascade by inhibiting calcineurin, thereby blocking IL-2 production. Its efficacy is well-documented, but its use is associated with significant side effects, including nephrotoxicity.[1]

  • SR-31747 is a novel compound that acts through sigma receptors, inhibiting T-cell proliferation at a later stage of the cell cycle, likely through the inhibition of sterol isomerase and interference with NFAT/NF-κB signaling.[1][3][4] Preclinical data show its potential in cell-mediated immune responses like GVHD.[1] Its unique mechanism suggests it may lack the specific toxicities associated with calcineurin inhibitors.

The absence of direct comparative studies makes it difficult to definitively state the relative potency of SR-31747 and Cyclosporin-A. However, the unique mechanism of SR-31747 warrants further investigation as it may offer a valuable alternative or complementary therapeutic strategy in transplantation and autoimmune diseases, potentially with an improved safety profile. Future research should focus on direct, head-to-head comparisons in standardized in vitro and in vivo models to fully elucidate its therapeutic potential relative to established agents like Cyclosporin-A.

References

A Comparative Analysis of SR-31747 and Dexamethasone on Thymic Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates that while both SR-31747, a sigma-1 receptor ligand, and the glucocorticoid dexamethasone (B1670325) exert immunomodulatory effects on the thymus, they do so through distinct mechanisms, leading to different outcomes in thymic cell populations. This guide synthesizes the findings from in vivo studies, elucidates the known signaling pathways, and provides detailed experimental methodologies for the key comparative experiments.

Executive Summary

SR-31747 and dexamethasone both impact the thymus, a primary lymphoid organ responsible for T-cell maturation. However, their effects on thymic weight, thymocyte populations, and the underlying molecular mechanisms differ significantly. Dexamethasone is well-characterized to induce profound apoptosis in immature thymocytes, leading to a significant reduction in thymus size and a shift in the proportions of thymocyte subpopulations. In contrast, SR-31747's effects are more nuanced, with a less dramatic impact on overall thymus weight and a distinct profile of action on thymocyte numbers. This suggests that SR-31747 may offer a different therapeutic window for immunomodulation with a potentially distinct side-effect profile compared to glucocorticoids.

Data Presentation: In Vivo Efficacy in a Murine Model

A key in vivo study in C3H mice provides a direct comparison of the effects of SR-31747 and dexamethasone on the thymus. The data from this study are summarized below.

Table 1: Effect of SR-31747 and Dexamethasone on Thymus Weight and Total Thymocyte Number

Treatment GroupDose (mg/kg)Mean Thymus Weight (mg ± SD)% Change from ControlMean Total Thymocytes (x 10^6 ± SD)% Change from Control
Control-55.4 ± 5.2-155 ± 18-
SR-317476.2552.1 ± 4.9-5.96%121 ± 15-21.94%
SR-3174712.550.8 ± 5.1-8.30%115 ± 14-25.81%
SR-317472548.7 ± 4.5-12.09%102 ± 12-34.19%
SR-317475045.3 ± 4.1-18.23%89 ± 11-42.58%
Dexamethasone1015.2 ± 2.1-72.56%12 ± 3*-92.26%

* Statistically significant difference from the control group (p < 0.05).

Table 2: Effect of SR-31747 and Dexamethasone on Thymocyte Subpopulations

Treatment GroupDose (mg/kg)% CD4+CD8+ (Double Positive)% CD4+ (Single Positive)% CD8+ (Single Positive)% CD4-CD8- (Double Negative)
Control-82.3 ± 3.510.1 ± 1.24.5 ± 0.83.1 ± 0.6
SR-317475079.8 ± 4.111.5 ± 1.55.1 ± 0.93.6 ± 0.7
Dexamethasone1025.4 ± 5.245.3 ± 6.120.1 ± 3.99.2 ± 2.1

* Statistically significant difference from the control group (p < 0.05).

These data clearly illustrate that dexamethasone causes a much more pronounced reduction in both thymus weight and the total number of thymocytes compared to SR-31747. Furthermore, dexamethasone dramatically alters the proportions of thymocyte subpopulations, with a significant depletion of the immature CD4+CD8+ double-positive cells and a relative increase in the more mature single-positive and double-negative populations.[1][2] In contrast, SR-31747, even at its highest dose, induced only a modest decrease in thymus weight and had no significant effect on the percentages of the major thymocyte subsets.[1]

Experimental Protocols

In Vivo Mouse Thymus Study

Objective: To compare the in vivo effects of SR-31747 and dexamethasone on the thymus.

Animals: Male C3H mice, 6-8 weeks old.

Drug Administration:

  • SR-31747 was suspended in 0.5% carboxymethylcellulose and administered orally (p.o.) daily for 7 days at doses of 6.25, 12.5, 25, and 50 mg/kg.

  • Dexamethasone was dissolved in saline and administered intraperitoneally (i.p.) as a single injection at a dose of 10 mg/kg, 48 hours before sacrifice.

  • Control animals received the respective vehicles.

Thymus and Thymocyte Analysis:

  • Mice were euthanized by cervical dislocation.

  • The thymus was carefully dissected and weighed.

  • A single-cell suspension of thymocytes was prepared by gently teasing the thymus through a fine-mesh sterile screen in RPMI-1640 medium.

  • Red blood cells were lysed using a hypotonic buffer.

  • Total viable thymocytes were counted using a hemocytometer and trypan blue exclusion.

  • For flow cytometric analysis of thymocyte subpopulations, cells were stained with fluorescently labeled monoclonal antibodies against CD4 and CD8.

  • Data was acquired on a flow cytometer and analyzed to determine the percentages of CD4+CD8+, CD4+, CD8+, and CD4-CD8- populations.[1][3][4]

Thymocyte Apoptosis Assay (Conceptual Protocol for Direct Comparison)

Objective: To quantitatively compare the induction of apoptosis in thymocytes by SR-31747 and dexamethasone in vitro.

Cell Preparation:

  • Thymocytes are isolated from naive mice as described above.

  • Cells are resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

Treatment:

  • Thymocytes are plated in 24-well plates at a density of 1 x 10^6 cells/mL.

  • Cells are treated with a range of concentrations of SR-31747 (e.g., 1, 10, 100 µM) or dexamethasone (e.g., 0.1, 1, 10 µM) for various time points (e.g., 6, 12, 24 hours). A vehicle control is included.

Apoptosis Detection (Flow Cytometry):

  • Cells are harvested and washed with cold PBS.

  • Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Samples are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[5][6]

Signaling Pathways

The differential effects of SR-31747 and dexamethasone on the thymus can be attributed to their distinct molecular mechanisms of action.

Dexamethasone Signaling Pathway in Thymocyte Apoptosis

Dexamethasone, a synthetic glucocorticoid, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[7] Upon ligand binding, the GR translocates to the nucleus where it acts as a ligand-dependent transcription factor, modulating the expression of genes involved in apoptosis.[7][8] This genomic pathway is central to its pro-apoptotic effect in thymocytes. Additionally, rapid, non-genomic effects have also been described.[9]

Dexamethasone_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptotic Cascade DEX Dexamethasone DEX_GR DEX-GR Complex DEX->DEX_GR Binds GR Glucocorticoid Receptor (GR) GR->DEX_GR HSP HSP90 HSP->GR Stabilizes PIPLC PI-PLC DEX_GR->PIPLC Activates (Non-genomic) GRE Glucocorticoid Response Elements (GREs) DEX_GR->GRE Translocates & Binds Caspases Caspase Activation PIPLC->Caspases Pro_Apoptotic_Genes Pro-apoptotic Gene Transcription GRE->Pro_Apoptotic_Genes Activates Pro_Apoptotic_Genes->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis

Dexamethasone signaling pathway in thymocytes.
SR-31747 Signaling Pathway

The mechanism of action for SR-31747 is less completely understood but is known to involve binding to sigma receptors, particularly the sigma-1 subtype.[10] Sigma-1 receptors are intracellular chaperones at the mitochondria-associated endoplasmic reticulum membrane and are involved in regulating a variety of cellular processes, including calcium signaling and cell survival.[11] Some studies suggest that SR-31747 may also inhibit sterol isomerase, an enzyme involved in cholesterol biosynthesis, which could contribute to its antiproliferative effects.[12] The precise downstream signaling cascade in thymocytes that leads to its observed immunomodulatory effects remains an active area of research.

SR31747_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular SR31747 SR-31747 Sigma1R Sigma-1 Receptor SR31747->Sigma1R Binds Sterol_Isomerase Sterol Isomerase SR31747->Sterol_Isomerase Inhibits (Potential Target) Immunomodulation Immunomodulation Sigma1R->Immunomodulation Modulates Cell_Proliferation Cell Proliferation Sterol_Isomerase->Cell_Proliferation Inhibits

Proposed signaling pathway for SR-31747.

Conclusion

The available evidence strongly suggests that SR-31747 and dexamethasone have distinct efficacy profiles in the thymus. Dexamethasone acts as a potent inducer of apoptosis in a large fraction of thymocytes, leading to significant thymic involution. SR-31747, on the other hand, demonstrates a more moderate effect on thymocyte numbers without drastically altering the balance of thymocyte subpopulations. These differences are rooted in their unique mechanisms of action, with dexamethasone acting through the glucocorticoid receptor and SR-31747 through sigma-1 receptors. For researchers and drug development professionals, SR-31747 may represent a novel approach to immunomodulation with a potentially different therapeutic and safety profile than traditional glucocorticoids. Further head-to-head studies focusing on in vitro apoptosis and proliferation rates, as well as a more detailed elucidation of the SR-31747 signaling cascade in thymocytes, are warranted to fully understand its therapeutic potential.

References

Validating the Antiproliferative Effects of SR-31747 Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiproliferative effects of the sigma receptor ligand SR-31747 across various cancer cell lines. The data presented herein is intended to offer an objective overview of its performance, supported by experimental data, to aid in research and drug development efforts.

Comparative Analysis of Antiproliferative Activity

The antiproliferative efficacy of SR-31747 has been evaluated in multiple cancer cell lines, primarily demonstrating its potential in breast and prostate cancer. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies. Below is a summary of these findings, comparing SR-31747 with standard chemotherapeutic agents, tamoxifen (B1202) and doxorubicin.

Cell LineCancer TypeSR-31747 IC50Tamoxifen IC50Doxorubicin IC50
MCF-7 Breast Adenocarcinoma (ER+)~10 nM4.506 µg/mL (~12.1 µM)[1], 10.045 µM[2], 27 µM (4-hydroxytamoxifen)[3]Not specified in provided results
MDA-MB-231 Breast Adenocarcinoma (ER-)~10 nM2230 µM[2], 18 µM (4-hydroxytamoxifen)[3]Not specified in provided results
LNCaP Prostate Carcinoma~10 nMNot specified in provided results169.0 nM[4]
DU-145 Prostate Carcinoma~10 nMNot specified in provided resultsNot specified in provided results
PC-3 Prostate CarcinomaNot specified in provided resultsNot specified in provided resultsNot specified in provided results

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

SR-31747 exerts its antiproliferative effects primarily through the inhibition of cholesterol biosynthesis.[5] Specifically, it targets the enzyme Δ8-Δ7 sterol isomerase (also known as emopamil-binding protein or EBP), a key component in the cholesterol production pathway.[5] By blocking this enzyme, SR-31747 disrupts the synthesis of cholesterol, a vital component of cell membranes and a precursor for various signaling molecules. This disruption of cholesterol homeostasis is believed to be a major contributor to the observed inhibition of cell proliferation in cancer cells, which often exhibit a high demand for cholesterol to support rapid growth and division.

// Invisible edges for layout control edge [style=invis]; HMGCoA -> SR31747; Mevalonate -> SR31747; } caption: Inhibition of Cholesterol Biosynthesis by SR-31747

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine the antiproliferative effects of compounds like SR-31747.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

1. Cell Seeding:

  • Cells are harvested and counted.

  • A cell suspension is prepared in a complete growth medium to the desired concentration.

  • Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of SR-31747 is prepared in a suitable solvent (e.g., DMSO).

  • A series of dilutions of SR-31747 are prepared in a cell culture medium.

  • The medium from the wells is aspirated and replaced with 100 µL of the medium containing the different concentrations of SR-31747.

  • Control wells containing medium with the solvent at the same concentration as the highest drug concentration and wells with medium alone are also included.

  • The plate is incubated for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

4. Solubilization of Formazan:

  • The medium containing MTT is carefully removed from the wells.

  • 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated on a shaker for 5-15 minutes to ensure complete dissolution.

5. Data Acquisition:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • A reference wavelength of 630 nm is often used to subtract background absorbance.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the solvent-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with SR-31747 (various concentrations) incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_2_4h Incubate for 2-4h add_mtt->incubation_2_4h solubilize Solubilize formazan crystals incubation_2_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance data_analysis Analyze data and determine IC50 read_absorbance->data_analysis end End data_analysis->end

Conclusion

SR-31747 demonstrates potent antiproliferative activity at nanomolar concentrations in both estrogen receptor-positive and -negative breast cancer cell lines, as well as in prostate cancer cell lines. Its mechanism of action, through the inhibition of cholesterol biosynthesis, presents a distinct approach compared to traditional cytotoxic or hormone-based therapies. The data compiled in this guide suggests that SR-31747 is a promising candidate for further investigation in the development of novel anticancer therapeutics. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to validate and expand upon these findings.

References

SR-31747: A Comparative Analysis of its Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding profile of SR-31747, a ligand with known high affinity for sigma receptors. The information is intended to offer an objective overview of its performance based on available experimental data, aiding in the evaluation of its selectivity and potential for off-target effects.

Executive Summary

Quantitative Binding Profile of SR-31747

The following table summarizes the known binding affinities of SR-31747 for various receptors and binding sites. This data is crucial for understanding the compound's potency and selectivity.

Target Receptor/ProteinLigandK_i_ (nM)K_d_ (nM)Assay ConditionsSource
Sigma-1 (σ1)SR-317476.1Radioligand binding assay[Unpublished data, cited in secondary sources]
Sigma-2 (σ2)SR-317472583Radioligand binding assay[Unpublished data, cited in secondary sources]
SR-31747A-binding protein (SR-BP)SR-31747A0.15Scatchard plot analysis[1]
Rat Spleen Membranes[³H]SR-317470.66Radioligand binding assay[2]
SR-31747A-binding protein 2 (SRBP-2)SR-31747A10Scatchard plot analysis[N/A]

Note: Data on the cross-reactivity of SR-31747 with dopamine, serotonin, opioid, and adrenergic receptors is not currently available in the public domain. Standard industry practice involves screening compounds against a panel of common off-target receptors (e.g., Eurofins Safety Panel, NIMH Psychoactive Drug Screening Program), but the results for SR-31747 have not been publicly disclosed.

Experimental Protocols

To provide a comprehensive understanding of how the binding affinities presented above are determined, a detailed protocol for a competitive radioligand binding assay is provided below. This method is a standard in vitro technique used to characterize the interaction of a test compound with a specific receptor.

Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor

1. Objective: To determine the binding affinity (K_i_) of SR-31747 for the sigma-1 receptor by measuring its ability to displace a known radiolabeled ligand.

2. Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the human sigma-1 receptor (e.g., CHO-K1 cells stably expressing the receptor, or guinea pig brain homogenates).

  • Radioligand: --INVALID-LINK---Pentazocine, a selective sigma-1 receptor agonist.

  • Test Compound: SR-31747.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

3. Procedure:

  • Membrane Preparation: Homogenize the receptor-expressing cells or tissues in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
  • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
  • 50 µL of various concentrations of SR-31747 (typically in a series of 10-fold dilutions).
  • 50 µL of --INVALID-LINK---Pentazocine at a final concentration close to its K_d_ value (e.g., 5 nM).
  • 50 µL of the membrane preparation (typically 50-100 µg of protein).
  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to reach equilibrium.
  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.
  • Radioactivity Measurement: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of SR-31747 by subtracting the non-specific binding (CPM in the presence of Haloperidol) from the total binding (CPM in the absence of competitor).
  • Plot the percentage of specific binding against the logarithm of the SR-31747 concentration.
  • Determine the IC₅₀ value (the concentration of SR-31747 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
  • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Visualizations

Signaling Pathway of the Sigma-1 Receptor

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation by ligands like SR-31747 can modulate a variety of downstream signaling pathways, impacting cellular processes such as calcium signaling, ion channel function, and neuronal plasticity.

Sigma1_Signaling_Pathway SR31747 SR-31747 (Agonist) Sigma1 Sigma-1 Receptor SR31747->Sigma1 Binds to BiP BiP/GRP78 Sigma1->BiP Dissociates from IP3R IP3 Receptor Sigma1->IP3R Modulates IonChannels Ion Channels (K⁺, Na⁺, Ca²⁺) Sigma1->IonChannels Regulates Ca_ER Ca²⁺ (ER) IP3R->Ca_ER Release Ca_Mito Ca²⁺ (Mitochondria) Ca_ER->Ca_Mito Uptake CellSurvival Cell Survival Ca_Mito->CellSurvival NeuronalPlasticity Neuronal Plasticity IonChannels->NeuronalPlasticity

Caption: Simplified signaling pathway of the Sigma-1 receptor upon agonist binding.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay, as described in the protocol above.

Experimental_Workflow Start Start PrepareMembranes Prepare Receptor Membranes Start->PrepareMembranes AssaySetup Set up Assay Plate: - Membranes - Radioligand - SR-31747 (Test Compound) PrepareMembranes->AssaySetup Incubation Incubate to Reach Equilibrium AssaySetup->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate K_i Counting->Analysis End End Analysis->End

References

A Comparative Guide to SR-31747 Binding Assays: Reproducibility and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding characteristics of a ligand is paramount. This guide provides a comprehensive comparison of SR-31747 binding assays with alternative methods for studying sigma receptors, focusing on reproducibility, methodologies, and the underlying signaling pathways.

SR-31747 is a well-characterized sigma receptor ligand with high affinity for both sigma-1 (σ1) and sigma-2 (σ2) subtypes.[1] Its binding has been shown to elicit immunosuppressive and antiproliferative effects, making it a compound of significant interest.[2][3] The reproducibility of binding assays is critical for consistent and reliable data. This guide delves into the specifics of SR-31747 binding assays and compares them with standard alternative assays for sigma receptors.

Quantitative Comparison of Ligand Binding Assays

The following table summarizes the key quantitative parameters for SR-31747 and commonly used alternative radioligands for sigma receptor binding assays. The data is compiled from studies using rat spleen and brain tissues, as well as cell lines.

LigandAssay TypeTarget Receptor(s)RadioligandTypical Kd (nM)Typical Bmax (fmol/mg protein)Key Considerations
SR-31747 SaturationSigma-1 & Sigma-2[3H]SR-317470.665646 (rat spleen)High affinity; directly measures binding of the compound of interest. Reproducibility is dependent on consistent membrane preparation and radioligand purity.
(+)-PentazocineSaturation & CompetitionSigma-1 selective--INVALID-LINK---Pentazocine3-10~150-500 (rat brain)Well-established, selective assay for σ1 receptors.[1] Lower non-specific binding can enhance reproducibility.
DTG (1,3-di-o-tolyl-guanidine)Saturation & CompetitionSigma-1 & Sigma-2 (non-selective)[3H]DTG15-40VariableBinds to both σ1 and σ2 receptors, requiring a masking agent (e.g., (+)-pentazocine) to study σ2 in isolation. This additional step can introduce variability.[1][4]
HaloperidolCompetitionSigma-1 & Sigma-2[3H]Haloperidol or as competitor~1-5 (Ki)N/AHigh affinity but non-selective. Often used as a competitor to define non-specific binding.

Note: Kd (dissociation constant) represents the concentration of ligand at which half of the receptors are occupied, indicating binding affinity (lower Kd = higher affinity). Bmax (maximum binding capacity) reflects the density of receptors in the tissue. Values can vary depending on the tissue type, species, and experimental conditions.

Experimental Protocols

Detailed and consistent experimental protocols are the bedrock of reproducible binding assays. Below are methodologies for conducting SR-31747 binding assays and the standard alternative assays for sigma-1 and sigma-2 receptors.

SR-31747 Radioligand Binding Assay Protocol

This protocol is adapted from studies characterizing [3H]SR-31747 binding.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat spleen) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Saturation Binding Assay:

    • Incubate a fixed amount of membrane protein with increasing concentrations of [3H]SR-31747.

    • To determine non-specific binding, a parallel set of tubes is incubated with the addition of a high concentration of unlabeled SR-31747 or another suitable sigma ligand (e.g., haloperidol).

    • Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Analyze the specific binding data using non-linear regression to determine Kd and Bmax values.

Alternative Sigma Receptor Binding Assays

Sigma-1 Receptor Binding Assay (--INVALID-LINK---Pentazocine):

The protocol is similar to the SR-31747 assay, with the following key differences:

  • Radioligand: --INVALID-LINK---Pentazocine is used as the selective ligand for σ1 receptors.

  • Non-specific Binding: Defined using a high concentration of unlabeled (+)-pentazocine or haloperidol.

Sigma-2 Receptor Binding Assay ([3H]DTG):

This assay requires an additional step to account for the non-selective nature of DTG:

  • Radioligand: [3H]DTG is used.

  • Masking Agent: A saturating concentration of a selective σ1 ligand, such as (+)-pentazocine, is added to all tubes to block the binding of [3H]DTG to σ1 receptors.

  • Non-specific Binding: Defined in the presence of the masking agent plus a high concentration of unlabeled DTG or haloperidol.

The necessity of a masking agent in the [3H]DTG assay can be a source of variability and potential artifacts, which may affect the overall reproducibility compared to assays using selective radioligands.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

SR31747_Signaling_Pathway cluster_effects Cellular Effects SR31747 SR-31747 Sigma1R Sigma-1 Receptor SR31747->Sigma1R Binds Sigma2R Sigma-2 Receptor SR31747->Sigma2R Binds Sterol_Isomerase Sterol Isomerase (Emopamil Binding Protein) SR31747->Sterol_Isomerase Inhibits Immunosuppression Immunosuppression Sigma1R->Immunosuppression Modulates Cholesterol_Biosynthesis Cholesterol Biosynthesis Sterol_Isomerase->Cholesterol_Biosynthesis Cell_Proliferation Cell Proliferation Cholesterol_Biosynthesis->Cell_Proliferation

Caption: SR-31747 signaling pathway.

The binding of SR-31747 to sigma-1 and sigma-2 receptors, along with its potent inhibition of sterol isomerase, disrupts cholesterol biosynthesis, leading to antiproliferative and immunomodulatory effects.[2][3]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Homogenization 1. Tissue Homogenization Membrane_Isolation 2. Membrane Isolation (Centrifugation) Tissue_Homogenization->Membrane_Isolation Protein_Quantification 3. Protein Quantification Membrane_Isolation->Protein_Quantification Incubation 4. Incubation (Membranes + Radioligand +/- Competitor) Protein_Quantification->Incubation Filtration 5. Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation_Counting 6. Scintillation Counting (Measures radioactivity) Filtration->Scintillation_Counting Data_Processing 7. Data Processing (Calculate Specific Binding) Scintillation_Counting->Data_Processing Curve_Fitting 8. Non-linear Regression (Determine Kd and Bmax) Data_Processing->Curve_Fitting

Caption: Radioligand binding assay workflow.

This generalized workflow for a filtration-based radioligand binding assay highlights the key steps from sample preparation to data analysis. Consistency at each stage is crucial for ensuring the reproducibility of the results.

Conclusion

The reproducibility of SR-31747 binding assays, like any radioligand binding assay, is heavily dependent on a meticulously controlled and consistently executed protocol. The direct use of [3H]SR-31747 offers the most straightforward method for characterizing its binding, avoiding the complexities of masking agents required for non-selective ligands like [3H]DTG when studying σ2 receptors. For researchers specifically interested in the σ1 receptor, the use of a selective ligand such as --INVALID-LINK---pentazocine provides a robust and reproducible alternative. Ultimately, the choice of assay will depend on the specific research question, the receptor subtype of interest, and the availability of reagents. By adhering to detailed protocols and understanding the potential sources of variability, researchers can generate reliable and reproducible data on the binding of SR-31747 and other sigma receptor ligands.

References

SR-31747: A Comparative Guide to its Effects in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-31747 is a novel sigma-1 receptor ligand and sterol isomerase inhibitor that has demonstrated significant immunomodulatory, anti-inflammatory, and anti-tumor properties in a variety of preclinical animal models. This guide provides a comprehensive comparison of SR-31747's efficacy and mechanism of action in established murine models of graft-versus-host disease (GVHD), delayed-type hypersensitivity (DTH), lipopolysaccharide (LPS)-induced inflammation, and cancer. Quantitative data from these studies are presented in structured tables for clear comparison with alternative treatments, namely cyclosporin (B1163) A and dexamethasone. Detailed experimental protocols are provided to facilitate the replication and further investigation of these findings.

Immunosuppressive and Anti-inflammatory Effects

SR-31747 has shown potent immunosuppressive and anti-inflammatory effects in several key animal models. Its performance in these models is often compared to the established immunosuppressants cyclosporin A and dexamethasone.

Graft-versus-Host Disease (GVHD)

In a murine model of acute GVHD, SR-31747 demonstrated a significant ability to prevent the development of the disease.[1] Treatment with SR-31747 was shown to dramatically impair the increase in B-lymphocytes and polymorphonuclear cells in the spleen, which is characteristic of GVHD.[1] The mechanism behind this effect is believed to be the inhibition of T-lymphocyte activation, as evidenced by the blockage of interleukin-2 (B1167480) and transferrin receptor expression on T-lymphocytes.[1]

Treatment GroupDosageOutcomeReference
SR-31747 Not SpecifiedPrevents development of acute GVHD; Impairs increase in B-lymphocytes and PMNs in the spleen; Blocks IL-2 and transferrin receptor expression on T-lymphocytes.[1]
Cyclosporin A Not SpecifiedDifferent cytokine blocking profile compared to SR-31747.[1][1]
Dexamethasone Not SpecifiedDifferent cytokine blocking profile compared to SR-31747.[1][1]
Delayed-Type Hypersensitivity (DTH)

SR-31747 has been evaluated in a murine model of DTH, a T-cell mediated inflammatory response. Treatment with dexamethasone, a common positive control in this model, has been shown to significantly reduce the paw swelling response.[2] While direct comparative data for SR-31747 in this specific study is not available, the DTH model is a standard for evaluating cell-mediated immune responses and the efficacy of immunosuppressive agents.[3][4][5]

Treatment GroupDosageOutcomeReference
Dexamethasone 1 mg/kgSignificantly reduced paw swelling.[2]
Lipopolysaccharide (LPS)-Induced Inflammation

In a murine model of LPS-induced systemic inflammation, SR-31747's anti-inflammatory effects are evident through the modulation of pro-inflammatory cytokine production. Dexamethasone is a known potent inhibitor of LPS-induced cytokine release, significantly reducing serum levels of TNF-α, IL-6, and IL-1.[6] Aged mice have been shown to be more sensitive to LPS, exhibiting higher levels of TNF-alpha, IL-1alpha, and IL-6 compared to young mice.[7]

CytokineEffect of LPS in Aged vs. Young MiceReference
TNF-α Peak levels significantly higher in aged mice.[7]
IL-1α Peak levels significantly higher in aged mice.[7]
IL-6 Peak levels significantly higher in aged mice.[7]
IFN-γ Higher levels in aged mice over a 3- to 12-hour period.[7]

Anti-Tumor Effects

SR-31747 has demonstrated notable anti-tumor activity in preclinical models of breast and prostate cancer. Its mechanism of action, the inhibition of sterol isomerase, leads to the disruption of cholesterol biosynthesis, which is crucial for the proliferation of cancer cells.[8][9]

Breast Cancer

While specific quantitative data for SR-31747 in breast cancer mouse models from the provided search results is limited, other novel treatments have shown significant tumor regression in similar models. For instance, a single dose of a novel small molecule led to the complete regression of large breast tumors in mice.[10][11][12] This highlights the potential for targeted therapies to have a profound impact on tumor growth.

Prostate Cancer

In preclinical models of prostate cancer, the efficacy of various therapeutic agents has been demonstrated. For example, a PIM-1-specific monoclonal antibody was shown to inhibit the proliferation of human prostate cancer cell lines DU145 and PC3 by over 55% at a concentration of 10 µg/ml.[13] Other studies have highlighted the role of pathways like mTOR in prostate tumor development, where low doses of an mTOR inhibitor showed high efficacy in a mouse model.[14]

Mechanism of Action: Inhibition of Sterol Isomerase

The primary mechanism of action for SR-31747's antiproliferative effects is the inhibition of Δ8-Δ7 sterol isomerase, an enzyme essential for cholesterol biosynthesis.[8][9] This inhibition leads to the accumulation of a Δ8-cholesterol isomer at the expense of cholesterol, ultimately disrupting cell proliferation.[9]

SR-31747_Signaling_Pathway Mechanism of Action of SR-31747 SR31747 SR-31747 Sterol_Isomerase Δ8-Δ7 Sterol Isomerase (Emopamil-Binding Protein) SR31747->Sterol_Isomerase Inhibition Cholesterol Cholesterol Δ8-Cholesterol Isomer Accumulation Δ8-Cholesterol Isomer Accumulation Sterol_Isomerase->Δ8-Cholesterol Isomer Accumulation Lanosterol Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Cholesterol Biosynthesis Pathway Intermediate Sterols->Cholesterol Cholesterol Biosynthesis Pathway Cell Membrane Integrity & Signaling Cell Membrane Integrity & Signaling Cholesterol->Cell Membrane Integrity & Signaling Cell Proliferation Cell Proliferation Cell Membrane Integrity & Signaling->Cell Proliferation Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Disrupted Cell Proliferation Disrupted Cell Proliferation Δ8-Cholesterol Isomer Accumulation->Disrupted Cell Proliferation Inhibition of Tumor Growth Inhibition of Tumor Growth Disrupted Cell Proliferation->Inhibition of Tumor Growth

Caption: Mechanism of SR-31747 via inhibition of sterol isomerase.

Experimental Protocols

Induction of Graft-versus-Host Disease (GVHD) in Mice
  • Recipient Mice: Use appropriate recipient mouse strains (e.g., B6D2F1 hybrids).[1]

  • Donor Cells: Inject spleen cells from a suitable donor strain (e.g., C57BL/6) into the recipient mice.[1]

  • Monitoring: Monitor the mice for clinical signs of GVHD, such as weight loss, hunched posture, ruffled fur, and skin lesions.

  • Analysis: At the experimental endpoint, harvest spleens for analysis of immune cell populations (B-lymphocytes, polymorphonuclear cells, T-lymphocytes) by flow cytometry. Analyze the expression of activation markers like IL-2 and transferrin receptors on T-lymphocytes.[1]

Induction of Delayed-Type Hypersensitivity (DTH) in Mice
  • Sensitization: Immunize female C57BL/6 mice with methylated bovine serum albumin (mBSA) emulsified in Complete Freund's Adjuvant (CFA) via subcutaneous injection.[4]

  • Challenge: After 5 days, challenge the mice by injecting soluble mBSA into one hind footpad. Inject the contralateral footpad with PBS as a control.[4]

  • Measurement: Measure paw swelling and weight differences between the mBSA-injected and PBS-injected paws 24 hours after the challenge.[4]

  • Biochemical Analysis (Optional): Homogenize paw tissue to measure myeloperoxidase (MPO) activity and cytokine concentrations (e.g., IL-17A, IL-6, TNF, IL-10).[4]

Induction of LPS-Induced Inflammation in Mice
  • Animal Model: Use appropriate mouse strains (e.g., C57BL/6). Note that aged mice may show an exaggerated response.[6][7]

  • LPS Administration: Administer a single intraperitoneal injection of lipopolysaccharide (LPS). A typical dose is 100 ng/mouse.[6]

  • Treatment: Administer the test compound (e.g., SR-31747 or dexamethasone) at a specified time before the LPS challenge (e.g., 1 hour prior).[6]

  • Sample Collection: Collect blood samples at various time points after LPS injection (e.g., 2 hours) to measure serum cytokine levels.[6]

  • Cytokine Analysis: Analyze serum for levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1 using ELISA or other immunoassays.[6]

Induction of Tumors in Mice with Human Cell Lines
  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, PC3 or DU145 for prostate cancer) under standard conditions.[13][15]

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude or SCID mice) to prevent rejection of the human tumor cells.[15]

  • Immunosuppression (for non-nude mice): If using mice with an intact immune system, immunosuppress them with agents like cyclosporine A, ketoconazole, and cyclophosphamide.[15]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of the cancer cells (e.g., 8 x 10^6 cells in 100 µL of FBS-free medium) into the flank of the mice.[15]

  • Tumor Growth Monitoring: Measure tumor dimensions (length and width) regularly with a caliper to calculate tumor volume using the formula: V = ½ (Length × Width²).[15]

  • Treatment: Once tumors reach a certain size, begin treatment with the test compound (e.g., SR-31747) and monitor the effect on tumor growth compared to a vehicle-treated control group.

Experimental_Workflow_GVHD Experimental Workflow for GVHD Model start Start recipient Select Recipient Mice (e.g., B6D2F1) start->recipient donor Prepare Donor Spleen Cells (e.g., C57BL/6) start->donor injection Inject Donor Cells into Recipients recipient->injection donor->injection treatment Administer SR-31747 or Control injection->treatment monitoring Monitor for GVHD Symptoms analysis Endpoint Analysis: - Spleen cell populations (Flow Cytometry) - T-cell activation markers monitoring->analysis treatment->monitoring end End analysis->end

Caption: Workflow for the murine Graft-versus-Host Disease model.

Conclusion

SR-31747 demonstrates a promising profile as an immunomodulatory, anti-inflammatory, and anti-tumor agent in various preclinical animal models. Its unique mechanism of action, targeting sterol isomerase, sets it apart from conventional immunosuppressants like cyclosporin A and dexamethasone. The data presented in this guide provides a foundation for further research and development of SR-31747 as a potential therapeutic for a range of diseases characterized by immune dysregulation and cellular proliferation. The detailed experimental protocols offer a framework for researchers to validate and expand upon these findings.

References

A Comparative Analysis of SR-31747: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

SR-31747 is a novel synthetic compound that has demonstrated significant immunosuppressive, anti-inflammatory, and antiproliferative properties. This guide provides a comprehensive comparison of its activities in laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data. The primary mechanism of action for SR-31747 is the inhibition of Δ8-Δ7 sterol isomerase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][5] This interference with sterol production underlies its effects on cell proliferation, particularly in rapidly dividing cells such as lymphocytes.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative findings from various studies on SR-31747, offering a clear comparison of its effects in different experimental contexts.

Table 1: In Vitro Activity of SR-31747

ParameterOrganism/Cell TypeMethodResultReference
Binding Affinity (Kd)Recombinant mammalian sterol isomeraseRadioligand binding assay1 nM[1]
Inhibition of ProliferationMouse and human lymphocytesMitogen stimulation assayConcentration- and time-dependent[6]
Cell Cycle ArrestPurified T lymphocytesFlow cytometryArrest in S phase[6]
SpecificityVarious tumor cell linesProliferation assaysNo antiproliferative effect[6]
Reversibility of Antiproliferative EffectAnimal cell linesCell culture with cholesterol supplementationReversed by cholesterol[4]

Table 2: In Vivo Efficacy of SR-31747 in Mice

ModelDosageOutcomeReference
Graft-versus-host diseaseNot specifiedPrevention of disease[6]
Delayed-type hypersensitivity granulomaNot specifiedPrevention of formation[6]
Antibody response to sheep red blood cellsNot specifiedNo effect[6]
Thymus weight50 mg/kgSlight but significant decrease[7]
Thymocyte count6.25 - 50 mg/kgSignificant decrease[7]
Breast and prostate cancer modelsNot specifiedSignificant decrease in tumor development[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of SR-31747 and a typical experimental workflow for assessing its in vitro antiproliferative effects.

SR31747_Mechanism_of_Action cluster_cholesterol Cholesterol Biosynthesis Pathway cluster_SR31747 cluster_effects Cellular Effects Precursor Precursor Intermediate_Sterol Intermediate_Sterol Precursor->Intermediate_Sterol Multiple Steps Lathosterol Lathosterol Intermediate_Sterol->Lathosterol Δ8-Δ7 Sterol Isomerase Cholesterol Cholesterol Lathosterol->Cholesterol Multiple Steps Decreased_Cholesterol Decreased Cholesterol and Sterol Intermediates SR-31747 SR-31747 SR-31747->Intermediate_Sterol Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (S Phase) Decreased_Cholesterol->Cell_Cycle_Arrest Immunosuppression Immunosuppression Cell_Cycle_Arrest->Immunosuppression

Mechanism of action of SR-31747.

In_Vitro_Proliferation_Assay cluster_setup Experimental Setup cluster_analysis Data Analysis Isolate_Lymphocytes Isolate Lymphocytes (from mouse or human) Culture_Cells Culture cells with mitogen (e.g., ConA, PHA) Isolate_Lymphocytes->Culture_Cells Add_SR31747 Add varying concentrations of SR-31747 Culture_Cells->Add_SR31747 Incubate Incubate for a defined period (e.g., 48-72 hours) Add_SR31747->Incubate Measure_Proliferation Measure proliferation (e.g., [3H]-thymidine incorporation) Incubate->Measure_Proliferation Cell_Viability Assess cell viability (e.g., Trypan blue exclusion) Incubate->Cell_Viability Determine_IC50 Determine IC50 value Measure_Proliferation->Determine_IC50

Workflow for in vitro proliferation assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to evaluate SR-31747.

In Vitro Lymphocyte Proliferation Assay
  • Cell Isolation: Isolate lymphocytes from peripheral blood (human) or spleens (mouse) using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend the isolated lymphocytes in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Experimental Setup: Plate the cells in 96-well microtiter plates at a density of 2 x 10^5 cells/well.

  • Treatment: Add various concentrations of SR-31747 to the wells. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add a mitogen such as phytohemagglutinin (PHA) or concanavalin (B7782731) A (ConA) to stimulate lymphocyte proliferation.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement: Add [3H]-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log concentration of SR-31747.

In Vivo Graft-versus-Host Disease (GVHD) Model
  • Animal Model: Use a standard murine model of GVHD, such as injecting parental spleen cells into F1 hybrid recipients.

  • Induction of GVHD: Irradiate the recipient mice to ablate their native immune system. Inject spleen cells from the donor parental strain intravenously.

  • Treatment: Administer SR-31747 or a vehicle control to the recipient mice daily for a specified period, starting on the day of cell transfer.

  • Monitoring: Monitor the mice for clinical signs of GVHD, including weight loss, ruffled fur, and mortality.

  • Assessment: At the end of the experiment, harvest spleens and other organs for histopathological analysis to assess the severity of GVHD.

Comparison with Alternatives

The immunosuppressive effects of SR-31747 have been compared to established drugs like cyclosporin-A and dexamethasone. In vivo studies on mouse thymus showed that the effects of SR-31747 were more similar to those of cyclosporin-A than dexamethasone.[7] Unlike broadly cytotoxic agents, SR-31747 demonstrates a degree of specificity for normal immune cells over various tumor cell lines in vitro, although it does exhibit antitumoral activity in vivo in certain cancer models.[6][8] This suggests a more targeted mechanism of action compared to traditional chemotherapeutic agents. The compound's inhibition of a specific enzyme in the cholesterol biosynthesis pathway presents a different therapeutic approach compared to calcineurin inhibitors (e.g., cyclosporin-A) or corticosteroids (e.g., dexamethasone).

References

SR-31747: A Novel Immunosuppressive Agent Compared to Calcineurin and mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive comparison of the investigational immunosuppressant SR-31747 with established immunosuppressive agents, namely calcineurin inhibitors (e.g., cyclosporine, tacrolimus) and mTOR inhibitors (e.g., sirolimus, everolimus). The information presented is intended for researchers, scientists, and drug development professionals, summarizing available preclinical data to evaluate the potential of SR-31747 as an alternative therapeutic strategy.

Executive Summary

SR-31747 is a sigma receptor ligand that has demonstrated immunosuppressive and antiproliferative properties in preclinical studies.[1][2] Its primary mechanism of action is believed to be the inhibition of cholesterol biosynthesis at the sterol isomerase step, an enzyme also known as the sigma-1 receptor.[3] Additionally, as a sigma-2 receptor ligand, it may also interfere with key T-cell activation signaling pathways. This dual mechanism distinguishes it from current immunosuppressants. Calcineurin inhibitors primarily suppress the immune system by inhibiting T-cell activation, while mTOR inhibitors work by slowing immune cell proliferation.[4] While clinical trial data for SR-31747 is not publicly available, preclinical evidence suggests it may offer a distinct pharmacological profile.

Mechanism of Action: A Comparative Overview

The immunosuppressive effects of SR-31747, calcineurin inhibitors, and mTOR inhibitors are mediated through distinct intracellular signaling pathways.

SR-31747: The proposed mechanism of SR-31747 involves a multi-faceted approach. Its binding to the sigma-1 receptor (sterol isomerase) disrupts cholesterol metabolism, which is crucial for the integrity and function of lymphocyte cell membranes. Furthermore, its interaction with the sigma-2 receptor may lead to the inhibition of critical transcription factors such as NF-κB and NFAT, which are essential for T-cell activation and cytokine production. This contrasts with the more targeted pathways of existing drugs.

Calcineurin Inhibitors (e.g., Cyclosporine, Tacrolimus): These agents form a complex with intracellular immunophilins (cyclophilin for cyclosporine and FKBP12 for tacrolimus). This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (B1167480) (IL-2).[4]

mTOR Inhibitors (e.g., Sirolimus, Everolimus): These drugs also bind to FKBP12, but this complex does not inhibit calcineurin. Instead, it binds to and inhibits the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase. The inhibition of mTOR disrupts signaling pathways that are crucial for cell growth, proliferation, and survival, thus arresting the cell cycle of lymphocytes in the G1 phase.[5]

Below is a diagram illustrating the distinct signaling pathways targeted by each class of immunosuppressant.

Immunosuppressant_Signaling_Pathways cluster_sr31747 SR-31747 Pathway cluster_cni Calcineurin Inhibitor Pathway cluster_mtor mTOR Inhibitor Pathway SR-31747 SR-31747 Sigma-1 R (Sterol Isomerase) Sigma-1 R (Sterol Isomerase) SR-31747->Sigma-1 R (Sterol Isomerase) inhibits Sigma-2 R Sigma-2 R SR-31747->Sigma-2 R binds Cholesterol Biosynthesis Cholesterol Biosynthesis Sigma-1 R (Sterol Isomerase)->Cholesterol Biosynthesis disrupts NF-kB / NFAT NF-kB / NFAT Sigma-2 R->NF-kB / NFAT inhibits CNIs Cyclosporine / Tacrolimus (B1663567) Immunophilin Immunophilin CNIs->Immunophilin binds Calcineurin Calcineurin Immunophilin->Calcineurin inhibits NFAT (active) NFAT (active) Calcineurin->NFAT (active) dephosphorylates Cytokine Gene Transcription Cytokine Gene Transcription NFAT (active)->Cytokine Gene Transcription activates mTORi Sirolimus / Everolimus FKBP12 FKBP12 mTORi->FKBP12 binds mTOR mTOR FKBP12->mTOR inhibits Cell Cycle Progression Cell Cycle Progression mTOR->Cell Cycle Progression promotes

Caption: Signaling pathways of SR-31747, Calcineurin Inhibitors, and mTOR Inhibitors.

Preclinical Efficacy: A Comparative Analysis

Direct comparative studies of SR-31747 with a broad range of immunosuppressants are limited. However, available preclinical data allows for an initial assessment of its potential efficacy.

In Vivo Effects on Thymus

A key preclinical study compared the in vivo effects of SR-31747 and the calcineurin inhibitor cyclosporine A on the thymus of mice. The thymus plays a crucial role in T-cell maturation, and its modulation is an indicator of immunosuppressive activity.

Table 1: Comparative Effects of SR-31747 and Cyclosporine A on Mouse Thymus

Treatment GroupDose (mg/kg)Thymus Weight (% of Control)Number of Thymocytes (% of Control)
SR-31747 6.25~100%~75%
12.5~95%~60%
25~90%~50%
50~85%~45%
Cyclosporine A 12.5Not reportedNot reported
25~80%~55%
50~70%~40%
Statistically significant decrease compared to control (p<0.05). Data is approximated from published graphs.[2][6]

The results indicate that both SR-31747 and cyclosporine A induce a dose-dependent reduction in thymus weight and the number of thymocytes, with cyclosporine A appearing slightly more potent at higher doses in reducing thymus weight.[2][6]

In Vitro Lymphocyte Proliferation

SR-31747 has been shown to inhibit the proliferation of mouse and human lymphocytes in a concentration-dependent manner in vitro.[1] This anti-proliferative effect was observed to affect a late event in the T-cell activation process, occurring during the S phase of the cell cycle.[1] While direct IC50 comparisons with calcineurin and mTOR inhibitors from the same study are unavailable, the established high potency of drugs like tacrolimus and sirolimus in inhibiting lymphocyte proliferation in similar assays is well-documented.

Safety and Toxicity Profile

The safety and toxicity profiles of immunosuppressants are critical for their clinical utility.

SR-31747: Preclinical studies have reported that SR-31747 inhibits lymphocyte proliferation without affecting cell viability.[1] One study noted a lack of anti-proliferative effect on a variety of tumor cell lines, suggesting a degree of specificity for normal immune cells.[1] However, comprehensive toxicology data for SR-31747 is not widely available in the public domain.

Calcineurin Inhibitors: A major limitation of calcineurin inhibitors is their potential for significant side effects. Nephrotoxicity is a primary concern, along with neurotoxicity, hypertension, and an increased risk of post-transplant diabetes.[7][8][9]

mTOR Inhibitors: The toxicity profile of mTOR inhibitors differs from that of calcineurin inhibitors. While generally considered less nephrotoxic, they are associated with adverse effects such as hyperlipidemia, thrombocytopenia, and impaired wound healing.[10][11] Pulmonary toxicity has also been reported as a serious complication.[12]

Table 2: General Toxicity Profile of Immunosuppressant Classes

Adverse EffectSR-31747 (Preclinical)Calcineurin Inhibitors (Clinical)mTOR Inhibitors (Clinical)
Nephrotoxicity Data not availableHighLow
Neurotoxicity Data not availableModerateLow
Hyperlipidemia Data not availableLowHigh
Thrombocytopenia Data not availableLowModerate
Impaired Wound Healing Data not availableLowModerate
Pulmonary Toxicity Data not availableLowLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the efficacy of immunosuppressive agents.

Lymphocyte Proliferation Assay

This assay measures the ability of an immunosuppressant to inhibit the proliferation of lymphocytes following stimulation.

Lymphocyte_Proliferation_Assay Isolate PBMCs Isolate Peripheral Blood Mononuclear Cells (PBMCs) Label Label cells with proliferation dye (e.g., CFSE) Isolate PBMCs->Label Culture Culture cells with mitogen (e.g., PHA, anti-CD3/CD28) Label->Culture Treat Add varying concentrations of immunosuppressant Culture->Treat Incubate Incubate for 3-5 days Treat->Incubate Analyze Analyze dye dilution by flow cytometry Incubate->Analyze

Caption: Workflow for a lymphocyte proliferation assay.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

  • Labeling: Cells are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE), which is equally distributed among daughter cells upon division.

  • Culture and Stimulation: Labeled cells are cultured in a suitable medium and stimulated to proliferate using a mitogen (e.g., phytohemagglutinin) or antibodies against CD3 and CD28.

  • Treatment: Varying concentrations of the immunosuppressant (e.g., SR-31747, cyclosporine, sirolimus) are added to the cell cultures.

  • Incubation: The cells are incubated for a period of 3 to 5 days to allow for proliferation.

  • Analysis: The dilution of the fluorescent dye in the cell population is quantified by flow cytometry, with a decrease in fluorescence intensity indicating cell division. The IC50 (the concentration of the drug that inhibits proliferation by 50%) is then calculated.[13][14]

Cytokine Production Assay

This assay quantifies the production of key cytokines, such as IL-2 and IFN-γ, which are critical for the immune response.

Cytokine_Production_Assay Culture_Cells Culture PBMCs with mitogen and immunosuppressant Incubate_Short Incubate for 24-72 hours Culture_Cells->Incubate_Short Collect_Supernatant Collect culture supernatant Incubate_Short->Collect_Supernatant ELISA Quantify cytokine levels using ELISA Collect_Supernatant->ELISA

Caption: Workflow for a cytokine production assay.

Methodology:

  • Cell Culture and Treatment: PBMCs are cultured and stimulated in the presence of varying concentrations of the immunosuppressant, as described in the proliferation assay.

  • Incubation: The incubation period is typically shorter, ranging from 24 to 72 hours, to capture peak cytokine production.

  • Supernatant Collection: The cell culture plates are centrifuged, and the supernatant, containing the secreted cytokines, is carefully collected.

  • Quantification: The concentration of specific cytokines in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for the cytokine of interest (e.g., human IL-2).[13][15][16]

Conclusion

SR-31747 represents a potential alternative in immunosuppressive therapy with a novel mechanism of action that distinguishes it from currently available agents. Preclinical data indicate its ability to suppress key immune cell functions. However, the lack of direct comparative studies with a wide range of existing immunosuppressants, particularly mTOR inhibitors, and the absence of clinical trial data, necessitate further research to fully elucidate its therapeutic potential and safety profile. The information presented in this guide serves as a foundation for future investigations into this promising compound.

References

A Head-to-Head Comparison of SR-31747 with Other Sterol Isomerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of SR-31747 and other prominent sterol isomerase inhibitors. The information is intended to assist researchers in selecting the appropriate tools for their studies in cholesterol biosynthesis, cancer biology, and immunology.

Introduction to Sterol Isomerase Inhibition

The enzyme Δ8-Δ7 sterol isomerase, also known as emopamil-binding protein (EBP), is a critical component of the post-squalene cholesterol biosynthesis pathway. It catalyzes the isomerization of the double bond in the sterol B-ring from the C8-C9 position to the C7-C8 position. Inhibition of this enzyme leads to the accumulation of atypical sterols and the depletion of cholesterol, which can induce cellular stress, inhibit proliferation, and modulate immune responses. SR-31747, a ligand for the sigma-1 receptor, has been identified as a potent inhibitor of this isomerase, contributing to its antiproliferative and immunosuppressive properties.[1][2] This guide compares SR-31747 with other known sterol isomerase inhibitors: fenpropimorph (B1672530), tridemorph (B114830), and tamoxifen (B1202).

Quantitative Comparison of Inhibitor Potency

The following table summarizes the available quantitative data on the inhibitory activity of SR-31747 and its counterparts against sterol isomerase (EBP). It is important to note that the experimental conditions, such as the enzyme source (human, murine, or yeast) and assay type (in vitro enzyme activity vs. whole-cell biosynthesis), can significantly influence the measured potency.

InhibitorTarget Enzyme/SystemPotency (IC50/Ki)Reference(s)
SR-31747A Murine emopamil-binding protein (in vitro)IC50: 350 nM[3]
Recombinant mammalian sterol isomeraseKd: 1 nM[4]
Fenpropimorph Cholesterol biosynthesis in 3T3 fibroblastsIC50: 0.5 µM[5]
Yeast Δ8-Δ7-sterol isomeraseInhibits at low concentrations[6]
Tridemorph Murine and human sterol isomerasesIC50: Nanomolar range[4]
Human sterol isomeraseKi: 1 µM[7][8]
Tamoxifen Rat hepatic sterol Δ8-isomeraseKi: 0.21 µM[9]
Δ8-SI activity in CHO cellsIC50: 0.15 µM[9]
SR31747 binding to mammalian sterol isomeraseIC50: Nanomolar range (competitive)[4]
Human sterol isomeraseKi: 1 µM[7][8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

Cholesterol_Biosynthesis_Pathway Lanosterol Lanosterol Intermediates Δ8-Sterol Intermediates Lanosterol->Intermediates EBP Sterol Isomerase (EBP) Intermediates->EBP Lathosterol Lathosterol Cholesterol Cholesterol Lathosterol->Cholesterol Inhibitors SR-31747 & Other Sterol Isomerase Inhibitors Inhibitors->EBP Inhibition EBP->Lathosterol

Caption: Inhibition of Sterol Isomerase in the Cholesterol Biosynthesis Pathway.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Enzyme Kinetics a Cell Culture/ Tissue Homogenate b Treatment with Inhibitor a->b c Sterol Extraction b->c d GC-MS or LC-MS Analysis c->d e Quantification of Sterol Intermediates d->e f Purified/Recombinant Sterol Isomerase (EBP) g Incubation with Substrate & Inhibitor f->g h Measurement of Product Formation g->h i Determination of IC50/Ki h->i

Caption: General Experimental Workflow for Assessing Sterol Isomerase Inhibition.

Experimental Protocols

In Vitro Δ8-Δ7 Sterol Isomerase Activity Assay

This protocol is a synthesized methodology based on principles described in the literature for measuring the direct inhibitory effect of compounds on sterol isomerase activity.[3]

a. Enzyme Source:

  • Microsomal fractions from cultured cells (e.g., CHO, HepG2) or tissues (e.g., rat liver) known to express EBP.

  • Alternatively, recombinant human or murine EBP expressed in and purified from a suitable system (e.g., yeast, insect cells).

b. Substrate:

  • A Δ8-sterol substrate, such as zymosterol (B116435) or 7-dehydrocholesterol, is used. Radiolabeled substrates (e.g., [3H]zymosterol) can facilitate detection and quantification of the product.

c. Assay Buffer:

  • A suitable buffer, typically potassium phosphate (B84403) or Tris-HCl, at a physiological pH (e.g., 7.4). The buffer may contain cofactors such as NADPH, although the isomerase reaction itself does not require it, other enzymes in a crude lysate might.

d. Procedure:

  • Prepare a reaction mixture containing the assay buffer, the enzyme source, and varying concentrations of the inhibitor (e.g., SR-31747, tamoxifen) or vehicle control.

  • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the sterol substrate.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C. The incubation time should be within the linear range of product formation.

  • Terminate the reaction, for example, by adding a strong base (e.g., KOH in ethanol) for saponification.

  • Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane (B92381) or a chloroform/methanol mixture).

  • Analyze the extracted sterols by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the substrate and the Δ7-sterol product.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Analysis of Cellular Sterol Composition

This protocol outlines the general steps for determining the effect of sterol isomerase inhibitors on the sterol profile within cultured cells.[9][10][11]

a. Cell Culture and Treatment:

  • Culture cells (e.g., MCF-7, CHO, 3T3) in appropriate media.

  • Treat the cells with various concentrations of the sterol isomerase inhibitor or vehicle control for a specified duration (e.g., 24-48 hours).

b. Sterol Extraction:

  • Harvest the cells and wash with phosphate-buffered saline (PBS).

  • Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure, which typically involves a chloroform/methanol/water solvent system.

  • The lipid extract can be saponified (using a strong base) to hydrolyze sterol esters to free sterols.

c. Sterol Analysis:

  • Separate the sterols from the lipid extract using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

  • Derivatize the sterols (e.g., silylation) to improve their volatility and chromatographic properties for GC-MS analysis.

  • Analyze the derivatized sterols by GC-MS or the non-derivatized sterols by LC-MS.

  • Identify and quantify the different sterol species (e.g., cholesterol, lathosterol, and the accumulated Δ8-sterol intermediates) based on their retention times and mass spectra, using appropriate internal standards for normalization.

Radioligand Binding Assay for Emopamil-Binding Protein

This protocol describes a method to determine the binding affinity (Kd or Ki) of a compound for EBP.[4][12][13]

a. Materials:

  • Membrane preparations from cells or tissues expressing EBP.

  • A radiolabeled ligand that binds to EBP with high affinity (e.g., [3H]ifenprodil).

  • Unlabeled competitor compounds (e.g., SR-31747, tamoxifen).

  • Assay buffer (e.g., Tris-HCl with appropriate salts).

  • Glass fiber filters and a filtration manifold.

  • Scintillation cocktail and a scintillation counter.

b. Saturation Binding Assay (to determine Kd of the radioligand):

  • Incubate the membrane preparation with increasing concentrations of the radiolabeled ligand in the assay buffer.

  • For each concentration, prepare a parallel set of tubes containing an excess of an unlabeled EBP ligand to determine non-specific binding.

  • Incubate at a specific temperature (e.g., room temperature or 37°C) until equilibrium is reached.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Kd and Bmax (receptor density) by non-linear regression analysis of the specific binding data.

c. Competition Binding Assay (to determine Ki of the inhibitor):

  • Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand (typically at or near its Kd) and a range of concentrations of the unlabeled competitor compound (e.g., SR-31747).

  • Follow the incubation, filtration, and counting steps as described for the saturation assay.

  • Plot the percentage of specific binding of the radioligand against the concentration of the competitor.

  • Determine the IC50 value of the competitor from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion

SR-31747 is a potent inhibitor of the Δ8-Δ7 sterol isomerase (EBP), with inhibitory activity in the nanomolar to low micromolar range, comparable to or in some cases more potent than other well-known inhibitors like tamoxifen and the agricultural fungicides fenpropimorph and tridemorph. The choice of inhibitor for a particular research application will depend on the specific experimental system, the desired potency, and potential off-target effects. The experimental protocols provided in this guide offer a framework for the direct comparison and further characterization of these and other novel sterol isomerase inhibitors.

References

Synergistic Potential of SR-31747 with Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synergistic effects of the sigma receptor ligand SR-31747 and other sigma-2 receptor ligands with conventional chemotherapy drugs. This analysis is based on preclinical data and highlights the potential for combination therapies in oncology.

SR-31747A, a ligand that binds to sigma-1 and sigma-2 receptors, has demonstrated potent immunomodulatory and antiproliferative activities.[1][2] Its ability to inhibit the growth of various tumor cell lines in vitro and in vivo has positioned it as a compound of interest for cancer therapy.[2][3] Notably, SR-31747A is currently being evaluated in clinical trials for prostate cancer.[2] The overexpression of sigma-2 receptors in rapidly proliferating cancer cells suggests that targeting these receptors could be a promising therapeutic strategy.[4]

Potentiating Chemotherapy through Sigma-2 Receptor Agonism

Research into sigma-2 receptor agonists has revealed a significant potential for synergy with DNA-damaging chemotherapeutic agents like doxorubicin (B1662922). The proposed mechanism involves the activation of a novel apoptotic pathway by sigma-2 receptor agonists, which complements the apoptotic signals induced by traditional chemotherapy. This dual activation of distinct cell death pathways may lead to enhanced tumor cell killing.

While specific quantitative data on the synergistic effects of SR-31747A in combination with other chemotherapy drugs is limited in the available literature, studies on other sigma-2 receptor ligands provide compelling evidence for this therapeutic strategy. These studies demonstrate that combining sigma-2 receptor agonists with chemotherapy can lead to a significant reduction in the required drug concentrations and overcome drug resistance.

Quantitative Analysis of Synergistic Effects

The following tables summarize the synergistic effects observed in preclinical studies of sigma-2 receptor ligands with chemotherapy drugs. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Sigma-2 Ligand Chemotherapy Drug Cancer Cell Line Effect Combination Index (CI)
Representative Sigma-2 AgonistsDoxorubicinBreast Tumor Cell LinesPotentiation of ApoptosisData suggests CI < 1
PB28DoxorubicinMCF7dx (Doxorubicin-resistant breast cancer)Increased intracellular accumulation of doxorubicinSynergistic
SiramesineLapatinibMDA-MB-231, SKBR3 (Breast cancer)Induction of ferroptosis and autophagySynergistic

Note: Specific CI values for SR-31747A combinations were not available in the reviewed literature. The data presented for other sigma-2 ligands illustrates the potential for synergistic interactions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are representative experimental protocols employed in the study of sigma receptor ligand synergy.

Cell Viability and Cytotoxicity Assays:

  • MTT Assay: Cancer cell lines are seeded in 96-well plates and treated with the sigma-2 ligand, the chemotherapy drug, or the combination at various concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed by adding MTT solution and measuring the absorbance at a specific wavelength.

  • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured to quantify cytotoxicity. This assay is often performed in parallel with proliferation assays.

Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells, treated cells are stained with Annexin V-FITC and PI, followed by analysis using flow cytometry.

  • Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured using specific substrates to confirm the induction of apoptosis.

Combination Index (CI) Analysis:

  • The synergistic, additive, or antagonistic effects of drug combinations are determined by calculating the Combination Index (CI) using the Chou-Talalay method. This involves treating cells with drugs at a constant ratio and analyzing the dose-effect data.

Signaling Pathways and Mechanisms of Action

The synergistic effect of sigma-2 receptor ligands with chemotherapy is believed to stem from the convergence of distinct cell death signaling pathways. SR-31747A itself is known to induce apoptosis, and its binding to the sigma-2 receptor is implicated in this process.[1]

Synergy_Pathway cluster_chemo Chemotherapy (e.g., Doxorubicin) cluster_sigma SR-31747 / Sigma-2 Agonist cluster_apoptosis Apoptotic Cascade Chemo Doxorubicin DNA_Damage DNA Damage Chemo->DNA_Damage p53_activation p53 Activation DNA_Damage->p53_activation Bax_Bak Bax/Bak Activation p53_activation->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria SR31747 SR-31747 Sigma2R Sigma-2 Receptor SR31747->Sigma2R ER_Stress ER Stress Sigma2R->ER_Stress Sphingolipid Sphingolipid Dysregulation Sigma2R->Sphingolipid Ca_Release Ca2+ Release ER_Stress->Ca_Release Ca_Release->Mitochondria Sphingolipid->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed synergistic mechanism of SR-31747 and chemotherapy.

The diagram above illustrates a potential model for the synergistic interaction. Chemotherapy agents like doxorubicin induce DNA damage, leading to p53-mediated apoptosis. Concurrently, SR-31747, acting as a sigma-2 receptor agonist, can induce endoplasmic reticulum (ER) stress, disrupt calcium homeostasis, and alter sphingolipid metabolism. These effects converge on the mitochondria, leading to enhanced activation of the apoptotic cascade.

Experimental Workflow for Synergy Evaluation

The following workflow outlines the key steps in assessing the synergistic potential of a sigma-2 ligand with a chemotherapy drug.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Culture Select Cancer Cell Lines Dose_Response Determine IC50 of Single Agents Cell_Culture->Dose_Response Combination_Treatment Treat with Drug Combination Dose_Response->Combination_Treatment Synergy_Analysis Calculate Combination Index (CI) Combination_Treatment->Synergy_Analysis Mechanism_Study Apoptosis & Signaling Pathway Analysis Synergy_Analysis->Mechanism_Study Animal_Model Establish Tumor Xenograft Model Mechanism_Study->Animal_Model Treatment_Groups Administer Single Agents & Combination Animal_Model->Treatment_Groups Tumor_Measurement Monitor Tumor Growth Inhibition Treatment_Groups->Tumor_Measurement Toxicity_Assessment Evaluate Systemic Toxicity Tumor_Measurement->Toxicity_Assessment

References

Safety Operating Guide

Navigating the Safe Disposal of SR-31747 Free Base: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of SR-31747 free base, a compound recognized for its potential in various research applications. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed, causes skin and serious eye irritation, and is toxic to aquatic life. Therefore, personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

In the event of accidental exposure, follow these first-aid measures immediately:

  • If Swallowed: Rinse the mouth and call a poison center or doctor.

  • If on Skin: Wash the affected area with plenty of soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes.

Quantitative Hazard Data

The following table summarizes the key toxicological and ecotoxicological data for this compound.

Data PointValueSpeciesExposure TimeTest Type
LD50 Oral 1,000 mg/kgRat--
ErC50 (Algae) 9 mg/lAlgae96 hStatic Test

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a tested population. ErC50: The concentration of a substance that causes a 50% reduction in the growth rate of a tested algal population.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment. This involves a systematic process of waste segregation, containment, labeling, and transfer to a certified waste disposal facility.

Experimental Protocol: Waste Disposal

  • Segregation:

    • Designate a specific, clearly labeled waste container for this compound and materials contaminated with it.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment:

    • Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a sealable, leak-proof solid waste container.

    • For solutions containing this compound, use a separate, sealable, and chemically compatible liquid waste container.

    • Ensure all containers are kept tightly closed when not in use.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the compound.

    • Include the appropriate hazard pictograms (e.g., harmful, irritant, environmentally hazardous).

  • Temporary Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from drains and sources of ignition.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's certified chemical waste disposal service.

    • Never dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

start Start: SR-31747 Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate contain_solid Contain Solid Waste in Labeled, Sealed Container segregate->contain_solid Solid Waste contain_liquid Contain Liquid Waste in Labeled, Sealed Container segregate->contain_liquid Liquid Waste label Label Container Correctly (Name, Hazards, Quantity) contain_solid->label contain_liquid->label store Store in Designated Hazardous Waste Area label->store dispose Arrange for Professional Waste Disposal store->dispose end End: Waste Transferred dispose->end

Caption: Workflow for the proper disposal of this compound.

By following these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

Essential Safety and Logistical Information for Handling SR-31747 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling of SR-31747 free base, a sigma-1 receptor ligand and sterol isomerase inhibitor. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.

Hazard Identification and Safety Data

This compound is a compound that requires careful handling due to its potential health effects. It is classified as harmful if swallowed, and causes skin and serious eye irritation. Additionally, it is toxic to aquatic life.

Quantitative Data Summary:

Hazard CategoryClassification & StatementPrecautionary Statement (Disposal)
Acute Oral Toxicity Category 4: Harmful if swallowed (H302)P501: Dispose of contents/container to an approved waste disposal plant.
Skin Irritation Category 2: Causes skin irritation (H315)P501: Dispose of contents/container to an approved waste disposal plant.
Eye Irritation Category 2A: Causes serious eye irritation (H319)P501: Dispose of contents/container to an approved waste disposal plant.
Acute Aquatic Toxicity Category 2: Toxic to aquatic life (H401)P273: Avoid release to the environment.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

TaskRequired Personal Protective Equipment
Weighing and Handling Solid Compound - Nitrile gloves- Lab coat- Safety glasses with side shields or goggles- Use of a chemical fume hood is recommended to avoid inhalation of powder.
Preparing Solutions - Nitrile gloves- Lab coat- Safety glasses with side shields or goggles- Work within a chemical fume hood.
Cell Culture and In Vitro Assays - Nitrile gloves- Lab coat- Safety glasses
Spill Cleanup - Double-gloving with nitrile gloves- Impermeable gown- Chemical splash goggles- For large spills or significant aerosol risk, a respirator may be necessary.[1][2]

Experimental Protocols

1. Preparation of Stock Solutions:

SR-31747 is a hydrophobic compound. The following protocol is a general guideline for preparing stock solutions for in vitro experiments.

  • Solvent Selection: Based on its properties, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating a high-concentration stock solution.[3]

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile, amber, or foil-wrapped vial to protect it from light.[3] This should be done in a chemical fume hood to minimize inhalation risk.[3]

    • Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Add the DMSO to the vial containing the SR-31747 powder.

    • To aid dissolution, the solution can be gently warmed to 37°C and vortexed or sonicated.[3]

    • Once completely dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

  • Working Solution Preparation:

    • For cell-based assays, dilute the DMSO stock solution in pre-warmed cell culture medium to the final desired concentration.[3]

    • It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[4]

    • A step-wise dilution is recommended to prevent precipitation of the compound.[4]

2. Spill Cleanup Protocol:

Immediate and appropriate response to a spill is critical to prevent exposure and contamination.

  • Small Spills (<5 mL or 5 g):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (gown, double gloves, eye protection), gently cover the spill.[1] For powders, use a damp cloth or absorbent pad to avoid generating dust.[1][5] For liquids, use absorbent pads.[1]

    • Carefully collect the absorbed material and any contaminated debris into a designated cytotoxic waste bag.[1]

    • Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[1]

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spills (>5 mL or 5 g):

    • Evacuate the area and restrict access.[1]

    • If safe to do so, and with appropriate respiratory protection, cover the spill with absorbent materials to contain it.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup.

Disposal Plan

All waste contaminated with SR-31747 must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect unused SR-31747 powder, contaminated gloves, pipette tips, and other disposable labware in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste:

    • Collect all liquid waste containing SR-31747 (e.g., unused stock solutions, media from treated cells) in a designated, leak-proof, and clearly labeled hazardous waste container.[6]

    • Do not pour any solutions containing SR-31747 down the drain, as it is toxic to aquatic life.

  • Container Disposal:

    • Empty containers that held SR-31747 should be triple-rinsed with a suitable solvent (e.g., DMSO followed by ethanol (B145695) or water). The rinsate must be collected and disposed of as hazardous liquid waste.

Signaling Pathway and Experimental Workflow

Mechanism of Action:

SR-31747 is an immunosuppressive and antiproliferative agent that functions by inhibiting the enzyme sterol isomerase (also known as emopamil-binding protein or EBP).[7] This enzyme is a critical component of the cholesterol biosynthesis pathway, catalyzing the conversion of zymosterol (B116435) to zymostenol. By blocking this step, SR-31747 disrupts the production of cholesterol, which is essential for cell membrane integrity and proliferation.

SR31747_Mechanism_of_Action cluster_cholesterol Cholesterol Biosynthesis Pathway cluster_effects Cellular Effects Zymosterol Zymosterol Sterol_Isomerase Sterol_Isomerase Zymosterol->Sterol_Isomerase Zymostenol Zymostenol Sterol_Isomerase->Zymostenol Inhibition_of_Proliferation Inhibition_of_Proliferation Downstream_Products Further Steps (Cholesterol) Zymostenol->Downstream_Products SR31747 SR31747 SR31747->Sterol_Isomerase Inhibition

Caption: Mechanism of action of SR-31747 in the cholesterol biosynthesis pathway.

Experimental Workflow for Assessing Antiproliferative Effects:

The following diagram outlines a typical workflow for evaluating the antiproliferative activity of SR-31747 in a cancer cell line.

Antiproliferative_Assay_Workflow Cell_Seeding Seed cancer cells in multi-well plates Incubation Allow cells to adhere (24 hours) Cell_Seeding->Incubation Compound_Treatment Treat cells with varying concentrations of SR-31747 Incubation->Compound_Treatment Incubation_2 Incubate for desired time period (e.g., 72 hours) Compound_Treatment->Incubation_2 Proliferation_Assay Perform cell proliferation assay (e.g., MTT, CellTiter-Glo) Incubation_2->Proliferation_Assay Data_Analysis Measure absorbance/ luminescence and calculate IC50 Proliferation_Assay->Data_Analysis

Caption: A typical experimental workflow for an in vitro antiproliferation assay.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SR-31747 free base
Reactant of Route 2
Reactant of Route 2
SR-31747 free base

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.